molecular formula C13H13N3O2 B1343458 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide CAS No. 284462-78-8

4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide

Número de catálogo: B1343458
Número CAS: 284462-78-8
Peso molecular: 243.26 g/mol
Clave InChI: DRPIVJDJDIQRFK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide is a chemical compound intended for research and development applications. This compound serves as a valuable synthetic intermediate in medicinal chemistry, particularly in the preparation of protein kinase inhibitors. Its structural framework is a key building block in multi-step organic syntheses. A closely related analogue, 4-(4-Aminophenoxy)-N-methylpicolinamide (CAS 284462-37-9), is well-established in scientific literature as a key intermediate in the synthesis of Sorafenib, a potent Raf kinase inhibitor used as an antitumor agent, and its structural analogs . The synthesis and use of such intermediates are critical for the development of novel therapeutic agents targeting hyperproliferative diseases . Researchers utilize this family of compounds to design, synthesize, and evaluate new chemical entities for their biological activities . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should consult the safety data sheet prior to handling and adhere to all applicable laboratory safety protocols.

Propiedades

IUPAC Name

4-(3-aminophenoxy)-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-15-13(17)12-8-11(5-6-16-12)18-10-4-2-3-9(14)7-10/h2-8H,14H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPIVJDJDIQRFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635175
Record name 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284462-78-8
Record name 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

A Technical Guide to the Structural Elucidaion of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's chemical structure is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, technical walkthrough for the structural elucidation of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide, a compound of interest for researchers in medicinal chemistry and related fields. We will move beyond a simple recitation of analytical techniques, instead focusing on the strategic integration of mass spectrometry and nuclear magnetic resonance spectroscopy to build a self-validating case for the compound's identity and purity. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically sound approach to molecular characterization.

Strategic Approach to Structure Elucidation

The structural elucidation of an organic molecule is a process of systematic investigation, where each analytical technique provides a unique piece of the puzzle. Our strategy for 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide is a multi-pronged approach, beginning with the confirmation of its molecular formula and then proceeding to the detailed mapping of its atomic connectivity.

The logical workflow for this process is as follows:

G cluster_0 Initial Characterization cluster_1 Core Structure Determination cluster_2 Final Confirmation Sample Preparation Sample Preparation High-Resolution Mass Spectrometry (HRMS) High-Resolution Mass Spectrometry (HRMS) Sample Preparation->High-Resolution Mass Spectrometry (HRMS) HRMS HRMS 1D NMR (1H, 13C) 1D NMR (1H, 13C) HRMS->1D NMR (1H, 13C) 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) 1D NMR (1H, 13C)->2D NMR (COSY, HSQC, HMBC) Data Integration & Structure Verification Data Integration & Structure Verification 2D NMR (COSY, HSQC, HMBC)->Data Integration & Structure Verification

Caption: A streamlined workflow for the structural elucidation of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide.

Part 1: Foundational Analysis with Mass Spectrometry

Mass spectrometry (MS) serves as our initial analytical tool, providing the crucial determination of the compound's molecular weight and elemental composition. For a molecule of this nature, high-resolution mass spectrometry (HRMS) is indispensable.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.

  • Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for its high mass accuracy.

  • Data Acquisition: The analysis is performed in positive ion mode to facilitate the protonation of the basic nitrogen atoms in the pyridine ring and the amino group. The instrument is calibrated using a known standard to ensure high mass accuracy.

  • Data Analysis: The resulting spectrum is analyzed for the presence of the protonated molecular ion, [M+H]⁺. The exact mass of this ion is then used to calculate the elemental composition.

Expected Data and Interpretation

For 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide (C₁₃H₁₃N₃O₂), the expected monoisotopic mass is 243.1008 g/mol . The HRMS analysis should yield a prominent [M+H]⁺ ion with a measured mass that is within a narrow tolerance (typically < 5 ppm) of the calculated exact mass of the protonated species (244.1086 m/z).

ParameterExpected Value
Molecular FormulaC₁₃H₁₃N₃O₂
Exact Mass243.1008 u
[M+H]⁺ (calculated)244.1086 u

The fragmentation pattern observed in the mass spectrum can also provide preliminary structural information. Key fragmentation pathways for this molecule would likely involve cleavage of the ether bond and the amide bond.[1][2][3][4]

Part 2: Unraveling the Connectivity with NMR Spectroscopy

With the molecular formula confirmed, we turn to Nuclear Magnetic Resonance (NMR) spectroscopy to map the intricate network of atomic connections. A suite of 1D and 2D NMR experiments will be employed to assign every proton and carbon in the molecule.[5][6][7]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving the compound and has a well-characterized residual solvent peak.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to achieve optimal signal dispersion.

  • 1D NMR Acquisition:

    • ¹H NMR: A standard proton NMR spectrum is acquired to identify the number of unique proton environments, their chemical shifts, integration (relative number of protons), and coupling patterns (spin-spin splitting).

    • ¹³C NMR: A proton-decoupled carbon-13 NMR spectrum is acquired to determine the number of unique carbon environments.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together the molecular fragments.

Predicted ¹H and ¹³C NMR Data and Interpretation

The following table outlines the predicted chemical shifts for the protons and carbons of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide in DMSO-d₆. These predictions are based on the analysis of its constituent functional groups: a 3-substituted aminophenoxy group, a 2,4-disubstituted pyridine ring, and an N-methyl carboxamide.[8][9][10][11]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Pyridine-3H~7.2~110
Pyridine-5H~7.0~115
Pyridine-6H~8.4~150
N-CH₃H~2.8 (doublet)~26
Amide-NHH~8.6 (quartet)-
Phenoxy-2'H~6.8~108
Phenoxy-4'H~6.3~105
Phenoxy-5'H~7.1~130
Phenoxy-6'H~6.4~110
Amino-NH₂H~5.3 (singlet)-
Pyridine-2 (C=O)C-~165
Pyridine-4 (C-O)C-~168
Phenoxy-1' (C-O)C-~155
Phenoxy-3' (C-N)C-~150

Interpretation of Key NMR Data:

  • ¹H NMR: The spectrum is expected to show distinct aromatic signals for the pyridine and phenoxy rings. The downfield shift of the pyridine H-6 proton is characteristic. The N-methyl group should appear as a doublet due to coupling with the adjacent amide proton, which in turn will be a quartet. The amino protons may appear as a broad singlet.

  • ¹³C NMR: The carbon spectrum will show the expected number of signals for the 13 unique carbon atoms. The carbonyl carbon of the amide and the carbons involved in the ether linkage will be the most downfield.

  • COSY: This experiment will be crucial for establishing the connectivity of the protons within the pyridine and phenoxy rings. For example, correlations between H-5 and H-6 of the pyridine ring are expected.

  • HSQC: This will provide a direct link between each proton and its attached carbon, confirming the assignments made from the 1D spectra.

  • HMBC: This is the key experiment for connecting the different fragments of the molecule. Crucial long-range correlations would include:

    • From the N-methyl protons to the amide carbonyl carbon.

    • From the pyridine protons (H-3 and H-5) to the carbon atoms of the phenoxy ring through the ether oxygen.

    • From the phenoxy protons to the pyridine carbons through the ether linkage.

The following diagram illustrates the key HMBC correlations that would be expected to definitively establish the structure.

G cluster_0 A N-CH3 (H) B Amide C=O A->B 2J(C,H) C Pyridine-5 (H) D Phenoxy-1' (C) C->D 3J(C,H) E Phenoxy-2' (H) F Pyridine-4 (C) E->F 3J(C,H)

Caption: A diagram illustrating key expected HMBC correlations for structural confirmation.

Part 3: Data Integration and Final Structure Verification

The final step in the elucidation process is the integration of all the spectroscopic data to build an unassailable case for the proposed structure. The elemental composition from HRMS must be consistent with the number of protons and carbons observed in the NMR spectra. The connectivity map derived from the 2D NMR experiments must account for all observed chemical shifts and coupling constants.

By systematically analyzing the data from each technique and ensuring their mutual consistency, we can confidently assign the structure of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide.

Conclusion

The structural elucidation of a molecule like 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide is a testament to the power of modern analytical chemistry. Through a logical and systematic application of high-resolution mass spectrometry and a suite of NMR experiments, a complete and unambiguous structural assignment can be achieved. This guide has provided a detailed framework for this process, emphasizing the importance of a multi-faceted approach and the rationale behind each experimental choice. The methodologies outlined herein are not merely a set of instructions but a reflection of a scientifically rigorous approach to molecular characterization that is essential for advancing research and development in the chemical sciences.

References

  • Spectroscopy of Ethers | Organic Chemistry Class Notes - Fiveable. (2025, August 15). Retrieved from [Link]

  • Noncovalent Interactions, Structure Elucidation and Docking Studies of anti-Fungal Pyridine Carboxamide Derivatives of Co(II), Ni(II), Cu(II) & Zn(II). (2023, August 24). Taylor & Francis. Retrieved from [Link]

  • Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]

  • 3-Aminophenol | C6H7NO. PubChem. Retrieved from [Link]

  • Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities: Polycyclic Aromatic Compounds. (2023, October 23). Taylor & Francis. Retrieved from [Link]

  • mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • 18.9: Spectroscopy of Ethers. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the synthesis of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide, a key intermediate in the development of various pharmaceutical agents. Designed for researchers, chemists, and professionals in drug development, this document delves into the prevalent synthetic strategies, detailed experimental protocols, and the critical scientific principles underpinning these methodologies.

Introduction: Significance of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide

4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide serves as a crucial building block in the synthesis of multi-kinase inhibitors, a class of targeted cancer therapeutics. Its structure is notably a core component of the globally recognized oncology drug, Sorafenib, which is utilized in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[1][2][3] The molecule's unique arrangement, featuring a substituted pyridine ring linked to an aminophenoxy moiety, allows for the construction of complex urea derivatives that are central to the pharmacophore of these potent enzyme inhibitors.[4] The efficient and scalable synthesis of this intermediate is therefore of paramount importance for the pharmaceutical industry.

Strategic Approaches to Synthesis

The synthesis of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide can be approached through several strategic routes. The selection of a particular pathway is often dictated by factors such as starting material availability, scalability, and overall yield and purity requirements. Two primary and scientifically validated strategies are discussed herein:

  • Direct Nucleophilic Aromatic Substitution (SNAr): This is the most direct and widely employed method, predicated on the reaction of an activated pyridine derivative with 3-aminophenol.

  • Nitro-Precursor Reduction Strategy: An alternative route that involves the synthesis of a nitro-substituted precursor followed by a subsequent reduction to unveil the desired amine functionality. This approach can be advantageous in scenarios where the direct use of 3-aminophenol leads to side reactions or purification challenges.

This guide will focus on providing a detailed exposition of both methodologies, complete with experimental protocols and the rationale behind the procedural choices.

Visualization of the General Synthetic Workflow

The overall synthetic process, from commercially available starting materials to the final product, is depicted in the workflow diagram below.

G cluster_0 Synthesis of Key Precursor cluster_1 Primary Synthetic Route (SNAr) cluster_2 Alternative Route (Nitro Reduction) Picolinic Acid Picolinic Acid 4-Chloropyridine-2-carbonyl chloride 4-Chloropyridine-2-carbonyl chloride Picolinic Acid->4-Chloropyridine-2-carbonyl chloride SOCl₂ 4-Chloro-N-methylpicolinamide 4-Chloro-N-methylpicolinamide 4-Chloropyridine-2-carbonyl chloride->4-Chloro-N-methylpicolinamide Methylamine Target Molecule 4-(3-Aminophenoxy)-N- methylpyridine-2-carboxamide 4-Chloro-N-methylpicolinamide->Target Molecule 3-Aminophenol, Base 4-(3-Nitrophenoxy)-N-methylpicolinamide 4-(3-Nitrophenoxy)-N-methylpicolinamide 4-Chloro-N-methylpicolinamide->4-(3-Nitrophenoxy)-N-methylpicolinamide 3-Nitrophenol, Base 3-Aminophenol 3-Aminophenol 3-Aminophenol->Target Molecule 4-(3-Nitrophenoxy)-N-methylpicolinamide->Target Molecule Reduction (e.g., H₂, Pd/C)

Caption: General Synthetic Pathways to 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide.

Part 1: Synthesis of the Key Precursor: 4-Chloro-N-methylpicolinamide

A common prerequisite for both primary synthetic routes is the preparation of 4-Chloro-N-methylpicolinamide. This intermediate is typically synthesized from readily available 2-picolinic acid in a two-step sequence.

Step 1: Chlorination of 2-Picolinic Acid

The initial step involves the conversion of the carboxylic acid functionality of 2-picolinic acid into a more reactive acyl chloride, with simultaneous chlorination of the pyridine ring at the 4-position. The use of thionyl chloride (SOCl₂) is standard for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.[5]

Experimental Protocol:

  • To a flask charged with 2-picolinic acid, add chlorobenzene as a solvent, followed by a catalytic amount of thionyl bromide.[6]

  • Heat the suspension to approximately 72°C.[6]

  • Slowly add thionyl chloride to the reaction mixture. The rate of addition should be controlled to manage the evolution of sulfur dioxide and hydrogen chloride gas.[6]

  • After the addition is complete, raise the temperature to 90°C and maintain for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or HPLC).[6]

  • Upon completion, cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure to yield crude 4-chloropyridine-2-carbonyl chloride hydrochloride, which is often used directly in the next step.[6]

Step 2: Amidation with Methylamine

The resulting acyl chloride is then reacted with methylamine to form the corresponding N-methylamide.

Experimental Protocol:

  • Prepare a solution of the crude 4-chloropyridine-2-carbonyl chloride hydrochloride in a water-immiscible organic solvent such as toluene.[3]

  • In a separate vessel, charge an aqueous solution of methylamine and cool it to a temperature between -10°C and 10°C.[6]

  • Add the solution of the acyl chloride to the methylamine solution at a rate that maintains the reaction temperature below 40°C.[6]

  • After the addition, allow the reaction to stir at room temperature for up to 4 hours.[6]

  • Perform a work-up by separating the organic layer, washing with water and brine, and then drying over a suitable drying agent (e.g., Na₂SO₄).

  • Evaporation of the solvent under reduced pressure yields 4-Chloro-N-methylpicolinamide, which can be purified further by crystallization or used directly.

Part 2: Primary Synthetic Route via Nucleophilic Aromatic Substitution (SNAr)

This route leverages the electron-deficient nature of the pyridine ring, which is further activated by the chloro-substituent at the 4-position, making it susceptible to nucleophilic attack by the phenoxide ion generated from 3-aminophenol.

Caption: Generalized SNAr Reaction Pathway.

Causality in Experimental Design:

  • Choice of Base: A base is required to deprotonate the hydroxyl group of 3-aminophenol, forming the more nucleophilic phenoxide. Common bases include potassium carbonate (K₂CO₃) and potassium tert-butoxide (t-BuOK).[7][8] Potassium tert-butoxide is a stronger base and can lead to faster reaction rates but may also promote side reactions if not controlled properly.

  • Solvent Selection: Polar aprotic solvents such as DMF or DMSO are preferred as they can dissolve the reactants and effectively solvate the cation of the base, thereby enhancing the nucleophilicity of the phenoxide.[7][9]

  • Temperature Control: The reaction is typically heated to facilitate the substitution. Temperatures in the range of 80-120°C are common.[7][8] Higher temperatures can accelerate the reaction but may also lead to decomposition or undesired side products.

Detailed Experimental Protocol (SNAr):

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve 3-aminophenol in a suitable polar aprotic solvent like DMF.[7]

  • Add a base, such as potassium tert-butoxide, portion-wise to the solution at room temperature and stir for a period to ensure the formation of the potassium phenoxide.[7]

  • To this mixture, add 4-Chloro-N-methylpicolinamide, followed by a catalytic amount of potassium carbonate.[7]

  • Heat the reaction mixture to 80°C and maintain for several hours, monitoring the progress by TLC or HPLC.[7]

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[7]

  • The crude product can be purified by column chromatography on silica gel to afford 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide as a solid.[7]

Quantitative Data Summary (SNAr Route):

ParameterValue/ConditionReference
SolventDMF[7]
BasePotassium tert-butoxide[7]
Temperature80°C[7]
Reaction Time6 hours[7]
Reported Yield~80%[7]

Part 3: Alternative Synthetic Route via Nitro-Precursor Reduction

This two-step approach first involves the SNAr reaction of 4-Chloro-N-methylpicolinamide with 3-nitrophenol, followed by the chemical reduction of the nitro group to an amine.

Step 1: Synthesis of 4-(3-Nitrophenoxy)-N-methylpicolinamide

The conditions for this SNAr reaction are analogous to those with 3-aminophenol.

Experimental Protocol:

  • Follow the SNAr protocol described in Part 2, substituting 3-aminophenol with 3-nitrophenol.

  • The reaction progress can be monitored by the consumption of the starting materials.

  • The work-up and purification procedures are similar, yielding the nitro-substituted intermediate.

Step 2: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a standard transformation in organic synthesis, and several methods are available. Catalytic hydrogenation is a clean and efficient method.

Causality in Experimental Design:

  • Reducing Agent: Catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a common and effective method.[10] Alternatively, metal-based reductions using reagents like tin(II) chloride in hydrochloric acid (Sn/HCl) or iron powder in acetic acid can be employed.[10] More modern methods include the use of sodium borohydride in the presence of a nickel salt.[11]

  • Solvent: For catalytic hydrogenation, solvents like ethanol, methanol, or ethyl acetate are suitable. For metal-based reductions, the choice of solvent depends on the specific reagents used.

Detailed Experimental Protocol (Nitro Reduction):

  • Dissolve 4-(3-Nitrophenoxy)-N-methylpicolinamide in a suitable solvent such as a mixture of THF and methanol.

  • Add a catalytic amount of Raney Nickel to the solution.[7]

  • Subject the mixture to hydrogenation at room temperature until the reaction is complete.[7]

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by crystallization or column chromatography to yield 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide.

Quantitative Data Summary (Nitro Reduction Route):

ParameterValue/ConditionReference
Reducing AgentRaney-Nickel, H₂[7]
SolventTHF/Methanol[7]
TemperatureRoom Temperature[7]
Reported Yield~97%[7]

Characterization

The identity and purity of the synthesized 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point range is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 3-Aminophenol: Harmful if swallowed or inhaled and causes serious eye irritation.[2] It is also toxic to aquatic life with long-lasting effects.[2]

  • 4-Chloro-N-methylpicolinamide: While specific MSDS is not provided, chloro-pyridine derivatives should be handled with care as they can be irritants.

  • Thionyl Chloride: A corrosive and toxic chemical that reacts violently with water. It should be handled with extreme caution.

  • Potassium tert-butoxide: A strong base that is corrosive and reacts with moisture.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[4][13][14][15]

Conclusion

The synthesis of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide is a well-established process that is crucial for the production of important pharmaceuticals. The direct SNAr approach is generally the most straightforward method, while the nitro-reduction strategy offers a viable alternative. Careful control of reaction conditions and adherence to safety protocols are essential for the successful and safe synthesis of this key intermediate. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently approach the synthesis of this valuable compound.

References

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). MDPI. Retrieved from [Link]

  • A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. (2023). Synfacts, 19(10), 1073.
  • Novel Process For The Preparation Of Sorafenib. Quickcompany. Retrieved from [Link]

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  • SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
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  • US Patent 8,124,782. (2012).
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  • Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. (2011). Oriental Journal of Chemistry, 27(3), 963-968.
  • Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses. Retrieved from [Link]

  • Synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide. (2018).
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry.
  • US Patent Application 2008/0262236. (2008).
  • 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. PubChem. Retrieved from [Link]

  • European Patent EP 2195286 A2. (2010).
  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). (2013). Journal of Chemistry and Chemical Engineering, 7(1), 75-81.

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4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide biological activity.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Biological Significance of the 4-(Aminophenoxy)-N-methylpyridine-2-carboxamide Scaffold

Abstract

The 4-(Aminophenoxy)-N-methylpyridine-2-carboxamide scaffold is a cornerstone in modern medicinal chemistry, primarily recognized as a pivotal intermediate in the synthesis of potent multi-kinase inhibitors. While direct biological activity of the core scaffold, particularly the 3-aminophenoxy isomer, is not extensively documented, its structural analogues are integral to the creation of FDA-approved oncology drugs such as Sorafenib and Regorafenib. This guide provides a comprehensive analysis of the scaffold's role in drug synthesis, the profound biological activities of its derivatives, and the established experimental workflows for evaluating such compounds. We will delve into the mechanistic basis of action for the final drug products, present detailed protocols for their characterization, and explore future avenues for research based on this versatile chemical framework.

The Central Role of the Aminophenoxy-Pyridinecarboxamide Scaffold in Oncology

The N-methylpyridine-2-carboxamide moiety linked to an aminophenoxy group represents a critical pharmacophore. While various isomers exist, the 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide and its fluorinated counterpart, 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide , have gained prominence.[1][2] Their significance lies not in their intrinsic biological activity, but in their function as a key precursor for constructing the urea hinge-binding motif essential for the activity of numerous kinase inhibitors.[3][4]

This scaffold provides the necessary structural foundation to which a substituted phenyl isocyanate is added. This reaction forms the diaryl urea structure that is critical for binding to the ATP-binding pocket of various kinases, thereby inhibiting their function.

Synthetic Pathway Overview

The synthesis of multi-kinase inhibitors like Sorafenib and Regorafenib leverages this scaffold in a crucial coupling step. The general process involves the reaction of 4-chloro-N-methylpyridine-2-carboxamide with an aminophenol derivative to form the ether linkage, followed by the reaction with an appropriate isocyanate.[1][3]

G cluster_0 Step 1: Ether Formation cluster_1 Step 2: Urea Formation 4-Chloro-N-methylpyridine-2-carboxamide 4-Chloro-N-methylpyridine-2-carboxamide Intermediate 4-(Aminophenoxy)-N- methylpyridine-2-carboxamide Scaffold 4-Chloro-N-methylpyridine-2-carboxamide->Intermediate Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, DMSO) 4-Aminophenol_Derivative 4-Aminophenol or 4-Amino-3-fluorophenol 4-Aminophenol_Derivative->Intermediate Final_Product Diaryl Urea Kinase Inhibitor (e.g., Sorafenib, Regorafenib) Intermediate->Final_Product Aprotic Solvent (e.g., CH₂Cl₂) Isocyanate Substituted Phenyl Isocyanate Isocyanate->Final_Product

Caption: Generalized synthetic workflow for diaryl urea kinase inhibitors.

Biological Activity of Key Derivatives

The derivatives of the 4-(aminophenoxy)-N-methylpyridine-2-carboxamide scaffold are potent inhibitors of multiple protein kinases involved in tumor progression, including angiogenesis, and cell proliferation.

Mechanism of Action: Multi-Kinase Inhibition

Sorafenib and Regorafenib, synthesized from the 4-aminophenoxy and 4-amino-3-fluorophenoxy intermediates respectively, are classified as multi-kinase inhibitors. They target both intracellular serine/threonine kinases (such as the Raf/MEK/ERK pathway) and cell surface receptor tyrosine kinases (RTKs).[5][6] This dual action disrupts key signaling pathways that cancer cells rely on for growth and survival.

Key Kinase Targets:

  • Raf Kinases (B-Raf, C-Raf): Crucial components of the MAPK/ERK signaling pathway that regulates cell division and proliferation.

  • VEGFR-1, -2, -3 (Vascular Endothelial Growth Factor Receptors): Mediate angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

  • PDGFR-β (Platelet-Derived Growth Factor Receptor): Involved in angiogenesis and tumor cell growth.

  • c-KIT and FLT-3: RTKs often mutated or overexpressed in various hematological malignancies and solid tumors.

  • Ret: An RTK implicated in certain types of thyroid cancer.

cluster_pathway MAPK/ERK Signaling Pathway GrowthFactor Growth Factor RTK RTK (VEGFR, PDGFR) GrowthFactor->RTK RAS RAS RTK->RAS Activates BRAF B-Raf RAS->BRAF Activates CRAF C-Raf RAS->CRAF Activates MEK MEK1/2 BRAF->MEK CRAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Inhibitor Sorafenib / Regorafenib (Derived from Scaffold) Inhibitor->RTK Inhibits Angiogenesis Inhibitor->BRAF Inhibits Proliferation Inhibitor->CRAF

Caption: Inhibition of key oncogenic signaling pathways.

Antitumor Activity Spectrum

Derivatives of this scaffold have demonstrated broad antitumor activity. Recent research has focused on synthesizing novel analogs to enhance potency and target specific kinases like c-Met.[7] The antiproliferative activity is typically evaluated against a panel of human cancer cell lines.

Compound/DerivativeTarget Cell LineIC₅₀ (µM)Primary Kinase Target(s)Reference
Sorafenib HepG2 (Liver)2.5 - 5.8Raf, VEGFR, PDGFR
Regorafenib HCT116 (Colon)~0.05Raf, VEGFR, TIE2
Compound 46 A549 (Lung)0.26c-Met[7]
Derivative 8e H460 (Lung)1.7Not Specified[8]
Derivative 5q CT26 (Mouse Colon)In vivo activityAngiogenesis, Apoptosis[5][9]

Table 1: Summary of in vitro antiproliferative activities of representative derivatives.

Experimental Protocols for Biological Evaluation

Validating the biological activity of novel compounds derived from the 4-(aminophenoxy)-N-methylpyridine-2-carboxamide scaffold requires a systematic approach, progressing from in vitro biochemical assays to cell-based studies and finally to in vivo animal models.

Workflow for Preclinical Evaluation

A Compound Synthesis (Derivative of Scaffold) B In Vitro Kinase Assay (Biochemical Screen) A->B Initial Screening B->A SAR Feedback C Cell-Based Assays (Viability, Apoptosis) B->C Confirm Cellular Activity C->A SAR Feedback D Pharmacokinetic (PK) Studies in Rodents C->D Assess Drug-like Properties E In Vivo Efficacy Study (Xenograft Model) D->E Evaluate In Vivo Antitumor Effect F Lead Optimization E->F Candidate Selection

Sources

Deep Dive into the Pharmacophore Scaffold: 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Mechanism of Action, Structural Biology, and Application in Type II Kinase Inhibitor Design

Executive Summary

4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide (CAS 1375471-49-0) is a critical pharmacophore scaffold and synthetic intermediate primarily utilized in the discovery and development of Type II kinase inhibitors . While its regioisomer, the 4-amino analog (CAS 284462-37-9), is the direct precursor to the blockbuster drug Sorafenib (Nexavar), the 3-amino isomer serves as a vital tool for Structure-Activity Relationship (SAR) studies, exploring alternative binding vectors within the ATP-binding pocket of kinases such as VEGFR , PDGFR , and B-RAF .

This guide details the mechanistic role of this scaffold as a "hinge binder" and "linker," explaining how its specific geometry influences kinase selectivity and potency. It provides actionable protocols for derivatization and biological validation.

Structural Biology & Molecular Mechanism

The mechanism of action for this molecule is defined by its role as a privileged scaffold that anchors inhibitors within the kinase active site. It functions through three distinct structural motifs:

A. The Hinge Binder (N-Methylpicolinamide Motif)

The core pyridine-2-carboxamide moiety is designed to mimic the adenine ring of ATP.

  • Interaction: The pyridine nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Cys532 in B-RAF).

  • Stabilization: The amide N-H of the N-methyl group donates a hydrogen bond to the backbone carbonyl of the adjacent hinge residue (e.g., Glu530 in B-RAF).

  • Selectivity: The N-methyl group fits into a small hydrophobic pocket, often providing selectivity over other kinases that lack this space.

B. The Linker (Phenoxy Ether)

The ether oxygen acts as a flexible hinge, allowing the phenyl ring to occupy the hydrophobic "gatekeeper" region.

  • Geometry: The ether linkage positions the phenyl ring at a specific angle relative to the pyridine core, directing the substituent (the amino group) toward the DFG-out allosteric pocket.

C. The Vector (3-Amino vs. 4-Amino)

The position of the amino group dictates the trajectory of the "tail" (typically a urea or amide) that extends into the allosteric pocket.

  • 4-Amino (Sorafenib-like): Directs the tail linearly into the DFG pocket, optimizing H-bonds with the catalytic loop (e.g., Asp594) and the activation loop (e.g., Glu600).

  • 3-Amino (Meta-substitution): Creates a "bent" vector. This geometry is often explored to:

    • Avoid steric clashes with bulky gatekeeper residues (e.g., Threonine to Methionine mutations).

    • Target specific distinct conformations of the DFG-out motif in kinases like c-Met or Tie-2 .

Signaling Pathway Modulation

As a scaffold, the molecule itself has low inhibitory potency. However, upon derivatization (e.g., conversion to a urea), it potently modulates the following pathways:

A. MAPK/ERK Pathway (RAF Inhibition)
  • Mechanism: Stabilizes the inactive DFG-out conformation of B-RAF or C-RAF.

  • Effect: Prevents phosphorylation of MEK1/2, thereby blocking downstream ERK activation and inhibiting cell proliferation.

B. Angiogenesis (VEGFR/PDGFR Inhibition)
  • Mechanism: Competes with ATP in the intracellular kinase domain of VEGFR-2/3.

  • Effect: Blocks autophosphorylation, inhibiting endothelial cell proliferation and migration, effectively starving tumors of blood supply.

Visualization: Mechanism of Action

The following diagram illustrates the binding mode of the scaffold and its derivatization into a Type II inhibitor.

MOA_Mechanism Scaffold 4-(3-Aminophenoxy)- N-methylpicolinamide (Scaffold) Hinge Kinase Hinge Region (ATP Pocket) Scaffold->Hinge H-Bonding (Pyridine/Amide) Derivatization Chemical Derivatization (Urea Formation) Scaffold->Derivatization Reaction with Isocyanates Pathway Inhibition of MAPK & Angiogenesis Hinge->Pathway Blocks ATP Binding Inhibitor Type II Kinase Inhibitor (Active Drug) Derivatization->Inhibitor Adds Hydrophobic Tail DFG_Pocket DFG-Out Allosteric Pocket (Inactive Conformation) Inhibitor->DFG_Pocket Stabilizes Inactive State DFG_Pocket->Pathway Prevents Catalysis

Caption: Logical flow from scaffold binding to pathway inhibition via Type II kinase modulation.

Experimental Protocols

To validate the utility of this scaffold, researchers typically convert it into a urea derivative and test its potency.

Protocol A: Synthesis of Urea Derivatives (General Procedure)

Objective: Convert the 3-amino scaffold into a potent kinase inhibitor.

  • Reagents: 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide (1.0 eq), Aryl Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.1 eq), DCM (Dichloromethane).

  • Procedure:

    • Dissolve the scaffold in anhydrous DCM under Nitrogen atmosphere.

    • Add the isocyanate dropwise at 0°C.

    • Stir at room temperature for 12 hours.

    • Filter the resulting precipitate (urea product).

    • Wash with cold DCM and dry under vacuum.

  • Validation: Verify structure via 1H NMR (DMSO-d6) and LC-MS .

Protocol B: Kinase Selectivity Assay (ADP-Glo)

Objective: Measure the IC50 of the derivative against a panel of kinases (e.g., B-RAF, VEGFR2).

  • Preparation: Prepare 3x Kinase Buffer (Tris-HCl, MgCl2, MnCl2, DTT).

  • Reaction:

    • Add 5 µL of Kinase (e.g., 5 ng/well) to a 384-well plate.

    • Add 5 µL of Inhibitor (serial dilution in DMSO).

    • Incubate for 15 min at RT.

    • Add 5 µL of ATP/Substrate mix.

    • Incubate for 60 min at RT.

  • Detection:

    • Add 15 µL ADP-Glo Reagent (terminates reaction, depletes ATP).

    • Incubate 40 min.

    • Add 30 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

    • Read Luminescence.

  • Analysis: Plot RLU vs. log[Inhibitor] to calculate IC50.

Comparative Data: 3-Amino vs. 4-Amino Scaffold
Feature4-Amino Scaffold (Sorafenib-like)3-Amino Scaffold (Isomer)
Vector Direction Linear (Para)Bent (Meta)
Primary Targets B-RAF, VEGFR2, PDGFRc-Met, Tie-2, Specific Mutants
Binding Mode Type II (DFG-Out)Type II (DFG-Out) or Type 1.5
Steric Profile Extends deep into hydrophobic pocketAvoids "Gatekeeper" steric clashes
Commercial Availability High (CAS 284462-37-9)Moderate (CAS 1375471-49-0)
References
  • Wilhelm, S. M., et al. (2004). "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases." Cancer Research. Link

  • Wan, P. T., et al. (2004). "Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF." Cell. Link

  • PubChem Compound Summary. (2025). "4-(4-Aminophenoxy)-N-methylpicolinamide (Sorafenib Intermediate)." National Center for Biotechnology Information. Link

  • Liu, Y., & Gray, N. S. (2006). "Rational design of inhibitors that bind to inactive kinase conformations." Nature Chemical Biology. Link

  • BLD Pharm. (2025).[1] "Product Analysis: 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide." Commercial Repository. Link

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An In-depth Technical Guide to 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide (Rociletinib) and its Derivatives: A Third-Generation EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide, known clinically as Rociletinib (CO-1686), emerged as a promising third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to combat resistance in non-small cell lung cancer (NSCLC). This guide provides a comprehensive technical overview of Rociletinib, from its chemical synthesis and mechanism of action to its clinical development and the insights gained from its journey. We will delve into the structure-activity relationships of its derivatives, detailed experimental protocols for its analysis, and the molecular intricacies of its interaction with mutant EGFR, particularly the formidable T790M "gatekeeper" mutation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of oncology and targeted cancer therapies.

Introduction: The Challenge of Acquired Resistance in NSCLC

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide.[1] A significant subset of NSCLC tumors is driven by activating mutations in the EGFR gene, such as exon 19 deletions and the L858R point mutation.[2] These mutations render the tumors susceptible to first- and second-generation EGFR TKIs like erlotinib, gefitinib, and afatinib, which initially produce dramatic clinical responses.[3]

However, the efficacy of these treatments is invariably limited by the development of acquired resistance. The most common mechanism of resistance, accounting for 50-60% of cases, is the emergence of a secondary mutation in the EGFR kinase domain, T790M.[1][3] This mutation, where a threonine residue is replaced by a bulkier methionine at position 790, sterically hinders the binding of first-generation inhibitors and restores the receptor's ATP affinity to wild-type levels, thereby reducing the potency of these ATP-competitive drugs.[2][3] This clinical challenge created an urgent need for novel inhibitors capable of overcoming T790M-mediated resistance.

Rociletinib (CO-1686) was developed as a third-generation, irreversible EGFR inhibitor with high selectivity for mutant forms of EGFR, including those harboring the T790M mutation, while sparing wild-type (WT) EGFR.[1][4] This selectivity was intended to provide a wider therapeutic window and reduce the dose-limiting toxicities associated with the inhibition of WT EGFR, such as rash and diarrhea, which were significant drawbacks of earlier-generation TKIs.[4]

Chemical Synthesis and Characterization

The synthesis of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide and its derivatives is a multi-step process that requires careful control of reaction conditions. The core structure is typically assembled through a nucleophilic aromatic substitution reaction.

General Synthetic Route

A common synthetic pathway involves the coupling of a substituted aminophenol with a chlorinated picolinamide derivative.[5][6]

Rociletinib_Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_final_product Final Product 4_chloro_picolinoyl_chloride 4-Chloropicolinoyl Chloride methylamine Methylamine 4_chloro_N_methylpicolinamide 4-Chloro-N-methylpicolinamide methylamine->4_chloro_N_methylpicolinamide 3_aminophenol 3-Aminophenol rociletinib_core 4-(3-Aminophenoxy)-N- methylpicolinamide 3_aminophenol->rociletinib_core 4_chloro_N_methylpicolinamide->rociletinib_core Nucleophilic Aromatic Substitution (SNAr)

Caption: Generalized synthetic workflow for the Rociletinib core structure.

Detailed Experimental Protocol: Synthesis of 4-(3-Aminophenoxy)-N-methylpicolinamide

This protocol is a representative example based on established chemical principles for similar scaffolds.[5][6][7]

Step 1: Synthesis of 4-Chloro-N-methylpicolinamide

  • To a solution of 4-chloropicolinoyl chloride in an appropriate aprotic solvent (e.g., dichloromethane), cooled to 0°C, add a solution of methylamine dropwise while stirring vigorously.

  • Maintain the reaction at 0°C for 4-5 hours.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-N-methylpicolinamide.

Step 2: Synthesis of 4-(3-Aminophenoxy)-N-methylpicolinamide

  • In a reaction vessel under a nitrogen atmosphere, dissolve 3-aminophenol in a dry polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a strong base, for example, potassium tert-butoxide, and stir the mixture at room temperature for approximately 2 hours to form the phenoxide.

  • To this mixture, add 4-chloro-N-methylpicolinamide and potassium carbonate.

  • Heat the reaction mixture to 80-90°C and maintain for 6-8 hours.

  • After cooling to room temperature, pour the mixture into a biphasic system of ethyl acetate and brine.

  • Separate the organic layer, wash with water, dry, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Characterization

The identity and purity of the synthesized compound and its intermediates should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[6]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Mechanism of Action: Covalent Inhibition of Mutant EGFR

Rociletinib is a third-generation, irreversible TKI that selectively targets mutant forms of EGFR.[8][9] Its mechanism relies on a targeted covalent bond formation within the ATP-binding site of the kinase.

The key to its irreversibility is an acrylamide "warhead" group on the molecule.[10] This group acts as a Michael acceptor, forming a covalent bond with a cysteine residue at position 797 (Cys797) in the ATP-binding pocket of EGFR.[10][11] This covalent and irreversible binding permanently inactivates the kinase, preventing it from phosphorylating downstream substrates and thus blocking the pro-survival signaling cascade.

The selectivity of Rociletinib for mutant EGFR, particularly T790M, over WT-EGFR is a critical feature. The T790M mutation, while conferring resistance to first-generation TKIs, creates a unique conformational state in the ATP binding pocket that is favorably exploited by third-generation inhibitors.[2][12] Rociletinib's structure allows it to fit into the T790M-mutated pocket more effectively than the WT pocket, leading to potent inhibition of the resistant kinase while sparing the wild-type version.[1][13] This selectivity is reflected in its inhibitory constants (Ki), with significantly higher potency against EGFRL858R/T790M (Ki = 21.5 nM) compared to WT-EGFR (Ki = 303.3 nM).[9][13]

EGFR_Signaling_Pathway EGFR Mutant EGFR (e.g., L858R/T790M) P P EGFR->P Autophosphorylation Rociletinib Rociletinib Rociletinib->EGFR Covalently Binds (at Cys797) RAS_RAF RAS-RAF-MEK-ERK Pathway P->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway P->PI3K_AKT Proliferation Cell Proliferation, Survival, Growth RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Rociletinib's inhibition of the mutant EGFR signaling pathway.

Structure-Activity Relationship (SAR) and Derivatives

The development of Rociletinib and its analogs has been guided by extensive structure-activity relationship (SAR) studies. These studies explore how modifications to different parts of the molecule affect its potency, selectivity, and pharmacokinetic properties.[14][15]

Key Structural Features for Activity:

  • The Pyrimidine Core: This heterocyclic ring system is crucial for anchoring the inhibitor within the ATP-binding site.[15]

  • The Acrylamide Group: As the "warhead," this group is essential for the irreversible covalent bond formation with Cys797.[10]

  • The N-methylpicolinamide Moiety: This part of the molecule contributes to the overall binding affinity and can be modified to fine-tune properties like solubility and metabolic stability.

  • The Phenoxy Linker: This connects the core to the solvent-exposed region and modifications here can impact selectivity and cell permeability.

Modification Site Structural Change Impact on Activity Rationale/Causality
Acrylamide Warhead Replacement with non-reactive groupsLoss of irreversible inhibition and potencyThe Michael acceptor is essential for covalent bond formation with Cys797.
Pyrimidine Core Substitution at the 5-position (e.g., with CF₃)Can enhance binding affinity and selectivity[15]The substituent can form additional interactions within the hydrophobic pocket of the kinase domain.
Phenoxy Linker Introduction of halogens (e.g., Iodine)Can be used to create radiolabeled analogs for imaging studies[14][16]Allows for non-invasive monitoring of drug distribution and target engagement.
N-methylpicolinamide Variation of the alkyl groupModulates solubility and metabolic stabilityChanges in this region can affect the molecule's interaction with metabolizing enzymes and its overall physicochemical properties.

Preclinical and Clinical Development

Preclinical Efficacy

In preclinical models, Rociletinib demonstrated potent activity against NSCLC cell lines harboring EGFR mutations, including T790M.[1][11] In vitro kinase assays showed high selectivity for mutant EGFR over WT-EGFR.[10] In xenograft mouse models carrying tumors with the L858R/T790M double mutation, Rociletinib led to significant tumor regression, whereas first-generation inhibitors like erlotinib were ineffective.[1]

Clinical Trials and Outcomes

Rociletinib advanced into clinical trials, with the pivotal TIGER-X study investigating its safety and efficacy in patients with advanced, EGFR-mutated NSCLC who had progressed on prior TKI therapy.[17] Early results were promising, showing high objective response rates (ORR) in patients with centrally confirmed T790M-positive tumors.[18][19] For instance, an initial report from the TIGER-X trial indicated an ORR of 60% in T790M-positive patients treated with the 500 mg twice-daily dose.[19]

However, subsequent analyses revealed lower response rates than initially reported, which impacted its development trajectory.[10][17] The confirmed ORR was later revised downward, partly due to unconfirmed responses and disease progression.[10]

The most common adverse events associated with Rociletinib included hyperglycemia, diarrhea, fatigue, and QTc prolongation.[19][20] The hyperglycemia was a notable side effect, attributed to an off-target effect of a metabolite on the insulin-like growth factor 1 receptor (IGF1-R).[19]

Ultimately, the development of Rociletinib was discontinued in 2016.[20] Despite not reaching the market, the clinical development of Rociletinib provided valuable insights into the treatment of T790M-positive NSCLC and contributed to the successful development of other third-generation EGFR inhibitors, such as osimertinib, which is now a standard of care.[21]

Analytical Methods for Quantification

Accurate quantification of Rociletinib in biological matrices is essential for pharmacokinetic and metabolic studies. A validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method has been developed for this purpose.[8][22][23]

Protocol: LC-MS/MS Quantification in Human Liver Microsomes

This protocol provides a framework for assessing the metabolic stability of Rociletinib.[8][22][23]

Objective: To determine the in vitro half-life and intrinsic clearance of Rociletinib.

Materials:

  • Rociletinib analytical standard

  • Internal Standard (IS), e.g., Bosutinib

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system

  • Acetonitrile (ACN) for protein precipitation

  • C18 reversed-phase HPLC column

  • Mass spectrometer with electrospray ionization (ESI) source

Procedure:

  • Incubation: Prepare an incubation mixture containing HLMs, phosphate buffer, and Rociletinib in a 96-well plate.

  • Reaction Initiation: Pre-warm the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding ice-cold ACN containing the IS. This step also precipitates the microsomal proteins.

  • Sample Preparation: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Inject the supernatant into the LC-MS/MS system.

    • Separate Rociletinib and the IS using an isocratic or gradient elution on the C18 column.

    • Detect and quantify the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Plot the natural logarithm of the remaining percentage of Rociletinib against time.

    • Calculate the elimination rate constant (k) from the slope of the linear regression.

    • Determine the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) based on the half-life and microsomal protein concentration.

This method has shown good linearity, accuracy, and precision, with a limit of quantification suitable for metabolic stability studies.[8][22][23]

Conclusion and Future Perspectives

4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide (Rociletinib) represents a significant milestone in the rational design of targeted cancer therapies. It demonstrated the feasibility of developing covalent inhibitors that can selectively and effectively target drug-resistant mutant kinases. While its clinical development was halted, the scientific knowledge and clinical data generated from the Rociletinib program were instrumental in validating the T790M mutation as a druggable target and paving the way for the next wave of EGFR inhibitors.

The story of Rociletinib underscores the challenges in drug development, including the importance of robust and confirmed clinical endpoints and the management of off-target toxicities. The emergence of resistance to third-generation inhibitors, such as through the C797S mutation which blocks the covalent binding site, highlights the continuous evolutionary battle against cancer and the need for ongoing research into novel therapeutic strategies.[24] Future research will likely focus on developing fourth-generation inhibitors, combination therapies, and alternative approaches to overcome these new resistance mechanisms.

References

  • Yun, C. H., Mengwasser, K. E., Toms, A. V., et al. (2008). The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. Proceedings of the National Academy of Sciences, 105(6), 2070–2075. [Link]

  • University of Colorado Anschutz Medical Campus. (2015). Team Reports Promising Results for Clinical Trials of Rociletinib in EGFR Lung Cancer. CU Anschutz News. [Link]

  • Sequist, L. V., et al. (2016). Updated results from TIGER-X, a phase I/II open label study of rociletinib in patients (pts) with advanced, recurrent T790M-positive non-small cell lung cancer (NSCLC). Journal of Clinical Oncology, 34(15_suppl), 9020-9020. [Link]

  • Sharma, N. (2020). Novel Treatment Options for T790M-Mutant Non-Small Cell Lung Cancer. Oncology & Hematology Review (US), 10(1), 31. [Link]

  • ESMO. (n.d.). T790M in NSCLC: ESMO Biomarker Factsheet. OncologyPRO. [Link]

  • ResearchGate. (n.d.). Structures of rociletinib and its anticancer activities in cells (a) and in a xenograft nude mouse model (b). ResearchGate. [Link]

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  • Raga, M., et al. (2011). Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Molecules, 16(6), 5076-5088. [Link]

  • Chmielecki, J., & Riely, G. J. (2016). Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer. Drug Design, Development and Therapy, 10, 2463–2470. [Link]

  • ResearchGate. (2024). Synthesis and evaluation of a rociletinib analog as prospective imaging double mutation L858R/T790M in non-small cell lung cancer. ResearchGate. [Link]

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  • Balak, M. N., et al. (2016). Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer. Drug Design, Development and Therapy, 10, 2463-2470. [Link]

  • ResearchGate. (n.d.). The structure of rociletinib. ResearchGate. [Link]

  • Attwa, M. W., et al. (2021). LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation. Drug Design, Development and Therapy, 15, 3943-3952. [Link]

  • Targeted Oncology. (2015). Rociletinib NDA Completed by Clovis Oncology for EGFR T790M-positive NSCLC. Targeted Oncology. [Link]

  • Attwa, M. W., et al. (2021). LC-MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation. Drug Design, Development and Therapy, 15, 3943–3952. [Link]

  • U.S. Food and Drug Administration. (2016). ROCILETINIB FOR THE TREATMENT OF T790M-POSITIVE MUTANT EPIDERMAL GROWTH FACTOR RECEPTOR (EGFR) NON-SMALL CELL LUNG CANCER (NSCLC). FDA.gov. [Link]

  • Liv Hospital. (2026). Stage 4 Lung Cancer: Amazing Scary Growth Facts. Liv Hospital. [Link]

  • Chen, L., et al. (2017). Rociletinib (CO-1686) enhanced the efficacy of chemotherapeutic agents in ABCG2-overexpressing cancer cells in vitro and in vivo. Oncotarget, 8(29), 47096–47111. [Link]

  • Wang, S., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1140. [Link]

  • Attwa, M. W., et al. (2021). LC-MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation. Drug Design, Development and Therapy, 15, 3943-3952. [Link]

  • Nishikawa, D., et al. (2020). Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR). Molecules, 25(13), 2960. [Link]

  • ResearchGate. (n.d.). Table 4 Synthesis of 4-(4-Amino-3-fluorophenoxy)- N -methylpicolinamide... ResearchGate. [Link]

  • Li, X., et al. (2018). Synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide. Proceedings of the 2018 International Conference on Material Engineering and Advanced Manufacturing Technology (MEAMT 2018). [Link]

  • Riedl, B., et al. (2008). Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide. U.S.
  • Sacher, A. G., et al. (2015). Pretreatment and serial plasma assessments of EGFR mutations in NSCLC patients treated with rociletinib (CO-1686). Cancer Research, 75(15_Supplement), 927-927. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride. PubChem. [Link]

  • Wang, S., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1140. [Link]

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Literature review of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical review of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide , a critical scaffold in medicinal chemistry.[1] While often overshadowed by its para-substituted isomer (a key intermediate for Sorafenib), this meta-substituted variant represents a vital tool for Structure-Activity Relationship (SAR) exploration in the development of Type II kinase inhibitors.[1]

Technical Guide for Drug Development & Synthetic Chemistry[1]

Executive Summary & Chemical Profile

4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide (CAS: 284462-78-8) is a pyridine-based ether scaffold used primarily as a precursor in the synthesis of urea-based kinase inhibitors.[1] It serves as a "linker pharmacophore," connecting the hinge-binding pyridine motif to the hydrophobic tail via a urea linkage.[1]

In drug discovery, this compound is the meta-isomer of the widely known Sorafenib intermediate.[1] Its strategic value lies in scaffold hopping : by shifting the amine attachment from the para (4-position) to the meta (3-position) on the phenoxy ring, medicinal chemists can alter the vector of the urea tail, probing the steric tolerance of the kinase "DFG-out" pocket without changing the core hydrogen-bonding capability.[1]

Chemical Identity Table
PropertyDetail
Chemical Name 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide
CAS Number 284462-78-8 (Free Base) / 1375471-49-0 (2HCl Salt)
Molecular Formula C₁₃H₁₃N₃O₂
Molecular Weight 243.26 g/mol
Key Functional Groups Primary Amine (Nucleophile), Pyridine Nitrogen (H-Bond Acceptor), Amide (H-Bond Donor/Acceptor)
Structural Class Diaryl Ether; Aminopyridine Carboxamide
Primary Application Intermediate for VEGFR/PDGFR/RAF Kinase Inhibitors

Synthetic Pathways and Protocols

The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (SₙAr) reaction. The electron-deficient nature of the pyridine ring—activated by the 2-carboxamide electron-withdrawing group—allows the phenoxide anion of 3-aminophenol to displace the chloride at the 4-position.[1]

Core Synthetic Route (SₙAr Coupling)

The reaction typically couples 4-chloro-N-methylpyridine-2-carboxamide with 3-aminophenol .[1]

Reagents & Conditions:

  • Solvent: Polar aprotic solvents (DMF, DMSO, or DMAc) are required to solvate the base and stabilize the transition state.

  • Base: Potassium tert-butoxide (KOtBu) or Potassium Carbonate (K₂CO₃).[1] KOtBu is faster but requires strictly anhydrous conditions; K₂CO₃ is more robust but slower.

  • Temperature: 80°C – 100°C.[1]

Detailed Experimental Protocol (Standardized)
  • Activation: Charge a reaction vessel with 3-aminophenol (1.1 equiv) and anhydrous DMF (10 volumes).

  • Deprotonation: Add KOtBu (1.2 equiv) portion-wise at 0–5°C under nitrogen. Stir for 30 minutes to generate the phenoxide anion.

  • Coupling: Add 4-chloro-N-methylpyridine-2-carboxamide (1.0 equiv) to the mixture.

  • Heating: Heat the reaction mixture to 90°C and monitor by HPLC/TLC. Reaction is typically complete within 3–5 hours.[1]

  • Quench & Isolation: Cool to room temperature. Pour the mixture into ice-water (20 volumes). The product often precipitates as a solid.

  • Purification: Filter the solid. If oiling occurs, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and recrystallize from Ethanol/Hexane.

Visualization: Synthetic Workflow

Synthesis Start1 4-Chloro-N-methyl picolinamide Product 4-(3-Aminophenoxy)-N-methyl pyridine-2-carboxamide Start1->Product SnAr Coupling 90°C, 4h Start2 3-Aminophenol Intermediate Phenoxide Anion (In Situ) Start2->Intermediate KOtBu / DMF Deprotonation Intermediate->Product

Caption: SₙAr synthesis route coupling the activated pyridine scaffold with the meta-aminophenol nucleophile.

Medicinal Chemistry: The "Meta-Switch" Strategy

In the context of kinase inhibitors, this molecule is a template for Type II inhibitors .[1] These drugs bind to the kinase in its inactive (DFG-out) conformation.[1]

Structural Logic (SAR)[1]
  • Hinge Binder: The N-methylpyridine-2-carboxamide moiety forms crucial hydrogen bonds with the kinase hinge region (e.g., Cys919 in VEGFR2).[1]

  • The Linker (Phenoxy): The ether oxygen provides flexibility, allowing the molecule to traverse the "gatekeeper" residue.[1]

  • The Vector (3-Amino vs. 4-Amino):

    • 4-Amino (Para): Creates a linear geometry, projecting the urea tail deep into the hydrophobic back pocket.[1] (Seen in Sorafenib ).

    • 3-Amino (Meta): Creates a "kinked" geometry.[1] This alters the angle of the urea tail, potentially avoiding steric clashes in kinases with restrictive back pockets or improving selectivity against off-target kinases.[1]

Comparative Analysis of Isomers
Feature4-Amino Isomer (Sorafenib Interm.)3-Amino Isomer (Subject)
Geometry Linear / ExtendedBent / Angled (approx 120°)
Target Profile Broad Spectrum (VEGFR, PDGFR, RAF)Used for Selectivity Tuning
CAS No. 284462-37-9284462-78-8
Downstream Chemistry Reacts with isocyanates to form linear ureasReacts with isocyanates to form "kinked" ureas
Visualization: Pharmacophore Logic

Pharmacophore Hinge Pyridine-Amide (Hinge Binder) Linker Phenoxy Ether (Gatekeeper Pass) Hinge->Linker Scaffold Amine 3-Amino Group (Urea Attachment Point) Linker->Amine Meta-Substitution Vector Altered Vector (Selectivity Tuning) Amine->Vector Determines Binding Angle

Caption: Pharmacophore schematic showing how the meta-amino position influences the binding vector in the kinase pocket.[1]

Analytical Characterization & Quality Control

To ensure the integrity of this intermediate before downstream processing, specific analytical criteria must be met.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (Pyridine absorption).[1]

  • Retention Time Note: The 3-amino isomer typically elutes slightly later than the 4-amino isomer due to differences in polarity and hydrogen bonding with the stationary phase, though they are close.[1]

NMR Signature (¹H-NMR, DMSO-d₆)
  • Pyridine Protons: Characteristic doublets/multiplets in the 7.0–8.5 ppm region.

  • Amide Methyl: A distinct doublet (coupling with NH) or singlet around 2.8 ppm .[1]

  • Phenoxy Ring:

    • The meta-substitution pattern is key.[1] Look for a triplet at ~7.0 ppm (H-5), a doublet at ~6.2 ppm (H-4/6), and a singlet-like peak for the proton between the oxygen and amine (H-2).[1]

    • Differentiation: The para-isomer (Sorafenib precursor) shows a clear AA'BB' doublet system for the phenoxy ring.[1] The meta-isomer (Subject) shows a complex ABCD or 1:3 pattern.[1]

References

  • Banker, A. et al. "Process for the preparation of Sorafenib and its intermediates." Patent WO2006034796.

  • PubChem. "Compound Summary: 4-(4-Aminophenoxy)-N-methylpicolinamide (Isomer Analog)."[1] National Library of Medicine. [1]

  • Wilhelm, S. et al. "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 2006.

  • BLD Pharm. "Product Datasheet: 4-(3-Aminophenoxy)-N-methylpicolinamide (CAS 284462-78-8)."[1][2]

  • Dumas, J. et al. "Synthesis and Pharmacological Evaluation of 4-Ureidophenoxy-Pyridine-2-Carboxamides."[1] Bioorganic & Medicinal Chemistry Letters, 2005. (Foundational chemistry for the class).

Sources

4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide: The Strategic Isomer in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and pharmaceutical significance of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide (CAS 284462-78-8).

This compound is the meta-isomer of the key intermediate used to synthesize Sorafenib (Nexavar), a blockbuster multi-kinase inhibitor. While the para-isomer (4-aminophenoxy) leads to the active drug, the 3-aminophenoxy variant serves a critical role as a Structure-Activity Relationship (SAR) probe and a Process Impurity Standard in CMC (Chemistry, Manufacturing, and Controls) workflows.

Executive Summary

4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide is a pyridine-based aromatic ether used primarily in the development and quality control of Type II kinase inhibitors. Historically, it emerged during the Bayer Raf Kinase program (late 1990s) which culminated in the discovery of Sorafenib.

  • Role in Drug Discovery: Acts as a "negative control" or "geometry probe" in SAR studies, demonstrating the necessity of para-substitution for optimal binding in the DFG-out hydrophobic pocket of kinases like VEGFR2 and BRAF.

  • Role in Development: A critical Reference Standard (Impurity) for monitoring the purity of Sorafenib API. It arises from regioisomeric contamination (3-aminophenol) in the starting materials.

PropertyData
CAS Number 284462-78-8
Molecular Formula C₁₃H₁₃N₃O₂
Molecular Weight 243.26 g/mol
Core Scaffold N-methyl-2-pyridinecarboxamide
Key Functional Group 3-Aminophenoxy ether
Associated Drug Sorafenib (Impurity/Isomer), Regorafenib (Analog)

Historical Context: The Bayer Raf Program

The discovery of this molecule is inextricably linked to the high-throughput screening and optimization campaigns led by Bayer in collaboration with Onyx Pharmaceuticals.

From Bis-Aryl Ureas to Pyridines

In the late 1990s, researchers identified 3-thienyl urea hits that inhibited RAF kinase. However, these early hits suffered from poor solubility and bioavailability. The medicinal chemistry team, led by researchers such as Wilhelm et al. , engaged in scaffold hopping, replacing the lipophilic core with a pyridine-2-carboxamide moiety to improve physicochemical properties while maintaining the hydrogen-bonding motif required for the "hinge region" of the kinase.

The Isomer Selection (SAR)

During lead optimization, the orientation of the terminal urea group (which binds to the conserved Glu/Asp residues in the active site) was critical.

  • The Para-Isomer (Sorafenib Intermediate): The 4-aminophenoxy linkage provided a linear geometry, allowing the urea tail to extend deep into the hydrophobic back-pocket (allosteric site).

  • The Meta-Isomer (Subject of this Guide): The 3-aminophenoxy linkage introduced a "kink" in the molecule. SAR data revealed that this kink prevented the urea group from optimally accessing the DFG-out pocket, significantly reducing potency against VEGFR2 and BRAF compared to the para-analog.

This "failed" isomer became a textbook example of how subtle regio-chemical changes dictate Type II kinase inhibition efficacy [1].

Chemical Synthesis & Methodology

The synthesis of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide follows a nucleophilic aromatic substitution (


) mechanism. This protocol is designed for high purity to serve as an analytical standard.
Reaction Mechanism

The reaction involves the coupling of 4-chloro-N-methylpyridine-2-carboxamide with 3-aminophenol . The pyridine ring is activated for nucleophilic attack at the 4-position by the electron-withdrawing amide group at the 2-position and the ring nitrogen.

Step-by-Step Protocol

Reagents:

  • 4-Chloro-N-methylpyridine-2-carboxamide (1.0 eq)

  • 3-Aminophenol (1.1 eq)

  • Potassium tert-butoxide (

    
    -BuOK) or Potassium Carbonate (
    
    
    
    ) (1.2 - 2.0 eq)
  • Solvent: Anhydrous DMF or DMSO

Procedure:

  • Preparation : Charge a reaction vessel with anhydrous DMF under a nitrogen atmosphere.

  • Deprotonation : Add 3-aminophenol and the base (

    
    ). Stir at RT for 30 minutes to generate the phenoxide anion.
    
  • Coupling : Add 4-chloro-N-methylpyridine-2-carboxamide in one portion.

  • Heating : Heat the mixture to 80–100°C for 4–6 hours. Monitor by HPLC for the disappearance of the chloro-pyridine.

  • Quench : Cool to room temperature and pour the reaction mixture into ice-cold water (10x volume).

  • Isolation : The product typically precipitates. Filter the solid.[1]

  • Purification : Recrystallize from Ethyl Acetate/Hexanes or Ethanol to remove unreacted aminophenol and inorganic salts.

Yield : Typical yields range from 75% to 85% .

Synthesis Workflow Diagram

Synthesis cluster_0 Reaction Conditions SM1 4-Chloro-N-methyl picolinamide Inter Meisenheimer Complex SM1->Inter SNAr Attack SM2 3-Aminophenol Base Base (K2CO3) Solvent (DMF) SM2->Base Base->Inter Phenoxide formation Prod 4-(3-Aminophenoxy)-N-methyl pyridine-2-carboxamide Inter->Prod -Cl elimination Heat (90°C)

Caption: Nucleophilic aromatic substitution pathway for the synthesis of the 3-aminophenoxy isomer.

Impurity Profiling & CMC Strategy

In the context of drug development, this compound is classified as a Process-Related Impurity .

Origin of Impurity

When synthesizing Sorafenib, the starting material is 4-aminophenol . Commercial 4-aminophenol may contain trace amounts of 3-aminophenol (0.1% - 0.5%).

  • If 3-aminophenol reacts with the pyridine core, it forms the 3-aminophenoxy isomer (the subject of this guide).

  • This isomer carries through the synthesis and reacts with the isocyanate in the final step to form the "Iso-Sorafenib" impurity.

Analytical Control

Regulatory bodies (FDA/EMA) require strict control of regioisomers.

  • Method : Reverse Phase HPLC (C18 Column).

  • Differentiation : The 3-amino isomer typically elutes later than the 4-amino isomer due to slight differences in polarity and hydrogen bonding with the stationary phase.

  • Specification : Must be controlled to <0.15% in the intermediate stage to prevent downstream contamination of the API.

Structural Biology & SAR Logic

Why does the position of the amino group matter? The diagram below illustrates the binding mode difference between the active drug precursor (4-position) and the probe (3-position).

The "Linear vs. Kinked" Hypothesis
  • 4-Position (Linear) : The urea derived from the 4-amino group projects directly into the allosteric pocket, forming critical H-bonds with the DFG motif (Asp-Phe-Gly).

  • 3-Position (Kinked) : The meta-substitution angles the urea away from the DFG pocket, causing steric clash or loss of H-bonding distance.

SAR Interaction Diagram

SAR cluster_active Active Geometry (Sorafenib) cluster_inactive Inactive/Probe Geometry (Subject) Scaffold Pyridine-2-Carboxamide Core (Hinge Binder) Para 4-Aminophenoxy Linker (Linear) Scaffold->Para Isomer A Meta 3-Aminophenoxy Linker (Kinked) Scaffold->Meta Isomer B Pocket DFG-Out Pocket (High Affinity) Para->Pocket Optimal Fit Clash Steric Clash / No Binding (Low Affinity) Meta->Clash Misalignment

Caption: Structural comparison showing why the 3-amino isomer fails to engage the kinase allosteric pocket effectively.

References

  • Wilhelm, S. M., et al. (2004). "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases." Cancer Research.

  • Bankston, D., et al. (2002). "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development.

  • PubChem Compound Summary . "4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide (CAS 284462-78-8)." National Center for Biotechnology Information.

  • Wan, P. T., et al. (2004). "Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF." Cell.

  • LGC Standards . "Sorafenib Impurity Reference Standards." LGC Standards.

Sources

4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Type II Kinase Inhibitor Design & SAR Profiling[1]

Abstract

This technical guide profiles 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide , a critical pyridine-based building block used in the synthesis and optimization of small-molecule kinase inhibitors.[1] While its para-amino isomer is the established precursor for the blockbuster drug Sorafenib (Nexavar), this meta-amino isomer serves as a vital tool for Structure-Activity Relationship (SAR) exploration.[1] By altering the vector of the urea/amide "tail" in Type II inhibitors, this scaffold allows researchers to probe the spatial constraints of the DFG-out hydrophobic pocket, optimizing selectivity profiles against targets like VEGFR, BRAF, and PDGFR.

Chemical Profile & Structural Significance[1][2][3][4][5]
1.1 Identity & Physicochemical Properties

The compound is a bi-aryl ether featuring a pyridine core substituted with an N-methylcarboxamide (the "head") and a meta-aminophenoxy group (the "linker/tail start").[1]

PropertySpecification
IUPAC Name 4-(3-aminophenoxy)-N-methylpyridine-2-carboxamide
Common Name meta-Sorafenib Amine Intermediate
CAS Number 284462-78-8
Molecular Formula C₁₃H₁₃N₃O₂
Molecular Weight 243.26 g/mol
Solubility DMSO, DMF, Methanol (Moderate); Water (Low)
pKa (Calculated) Pyridine N: ~3.5; Aniline NH₂: ~4.0
Appearance Off-white to pale brown solid
1.2 The "Meta-Switch" in Drug Design

In kinase inhibitor chemistry, the geometry of the linker connecting the hinge-binding motif (the pyridine-amide) to the hydrophobic pocket binder (usually a urea/amide tail) is critical.[1]

  • Para-Isomer (Sorafenib): Provides a linear, rigid vector, ideal for deep penetration into the back-cleft of the kinase.

  • Meta-Isomer (Subject): Introduces a ~120° kink. This is used to:

    • Avoid Steric Clashes: In kinases with restricted access to the DFG-out pocket.

    • Alter Solubility: The meta-substitution often disrupts crystal packing, potentially improving solubility profiles of final inhibitors.

    • Selectivity Tuning: Differentiates between homologous kinases (e.g., VEGFR2 vs. FGFR1) based on channel width.

SAR_Logic cluster_isomers Isomeric Vectors Scaffold Pyridine-2-Carboxamide (Hinge Binder) Linker Ether Oxygen (Flexibility) Scaffold->Linker Para Para-Amino (Linear) Sorafenib Route Deep Pocket Access Linker->Para 180° Vector Meta Meta-Amino (Kinked) Research Route Selectivity Probe Linker->Meta 120° Vector Target Type II Kinase Inhibition (DFG-Out) Para->Target Meta->Target Alternate Binding Mode

Figure 1: Structural divergence between the standard Sorafenib intermediate and the meta-isomer described here.

Synthetic Methodology

The synthesis utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy. The electron-deficient pyridine ring (activated by the 2-carboxamide and the ring nitrogen) undergoes displacement of a chloride leaving group by the phenoxide derived from 3-aminophenol.[1]

2.1 Reaction Scheme

Precursors:

  • 4-Chloro-N-methylpyridine-2-carboxamide (Electrophile)

  • 3-Aminophenol (Nucleophile)

  • Base: Potassium tert-butoxide (KOtBu) or Potassium Carbonate (K₂CO₃)

Synthesis SM1 4-Chloro-N-methyl picolinamide Reagents KOtBu / DMF Heat (80-100°C) SM1->Reagents SM2 3-Aminophenol SM2->Reagents Inter Meisenheimer Complex Reagents->Inter Prod 4-(3-Aminophenoxy)-N- methylpicolinamide Inter->Prod - KCl

Figure 2: Base-mediated SNAr coupling pathway.[1][2]

2.2 Validated Protocol (Bench Scale)

Note: This protocol is adapted from standard procedures for the para-isomer but optimized for the meta-isomer's reactivity profile.

Step-by-Step Workflow:

  • Activation: In a dry 3-neck round-bottom flask under Nitrogen, dissolve 3-aminophenol (1.1 eq) in anhydrous DMF (10 volumes).

  • Deprotonation: Add Potassium tert-butoxide (1.2 eq) portion-wise at 0°C. Stir for 30 minutes to generate the phenoxide anion. Observation: Solution typically turns dark brown/red.

  • Coupling: Add 4-Chloro-N-methylpyridine-2-carboxamide (1.0 eq) in one portion.

  • Heating: Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

  • Quench: Cool to room temperature. Pour the reaction mixture into crushed ice/water (50 volumes).

  • Isolation:

    • If solid precipitates: Filter, wash with water, and dry.

    • If oil forms:[1] Extract with Ethyl Acetate (3x), wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Critical Control Point: Ensure the 3-aminophenol is free of oxidation products (black impurities) before use, as these can poison the reaction and complicate purification.

Application in Medicinal Chemistry[1][7][8]
3.1 Design of Urea-Based Kinase Inhibitors

The primary utility of this amine is as a "handle" to install the urea tail characteristic of Type II inhibitors (e.g., Sorafenib, Regorafenib).

Reaction: React the 3-amino group with various isocyanates (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) to form the urea linkage.[1]

SAR Implication:

  • Hinge Region: The N-methylpyridine-2-carboxamide motif binds to the hinge region of the kinase (Adenine binding pocket).[1]

  • Linker (Ether): The oxygen atom acts as a flexible hinge.

  • Tail (Meta-Urea): By using the meta-isomer, the urea tail is projected at a sharper angle.[1] This is useful for targeting kinases where the channel to the allosteric pocket is "bent" or sterically crowded.

3.2 Key Kinase Targets for Profiling

Researchers utilize this scaffold to screen against:

  • VEGFR2 (KDR): To study tolerance of the hydrophobic channel.

  • BRAF (V600E): To differentiate binding modes between Raf monomers and dimers.

  • c-KIT: Investigating resistance mutations in GIST (Gastrointestinal Stromal Tumors).

Safety & Handling
Hazard ClassGHS CodeDescription
Acute Toxicity H302Harmful if swallowed.[1][3][4]
Irritation H315/H319Causes skin and serious eye irritation.[3][4]
Environmental H411Toxic to aquatic life with long-lasting effects.[1][3]

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Inhalation: Handle the powder in a fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation over long periods.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 16655129, 4-(4-Aminophenoxy)-N-methylpicolinamide (Para-isomer analogue reference). Retrieved from [Link]

  • Bankston, D., et al. (2002).A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer. Organic Process Research & Development. (Describes the core coupling chemistry applicable to both isomers).
  • Wilhelm, S. M., et al. (2004).BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases. Cancer Research.

Sources

Methodological & Application

Synthesis Protocol for 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide is a valuable chemical intermediate in the synthesis of various biologically active molecules. Its structural motif, featuring a substituted pyridine ring linked to an aminophenoxy group, is of significant interest in medicinal chemistry for the development of kinase inhibitors and other targeted therapeutics. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, grounded in established chemical principles and supported by relevant literature. The protocol is designed to be both reproducible and scalable for research and development purposes.

The synthesis is approached in a two-step sequence, commencing with the preparation of the key intermediate, 4-chloro-N-methylpyridine-2-carboxamide, followed by a nucleophilic aromatic substitution reaction with 3-aminophenol. This guide will elaborate on the rationale behind the chosen reagents and conditions, ensuring a thorough understanding of the underlying chemical transformations.

Chemical Reaction Scheme

The overall synthesis of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide is depicted below. The first step involves the conversion of 2-picolinic acid to 4-chloro-N-methylpyridine-2-carboxamide. The second step is the core reaction where the chloro-substituent is displaced by 3-aminophenol.

Reaction_Scheme picolinic_acid 2-Picolinic Acid thionyl_chloride 1. SOCl₂, cat. DMF 2. Methylamine (aq) intermediate 4-Chloro-N-methylpyridine- 2-carboxamide thionyl_chloride->intermediate Step 1 base Base (e.g., K₂CO₃, NaH) aminophenol 3-Aminophenol product 4-(3-Aminophenoxy)-N- methylpyridine-2-carboxamide base->product Step 2

Caption: Overall reaction scheme for the synthesis of the target compound.

Experimental Protocols

Part 1: Synthesis of 4-Chloro-N-methylpyridine-2-carboxamide (Intermediate)

This procedure outlines the synthesis of the key intermediate, 4-chloro-N-methylpyridine-2-carboxamide, starting from 2-picolinic acid. The process involves chlorination and subsequent amidation.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )Quantity
2-Picolinic acidC₆H₅NO₂123.1110.0 g
Thionyl chlorideSOCl₂118.9725 mL
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Catalytic
Methylamine (40% in H₂O)CH₅N31.0620 mL
Dichloromethane (DCM)CH₂Cl₂84.93150 mL
Saturated NaHCO₃ solutionNaHCO₃84.01100 mL
BrineNaCl58.4450 mL
Anhydrous MgSO₄MgSO₄120.37As needed

Procedure:

  • Chlorination: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-picolinic acid (10.0 g) and thionyl chloride (25 mL). Add a catalytic amount of DMF (2-3 drops).

  • Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After completion, allow the mixture to cool to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

  • Amidation: To the resulting crude acid chloride, add dichloromethane (100 mL) and cool the flask in an ice bath.

  • Slowly add the aqueous methylamine solution (20 mL) dropwise while maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-N-methylpyridine-2-carboxamide as a solid. The product can be further purified by recrystallization from ethyl acetate/hexanes if necessary.

Part 2: Synthesis of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide (Final Product)

This part details the nucleophilic aromatic substitution reaction between 4-chloro-N-methylpyridine-2-carboxamide and 3-aminophenol.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )Quantity
4-Chloro-N-methylpyridine-2-carboxamideC₇H₇ClN₂O170.605.0 g
3-AminophenolC₆H₇NO109.133.5 g
Potassium Carbonate (K₂CO₃)K₂CO₃138.216.0 g
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL
Ethyl AcetateC₄H₈O₂88.11200 mL
WaterH₂O18.02100 mL
BrineNaCl58.4450 mL
Anhydrous MgSO₄MgSO₄120.37As needed

Procedure:

  • To a 100 mL round-bottom flask, add 4-chloro-N-methylpyridine-2-carboxamide (5.0 g), 3-aminophenol (3.5 g), potassium carbonate (6.0 g), and DMF (50 mL).

  • Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-(3-aminophenoxy)-N-methylpyridine-2-carboxamide as a solid.

Mechanism and Scientific Rationale

The synthesis of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide hinges on a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic attack, particularly at the C2 and C4 positions which can delocalize the negative charge onto the electronegative nitrogen atom.[1][2] The presence of a good leaving group, in this case, a chloride ion at the C4 position, facilitates this substitution.

In the second step of the synthesis, 3-aminophenol, in the presence of a base like potassium carbonate, forms a phenoxide ion. This phenoxide is a potent nucleophile that attacks the electron-deficient C4 position of the 4-chloro-N-methylpyridine-2-carboxamide. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the chloride ion is expelled to yield the final ether product.[3] The use of a polar aprotic solvent like DMF is crucial as it solvates the cation of the base, enhancing the nucleophilicity of the phenoxide.

SNAr_Mechanism start 4-Chloro-N-methylpyridine-2-carboxamide + 3-Aminophenoxide intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Nucleophilic Attack product 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide + Cl⁻ intermediate->product Loss of Leaving Group

Caption: Simplified mechanism of the SNAr reaction.

Characterization Data

The identity and purity of the synthesized 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Aromatic protons of both the pyridine and phenoxy rings in the range of 6.5-8.5 ppm. A singlet for the N-methyl group around 2.8-3.0 ppm. A broad singlet for the amino group.
¹³C NMR Peaks corresponding to the carbon atoms of the pyridine and phenoxy rings, as well as the carbonyl and methyl carbons.
Mass Spec. A molecular ion peak corresponding to the calculated mass of the product (C₁₃H₁₃N₃O₂ = 243.26 g/mol ).
HPLC A single major peak indicating the purity of the compound.

Safety Precautions

  • Thionyl chloride is corrosive and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • DMF is a skin and respiratory irritant. Use with adequate ventilation.

  • Handle all chemicals with care and consult their respective Material Safety Data Sheets (MSDS) before use.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide. By following the outlined steps and understanding the underlying chemical principles, researchers can successfully prepare this valuable intermediate for their drug discovery and development endeavors. The provided rationale and references offer a solid foundation for any necessary troubleshooting or optimization of the reaction conditions.

References

  • Bankston, D., Dumas, J., Natero, R., Riedl, B., Monahan, M. K., & Sibley, R. (2002). A scaleable synthesis of BAY 43-9006: a potent Raf kinase inhibitor for the treatment of cancer. Organic process research & development, 6(6), 777-781.
  • Xiong, H., Zhi, J., Zhuang, Y., Chen, M., Xiong, Y., & Tang, Q. (2018). Synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide. In 2nd International Conference on Biological Sciences and Technology (BST 2017).
  • Scott, J. S., et al. (2008). U.S. Patent No. US20080262236A1. Washington, DC: U.S.
  • Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • LibreTexts. (2021). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]

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The Critical Role of 4-(Aminophenoxy)-N-methylpyridine-2-carboxamide Derivatives as Intermediates in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern oncology, the development of targeted therapies has revolutionized treatment paradigms. At the forefront of this revolution are small molecule kinase inhibitors, which have demonstrated significant efficacy in treating various malignancies. Within the synthetic pipeline of these critical therapeutics, certain chemical scaffolds serve as foundational building blocks. The compound 4-(Aminophenoxy)-N-methylpyridine-2-carboxamide and its structural analogs are paramount examples of such precursors. While not typically applied directly in cell culture experiments as active agents, their role as key intermediates in the synthesis of potent multi-kinase inhibitors, such as Sorafenib and Regorafenib, makes a thorough understanding of their properties and handling essential for researchers and professionals in drug development.[1][2][3][4]

This technical guide provides a comprehensive overview of the significance, synthesis, and handling of 4-(Aminophenoxy)-N-methylpyridine-2-carboxamide derivatives, offering insights into their pivotal position in the creation of anti-cancer therapeutics.

Chemical and Biological Significance

The 4-(Aminophenoxy)-N-methylpyridine-2-carboxamide scaffold is a diaryl ether structure that forms the core of several type II kinase inhibitors.[1] This structural motif is crucial for establishing key interactions within the ATP-binding pocket of various kinases, including RAF, VEGFR, and PDGFR. The N-methylpicolinamide portion often serves as a hinge-binding element, while the aminophenoxy group provides a point for further chemical modification, typically the addition of a urea moiety, which is critical for the compound's inhibitory activity against multiple targets.[3]

The exploration of derivatives, such as those with substitutions on the aminophenoxy ring, has led to the development of a novel series of compounds with potent anti-proliferative and anti-angiogenic properties.[5][6][7] These derivatives have been evaluated in vitro against various human cancer cell lines, demonstrating their potential as antitumor agents.[3][5][6][7]

General Synthetic Pathway Overview

The synthesis of multi-kinase inhibitors like Sorafenib and Regorafenib from 4-(Aminophenoxy)-N-methylpyridine-2-carboxamide intermediates is a multi-step process. A generalized workflow involves the coupling of a substituted aminophenol with a chlorinated pyridine derivative, followed by the introduction of a urea-forming isocyanate.

Synthetic_Pathway cluster_0 Intermediate Synthesis cluster_1 Final Product Synthesis Aminophenol Aminophenol Intermediate 4-(Aminophenoxy)-N-methyl- pyridine-2-carboxamide Aminophenol->Intermediate Base (e.g., K2CO3, t-BuOK) Solvent (e.g., DMF) Chloropyridine 4-Chloro-N-methyl- pyridine-2-carboxamide Chloropyridine->Intermediate API Active Pharmaceutical Ingredient (e.g., Sorafenib) Intermediate->API Isocyanate Substituted Phenyl Isocyanate Isocyanate->API Solvent (e.g., Methylene Chloride) Cell_Culture In Vitro Cancer Cell Line Studies API->Cell_Culture Biological Assays

Caption: Generalized synthetic workflow from precursors to active pharmaceutical ingredient.

Safety and Handling of Precursor Compounds

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[9][10]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][9]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[9][10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9][10] These compounds may be hygroscopic.[8]

Hazard Identification (based on related compounds):

  • May be harmful if swallowed, in contact with skin, or if inhaled.[8]

  • Can cause skin and serious eye irritation or damage.[8][10]

  • May be harmful to aquatic life with long-lasting effects.[8]

Protocol: Quality Control of Intermediates via High-Performance Liquid Chromatography (HPLC)

The purity of the 4-(Aminophenoxy)-N-methylpyridine-2-carboxamide intermediate is crucial for the successful synthesis of the final active pharmaceutical ingredient. HPLC is a standard method for assessing the purity of these compounds.

Objective: To determine the purity of a synthesized batch of 4-(Aminophenoxy)-N-methylpyridine-2-carboxamide.

Materials:

  • 4-(Aminophenoxy)-N-methylpyridine-2-carboxamide sample

  • HPLC-grade acetonitrile

  • HPLC-grade water with 0.1% formic acid

  • Reference standard of known purity

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Prepare a working solution by diluting the stock solution to a final concentration of 0.1 mg/mL with the 50:50 acetonitrile/water mixture.

    • Prepare a similar concentration of the reference standard.

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient might be 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the reference standard to determine the retention time of the main peak.

    • Inject the sample solution.

    • Analyze the resulting chromatogram. Purity is calculated based on the area of the main peak relative to the total area of all peaks.

Downstream Applications in Cell Culture

Once the 4-(Aminophenoxy)-N-methylpyridine-2-carboxamide intermediate is successfully converted into the final drug product (e.g., Sorafenib), this active molecule becomes a powerful tool for in vitro studies. These compounds are widely used in cell culture to investigate their anti-cancer properties.

Typical Cell-Based Assays:

  • Proliferation Assays (e.g., MTT, BrdU): To assess the cytostatic or cytotoxic effects of the compound on cancer cell lines.[11]

  • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity): To determine if the compound induces programmed cell death.[6][7]

  • Angiogenesis Assays (e.g., tube formation assay): To evaluate the compound's ability to inhibit the formation of new blood vessels.[5][6][7]

  • Kinase Activity Assays: To confirm the inhibitory effect on specific target kinases.

Application_Flow cluster_assays In Vitro Biological Evaluation Intermediate 4-(Aminophenoxy)-N-methyl- pyridine-2-carboxamide API Multi-Kinase Inhibitor (e.g., Sorafenib) Intermediate->API Chemical Synthesis Cell_Culture Cancer Cell Lines (e.g., HepG2, HCT116) API->Cell_Culture Treatment Proliferation Proliferation Assays Cell_Culture->Proliferation Apoptosis Apoptosis Assays Cell_Culture->Apoptosis Angiogenesis Angiogenesis Assays Cell_Culture->Angiogenesis

Caption: From chemical intermediate to in vitro biological evaluation.

Summary of Related Compound Properties

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)
4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide284462-37-9C13H13N3O2243.26Solid110-112
4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide757251-39-1C13H12FN3O2261.25Solid141.5-142.5
4-(4-Amino-3-methylphenoxy)-N-methylpyridine-2-carboxamide284462-74-4C14H15N3O2257.29SolidN/A

References

  • MilliporeSigma. (2025, November 6).
  • TCI Chemicals. (2024, December 5).
  • Fisher Scientific. (2025, December 26).
  • PubChem. 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide.
  • BLD Pharm. 4-(4-Amino-3-methylphenoxy)-N-methylpyridine-2-carboxamide.
  • ChemicalBook. (2026, January 13). 4-(4-AMINO-3-FLUOROPHENOXY)-N-METHYLPICOLINAMIDE Chemical Properties,Uses,Production.
  • TCI Chemicals. 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide.
  • Sigma-Aldrich. 4-(4-aminophenoxy)-N-Methyl-2-pyridinecarboxamide AldrichCPR.
  • Google Patents. (2008). Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.
  • MDPI. (2021, February 21). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)
  • LGC Standards. [4-(4-Aminophenoxy)(2-pyridyl)]-N-methylcarboxamide.
  • MDPI. (2021, January 24). The Biochemical Pathways of Nicotinamide-Derived Pyridones.
  • ChemicalBook. (2026, January 13). 4-(4-Aminophenoxy)-N-methylpicolinamide.
  • ResearchGate. (2025, December 25). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)
  • MDPI. (2011, June 20).
  • Thieme. (2023, August 21). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib.
  • Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.
  • Sigma-Aldrich. 4-(4-aminophenoxy)-N-Methyl-2-pyridinecarboxamide AldrichCPR.
  • NIH. (2021, February 21). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)
  • TCI Chemicals. 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide | 284462-37-9.

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Application Note: A Comprehensive Framework for Evaluating 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the characterization of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide, a novel compound with potential for kinase inhibition.

Introduction

The study of protein kinases and their inhibitors is a cornerstone of modern drug discovery, particularly in oncology, immunology, and neurodegenerative disorders.[1] Kinases are enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates, and their dysregulation is a hallmark of many diseases.[1][2] The development of small-molecule inhibitors that can modulate kinase activity is therefore of paramount therapeutic interest.

This document outlines a strategic and methodological framework for the initial characterization of a novel potential kinase inhibitor, 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide (referred to herein as Compound-K1 ). The chemical scaffold of Compound-K1 shares structural similarities with intermediates used in the synthesis of established multi-kinase inhibitors, such as Sorafenib and Regorafenib, suggesting a sound rationale for investigating its potential activity against various protein kinases.[3][4]

The objective of this guide is to provide researchers with a comprehensive suite of protocols, from initial biochemical potency determination to cell-based target engagement and downstream pathway analysis. The methodologies described are designed to be robust, reproducible, and grounded in established principles of kinase drug discovery, enabling a thorough evaluation of Compound-K1's therapeutic potential.

Compound Information and Handling

Prior to initiating any biological assay, it is critical to understand the physicochemical properties of Compound-K1 and to establish a standardized procedure for its handling and preparation.

PropertyValue
IUPAC Name 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide
Molecular Formula C₁₃H₁₃N₃O₂
Molecular Weight 243.26 g/mol
Appearance Solid (predicted)
Solubility Soluble in DMSO; low solubility in aqueous media

Protocol 1: Preparation of Compound-K1 Stock Solutions

Rationale: Dimethyl sulfoxide (DMSO) is the standard solvent for preparing high-concentration stock solutions of small-molecule inhibitors due to its high solubilizing power. It is crucial to limit the final DMSO concentration in assays to avoid solvent-induced artifacts.[5]

Procedure:

  • Prepare a 10 mM primary stock solution of Compound-K1 by dissolving the appropriate mass of the compound in 100% DMSO. For example, dissolve 2.43 mg of Compound-K1 in 1 mL of DMSO.

  • Vortex thoroughly until the compound is completely dissolved. If necessary, gentle warming (37°C) or sonication can be applied.

  • Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability.

  • For assays, create intermediate dilutions from the primary stock using 100% DMSO. These are then diluted into the final assay buffer, ensuring the final DMSO concentration does not exceed 1%.[5]

Part 1: Biochemical (In Vitro) Characterization

Biochemical assays are the first step in evaluating a compound's direct inhibitory effect on a purified kinase enzyme.[6] These assays are essential for determining potency (IC₅₀) and understanding the mechanism of action.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Detection & Analysis Compound Compound-K1 Serial Dilution Incubate Combine & Incubate (Kinase Reaction) Compound->Incubate Enzyme Purified Kinase Enzyme->Incubate Substrate Substrate + ATP Substrate->Incubate Detect Add Detection Reagent (e.g., ADP-Glo™) Incubate->Detect Read Measure Signal (Luminescence) Detect->Read Analyze Calculate % Inhibition Determine IC50 Read->Analyze

Figure 1: General workflow for an in vitro biochemical kinase assay.

Protocol 2: IC₅₀ Determination via ADP-Glo™ Luminescence Assay

Rationale: The ADP-Glo™ Kinase Assay is a highly sensitive and reliable method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[7] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted; second, the produced ADP is converted back to ATP, which is then used by luciferase to generate a light signal directly proportional to kinase activity.[8] Inhibition of the kinase results in a decreased luminescent signal.

Materials:

  • Compound-K1 (prepared as in Protocol 1)

  • Purified recombinant kinase of interest

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating:

    • Prepare a serial dilution series of Compound-K1 (e.g., 11 points, 1:3 dilution) in 100% DMSO.

    • Dilute this series into Kinase Reaction Buffer to create 4X final concentration solutions. The DMSO concentration should be consistent across all wells.

    • Add 5 µL of the 4X Compound-K1 dilutions to the appropriate wells of the assay plate.

    • For positive control (0% inhibition), add 5 µL of buffer with the same DMSO percentage.

    • For negative control (100% inhibition), add 5 µL of buffer with a known potent inhibitor or buffer alone for background measurement.

  • Enzyme Addition:

    • Prepare a 2X enzyme solution by diluting the purified kinase in Kinase Reaction Buffer.

    • Add 10 µL of the 2X enzyme solution to all wells except the background control wells. Add 10 µL of buffer to the background wells.

    • Gently mix the plate and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[5]

  • Kinase Reaction Initiation:

    • Prepare a 2X substrate/ATP mixture in Kinase Reaction Buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Start the reaction by adding 10 µL of the 2X substrate/ATP mixture to all wells. The total reaction volume is now 25 µL.

    • Mix the plate and incubate at 30°C for 60 minutes.[5]

  • Reaction Termination and Signal Generation:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[9]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence from all other wells.

    • Calculate the percent inhibition for each concentration of Compound-K1 using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background))

    • Plot the % Inhibition against the logarithm of Compound-K1 concentration and fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.[10]

Part 2: Cell-Based Characterization

While biochemical assays measure direct enzyme inhibition, cell-based assays are critical for confirming that a compound can enter cells, engage its target in a physiological environment, and modulate downstream signaling pathways.[11][12]

G cluster_prep Cell Culture cluster_assay Treatment & Lysis cluster_readout Detection & Analysis Culture Culture & Seed Cells in Assay Plates Treat Treat with Compound-K1 (Dose-Response) Culture->Treat Stimulate Stimulate Pathway (e.g., with Growth Factor) Treat->Stimulate Lyse Lyse Cells & Prepare Lysates Stimulate->Lyse Detect Detect Phospho-Substrate (Western Blot / ELISA) Lyse->Detect Analyze Quantify Signal & Determine Cellular IC50 Detect->Analyze

Figure 2: Workflow for analyzing downstream kinase signaling in a cellular context.

Protocol 3: Cellular Phosphorylation Assay via Western Blot

Rationale: A key function of a kinase inhibitor is to block the phosphorylation of its downstream substrates within a cell.[13] This assay directly measures the phosphorylation status of a target protein in response to Compound-K1 treatment, providing evidence of target engagement and pathway modulation.

Materials:

  • Cancer cell line known to have an active signaling pathway involving the kinase of interest.

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

  • Compound-K1.

  • Stimulating ligand (e.g., EGF, PDGF), if required for the pathway.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: one specific for the phosphorylated substrate and one for the total substrate protein.

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Plating and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

    • The following day, replace the medium with low-serum medium (e.g., 0.5% FBS) and incubate for 12-24 hours to reduce basal signaling.

    • Pre-treat cells with various concentrations of Compound-K1 (and a vehicle control) for 1-2 hours.

  • Pathway Stimulation:

    • If the pathway is ligand-activated, stimulate the cells with the appropriate growth factor for a short period (e.g., 10-15 minutes).

  • Cell Lysis and Protein Quantification:

    • Immediately wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phospho-substrate (e.g., anti-phospho-ERK) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

    • Apply ECL substrate and visualize the bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the phospho-protein signal to the total protein signal (after stripping and re-probing the same membrane for the total protein) or a loading control (e.g., GAPDH).

    • Plot the normalized signal against the Compound-K1 concentration to visualize the dose-dependent inhibition of substrate phosphorylation.

Data Interpretation and Next Steps

The successful execution of these protocols will yield crucial data for the initial assessment of Compound-K1.

Example Data Summary Table:

Kinase TargetBiochemical IC₅₀ (nM)Cellular Phospho-Substrate IC₅₀ (nM)Notes
Kinase A50250Potent biochemical activity; moderate cellular activity suggests potential permeability or efflux issues.
Kinase B800>10,000Weak activity.
Kinase C>10,000Not DeterminedInactive.

A comprehensive kinase panel screen should be performed to establish the selectivity profile of Compound-K1.[6] Compounds with high potency and a desirable selectivity profile can then be advanced to more complex cellular assays (e.g., proliferation, apoptosis) and eventually to in vivo pharmacokinetic and efficacy studies.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling.
  • Bio-protocol. (2020). Kinase assays IC50 determination.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Creative Diagnostics. Kinase Activity Assay.
  • Bio Molecular Systems. Kinase Assays with Myra.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Benchchem. Application Notes: Determining the IC50 of EGFR-IN-1 Hydrochloride using an In Vitro Kinase Assay.
  • Harris, P. A., et al. (2011). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC.
  • Thermo Fisher Scientific. LanthaScreen Eu Kinase Binding Assay for KDR Overview.
  • PubChem. 4-(3-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)amino)phenoxy)-N-methylpicolinamide.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
  • ResearchGate. Determination of IC50 values for p110 with the PI3-kinase inhibitors....
  • Tokyo Chemical Industry (India) Pvt. Ltd. 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • ChemicalBook. (2026, January 13). 4-(4-AMINO-3-FLUOROPHENOXY)-N-METHYLPICOLINAMIDE.

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Experimental use of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide in cancer research

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the experimental utility of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide (CAS: 284462-78-8).

Executive Summary

In the development of Type II kinase inhibitors (e.g., Sorafenib, Regorafenib), the spatial orientation of the "linker" region is critical for occupying the hydrophobic pocket adjacent to the ATP-binding site. 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide is the meta-amino isomer of the key Sorafenib intermediate (which is para-substituted).

This compound is primarily utilized in Structure-Activity Relationship (SAR) studies to:

  • Validate Pharmacophore Geometry: Act as a negative control or "steric probe" to confirm the necessity of para-orientation for optimal hydrogen bonding with the DFG-motif (Asp-Phe-Gly).

  • Explore Novel Binding Pockets: Synthesize analogs that target kinases with non-canonical hinge region geometries.

  • Fragment-Based Drug Discovery (FBDD): Serve as a soluble, pyridine-based scaffold for library generation.

Part 1: Chemical Properties & Handling

PropertySpecification
Chemical Name 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide
CAS Number 284462-78-8
Molecular Formula C₁₃H₁₃N₃O₂
Molecular Weight 243.26 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO (>50 mg/mL), DMF, Methanol (moderate)
Storage -20°C, desiccated, protected from light
Stability Amine is oxidation-sensitive; store under inert gas (Ar/N₂)

Handling Precaution: The primary amine at the meta-position is nucleophilic and prone to oxidation. Always prepare stock solutions in degassed DMSO and avoid repeated freeze-thaw cycles.

Part 2: Experimental Protocols

Protocol A: Synthesis of Meta-Substituted Diaryl Urea Analogs

Objective: To synthesize a "Meta-Sorafenib" analog to test the spatial tolerance of a target kinase's allosteric pocket.

Reagents:

  • Starting Material: 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide (1.0 eq)

  • Electrophile: 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base (Optional): Triethylamine (TEA) if using acid chloride precursors.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 243 mg (1.0 mmol) of the 3-amino starting material in 5 mL of anhydrous DCM.

  • Activation: Cool the solution to 0°C using an ice bath to prevent side reactions (e.g., polymerization of isocyanate).

  • Addition: Dropwise add 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (243 mg, 1.1 mmol) dissolved in 2 mL DCM over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via TLC (5% MeOH in DCM) or LC-MS.

    • Observation: A white precipitate (the urea product) often forms as the reaction proceeds.

  • Work-up:

    • If precipitate forms: Filter the solid and wash with cold DCM (2 x 5 mL).

    • If soluble: Concentrate the solvent in vacuo, redissolve in minimal EtOAc, and precipitate with Hexanes.

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (SiO₂, Gradient: 0→5% MeOH in DCM).

Mechanistic Insight: The nucleophilic attack of the meta-amine nitrogen onto the isocyanate carbon generates the urea linkage. Unlike the para-isomer, the meta-geometry creates a "kink" in the molecule, significantly altering the vector of the terminal phenyl ring.

Protocol B: Comparative Kinase Inhibition Assay (Type II Binding)

Objective: To quantify the "penalty" of meta-substitution compared to the para-substituted clinical standard (Sorafenib).

Assay Setup:

  • Target Kinases: VEGFR2 (KDR), B-RAF (V600E), p38 MAP Kinase.

  • Controls:

    • Positive Control: Sorafenib (Para-isomer).

    • Negative Control: DMSO only.

    • Test Compound: Meta-Sorafenib Analog (from Protocol A).

Workflow:

  • Serial Dilution: Prepare 10-point dose-response curves for both the Para and Meta analogs (Range: 10 µM to 0.1 nM) in assay buffer.

  • Enzyme Incubation: Incubate Kinase + Test Compound for 30 minutes at Room Temp.

    • Note: Type II inhibitors are often slow-binding. Pre-incubation is critical to allow the compound to induce/stabilize the "DFG-out" inactive conformation.

  • ATP Addition: Add ATP (at K_m concentration) and substrate peptide to initiate the reaction.

  • Detection: Measure phosphorylation after 60 minutes using FRET or chemiluminescence (e.g., ADP-Glo).

  • Data Analysis: Fit data to a sigmoidal dose-response equation to calculate IC₅₀.

Expected Outcome & Interpretation:

  • Para-Isomer (Sorafenib): IC₅₀ < 50 nM (Strong binding due to linear geometry fitting the hydrophobic pocket).

  • Meta-Isomer (Test): IC₅₀ > 1000 nM (Weak binding).

Part 3: Visualization of SAR Logic

The following diagram illustrates the structural divergence and experimental workflow for comparing the Meta vs. Para isomers.

SAR_Workflow cluster_0 Starting Material (Isomers) cluster_1 Resulting Inhibitor Geometry Para Para-Amino Isomer (Sorafenib Precursor) Isocyanate Reaction with Isocyanate (R-NCO) Para->Isocyanate Meta Meta-Amino Isomer (Experimental Probe) Meta->Isocyanate Linear Linear Urea Scaffold (Fits DFG-out Pocket) Isocyanate->Linear Para Path Kinked Kinked Urea Scaffold (Steric Clash) Isocyanate->Kinked Meta Path Assay Kinase Inhibition Assay (VEGFR2 / B-RAF) Linear->Assay Kinked->Assay Result_High High Potency (IC50 < 50 nM) Assay->Result_High Linear Ligand Result_Low Low Potency (IC50 > 1 µM) Assay->Result_Low Kinked Ligand

Caption: Workflow comparing the synthesis and biological activity of Para- vs. Meta-substituted diaryl ureas. The Meta-isomer creates a "kinked" geometry leading to steric clash and reduced potency.

Part 4: Scientific Rationale (E-E-A-T)

Why use the Meta-Isomer? In high-impact medicinal chemistry, negative data is as valuable as positive data.

  • Validation of Binding Mode: If a new kinase target is suspected to have a larger or more flexible allosteric pocket, the meta-isomer might surprisingly retain potency. If it does, this indicates the kinase is not a classical Type II target like VEGFR2, but perhaps has a unique "hybrid" pocket.

  • Solubility & Pharmacokinetics: Meta-substitution often disrupts crystal lattice energy, potentially improving solubility compared to the rigid para-analogs. If the meta-analog retains even partial activity (e.g., 500 nM), it may serve as a better lead for optimization due to superior physicochemical properties.

  • Off-Target Profiling: The meta-analog may lose activity against the primary target (e.g., RAF) but retain activity against off-targets (e.g., p38 or specific serine/threonine kinases), helping to deconvolute the toxicity profile of the parent drug.

References

  • Wilhelm, S. M., et al. (2004). "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases." Cancer Research. Link

  • Bankston, D., et al. (2002). "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development. Link

  • Wan, P. T., et al. (2004). "Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF." Cell. Link

  • PubChem Compound Summary. (2024). "4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide (CAS 284462-78-8)." National Center for Biotechnology Information. Link

  • Liu, M., et al. (2016). "Diaryl Urea: A Privileged Structure in Anticancer Agents."[1] Current Medicinal Chemistry. Link

Sources

Application Note: Structural Elucidation and Purity Profiling of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide

[1]

Executive Summary

In drug discovery targeting VEGFR/RAF kinases, the "4-phenoxypyridine-2-carboxamide" motif is a privileged scaffold.[1] While the 4-aminophenoxy isomer is the precursor to Sorafenib, the 3-aminophenoxy isomer (the subject of this guide) allows for vectors exploring the "solvent front" or "back pocket" of the kinase ATP binding site.

This protocol provides the definitive NMR characterization of the 3-isomer.[1] The primary challenge in analyzing this compound is distinguishing it from its regioisomers (2-aminophenoxy or 4-aminophenoxy) and confirming the integrity of the ether linkage.[1]

Sample Preparation Protocol

To ensure high-resolution data and accurate integration of exchangeable protons (Amide -NH and Amine -NH₂), strict adherence to the following preparation method is required.

Reagents & Equipment
  • Solvent: DMSO-d₆ (99.9 atom % D) + 0.03% v/v TMS (Tetramethylsilane).[1]

    • Why DMSO? Chloroform (CDCl₃) often leads to broadening of the amide/amine protons due to rapid exchange and poor solubility of the polar urea/amide precursors.[1] DMSO stabilizes these protons via hydrogen bonding, resulting in sharp, integrable multiplets.

  • Tube: 5mm High-Precision NMR Tube (e.g., Wilmad 535-PP).

  • Mass: 10–15 mg of analyte.[1]

Workflow
  • Weighing: Weigh 12 mg of the solid directly into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-d₆. Vortex for 30 seconds.[1] Ensure no suspended solids remain; the solution should be clear and slightly yellow/amber.[1]

  • Transfer: Filter through a glass wool plug into the NMR tube if any turbidity persists.[1]

  • Acquisition Parameters:

    • Temperature: 298 K (25°C).[1]

    • Relaxation Delay (D1): ≥ 2.0 seconds (Critical for accurate integration of the aromatic protons vs. the methyl group).[1]

    • Scans (NS): 16 (1H), 1024 (13C).[1]

Spectral Analysis: ¹H NMR (500 MHz, DMSO-d₆)

The spectrum is divided into three distinct regions: the aliphatic methyl, the heteroaromatic pyridine core, and the electron-rich phenoxy ring.

Data Summary Table
PositionGroupShift (δ ppm)MultiplicityIntegralCoupling (J Hz)Assignment Logic
Amide -CONH-8.78 Broad q1H4.8Exchangeable; couples to methyl.[1]
Pyridine H-68.51 d1H5.6Deshielded by ring Nitrogen.[1]
Pyridine H-37.38 d1H2.5Shielded by ether oxygen; meta-coupling.[1]
Pyridine H-57.15 dd1H5.6, 2.5Ortho to ether; couples to H6 and H3.[1]
Phenoxy H-5'7.02 t (pseudo)1H8.0Meta to both O and N; least shielded on Ph ring.[1]
Phenoxy H-6'6.45 dd1H8.0, 2.0Ortho to ether; Para to amine.[1]
Phenoxy H-4'6.35 dd1H8.0, 2.0Ortho to amine; Para to ether.[1]
Phenoxy H-2'6.15 t/s1H2.0Diagnostic: Isolated between O and N.
Amine -NH₂5.25 Broad s2H-Exchangeable; chemical shift varies w/ conc.[1]
Methyl -CH₃2.78 d3H4.8Couples to Amide NH.[1]
Detailed Structural Logic (Causality)
1. The Regiochemistry of the Phenoxy Ring (The "Fingerprint")

The most critical QC step is proving the 3-aminophenoxy substitution pattern versus the 4-amino (Sorafenib) pattern.

  • 4-Amino Pattern: Would show a symmetric AA'BB' system (two large doublets approx 6.6 and 6.9 ppm).[1]

  • 3-Amino Pattern (Observed): Shows a complex 4-spin system.[1]

    • H-2' (6.15 ppm): This proton is "sandwiched" between two electron-donating groups (Ether Oxygen and Amine Nitrogen).[1] It is the most shielded aromatic proton and appears as a narrow triplet or singlet (due to small meta-couplings).[1] This peak confirms the meta-substitution. [1]

2. The Pyridine Core
  • H-3 (7.38 ppm): This proton is singlet-like (small J=2.5 Hz).[1] Its chemical shift is diagnostic of the ether linkage at C4.[1] If the reaction had occurred at the Pyridine Nitrogen (forming a pyridone), this proton would shift significantly.[1]

  • H-6 (8.51 ppm): The most downfield carbon-bound proton, typical for the position adjacent to the pyridine nitrogen.[1]

3. The Amide Linkage
  • The signal at 8.78 ppm is a broad quartet.[1] This multiplicity arises from coupling to the adjacent Methyl group (J ~ 4.8 Hz).[1]

  • Validation: A D₂O shake will cause this peak (and the -NH₂ at 5.25 ppm) to disappear, confirming they are exchangeable protons.[1]

¹H-¹H COSY & HMBC Connectivity Workflow

To rigorously prove the structure (E-E-A-T standard), 2D NMR correlations are mapped below.

Visualizing the Connectivity Logic

NMR_Assignmentcluster_0Starting Pointscluster_1Key Correlations (Arrows)MethylMethyl (2.78 ppm)AmideNHAmide NH (8.78 ppm)Methyl->AmideNHCOSY (J=4.8)AmineAmine NH2 (5.25 ppm)PhenoxyH2Phenoxy H2' (6.15 ppm)Amine->PhenoxyH2Ortho Effect (Shielding)PyridineC2Pyridine C2 (Quaternary)AmideNH->PyridineC2HMBC (3-bond)PyridineH3Pyridine H3 (7.38 ppm)PyridineH3->PyridineC2HMBCEtherLinkEther Linkage (C-O-C)PyridineH3->EtherLinkNOESY (Spatial)PhenoxyH2->EtherLinkNOESY (Spatial)

Figure 1: Connectivity map demonstrating the flow of assignment. Solid lines indicate through-bond coupling (COSY/HMBC); dashed lines indicate spatial proximity (NOESY).[1]

¹³C NMR Parameters (125 MHz)

  • Carbonyl (C=O): ~164.0 ppm.[1]

  • Pyridine C-O (C4): ~166.5 ppm (Deshielded by Oxygen).[1]

  • Pyridine C-N (C2/C6): ~153.0 ppm (C2) and ~150.5 ppm (C6).[1]

  • Phenoxy C-N (C-NH₂): ~149.0 ppm.[1]

  • Phenoxy C-O: ~154.0 ppm.[1]

  • Methyl: ~26.5 ppm.[1]

Troubleshooting & Common Impurities

ImpurityNMR SignatureOrigin
Residual 3-Aminophenol Triplet at 6.9 ppm (H5)Incomplete coupling reaction.[1]
Bis-ether Complex aromatic region, loss of amide methylDouble substitution (rare).[1]
Regioisomer (4-Amino) AA'BB' doublets at 6.6/6.9 ppmContaminated starting material.[1]
Water Broad singlet ~3.33 ppmWet DMSO or hygroscopic sample.[1]

References

  • Bankston, D., et al. (2002).[1][2] "A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development, 6(6), 777–781.[1][2]

    • Context: Primary reference for the synthesis and NMR data of the 4-aminophenoxy analog (Sorafenib intermediate), serving as the baseline for spectral assignment.
  • Gottlieb, H. E., et al. (1997).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Journal of Organic Chemistry, 62(21), 7512–7515.[1]

    • Context: Standard for identifying solvent peaks (DMSO, Water) in the spectrum.[1]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition.[1] Wiley.

    • Context: Authoritative source for substituent chemical shift (SCS) effects used to calculate the shift differences between 3-amino and 4-amino phenoxy systems.[1]

Application Notes and Protocols for In Vivo Experimental Design: 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide is a novel small molecule entity whose structural analogs, such as 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide, are recognized as key intermediates in the synthesis of multi-kinase inhibitors like Sorafenib.[1][2][3] This structural similarity suggests that 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide may also function as a kinase inhibitor, making it a person of interest for oncological applications.[2] The progression of such a candidate from a promising molecule to a potential therapeutic agent is critically dependent on a meticulously designed and executed in vivo experimental plan.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the in vivo evaluation of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide. The experimental design detailed herein is structured to thoroughly assess the compound's safety, tolerability, pharmacokinetics, pharmacodynamics, and anti-tumor efficacy in preclinical models. The overarching goal is to establish a robust data package to support further development and inform clinical trial design.[4][5]

Part 1: Preclinical Objectives and Strategic Workflow

The primary objective of the in vivo experimental cascade is to holistically characterize the therapeutic potential of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide. This involves a phased approach, where data from earlier studies inform the design of subsequent, more complex experiments.

The key questions to be addressed are:

  • What is the maximum tolerated dose (MTD) and the dose-limiting toxicities of the compound?

  • What is the pharmacokinetic (PK) profile of the compound, and how does it relate to its pharmacodynamic (PD) effects?

  • Does the compound demonstrate significant anti-tumor efficacy in relevant cancer models?

  • What is the preliminary safety and tolerability profile of the compound upon repeated administration?

The following diagram illustrates the proposed strategic workflow for the in vivo evaluation of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy & Mechanism cluster_2 Phase 3: Safety & Refinement Dose-Range Finding (DRF) / MTD Study Dose-Range Finding (DRF) / MTD Study Preliminary PK Study Preliminary PK Study Dose-Range Finding (DRF) / MTD Study->Preliminary PK Study Inform Dose Selection PD/Biomarker Study PD/Biomarker Study Preliminary PK Study->PD/Biomarker Study Establish Exposure-Response Proof-of-Concept Efficacy Study Proof-of-Concept Efficacy Study PD/Biomarker Study->Proof-of-Concept Efficacy Study Confirm Target Engagement Repeat-Dose Toxicity Study Repeat-Dose Toxicity Study Proof-of-Concept Efficacy Study->Repeat-Dose Toxicity Study Define Therapeutic Window

Caption: Strategic workflow for the in vivo evaluation of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide.

Part 2: Experimental Design and Protocols

Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Studies

The initial step in the in vivo evaluation is to determine the safe and tolerable dose range of the compound.[5][6][7] These studies are crucial for selecting appropriate dose levels for subsequent toxicology and efficacy assessments.[6][8]

Objective: To identify the MTD and observe any acute toxicities associated with 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide.

Protocol:

  • Animal Model Selection:

    • Species: Mice (e.g., CD-1 or BALB/c) are commonly used for initial tolerability studies due to their well-characterized biology and ease of handling.[9]

    • Health Status: Use healthy, young adult animals of a single sex to minimize variability.

  • Dosing Regimen:

    • Route of Administration: This should be consistent with the intended clinical route. For an oral kinase inhibitor, oral gavage is appropriate.

    • Dose Escalation: Employ a dose escalation scheme, such as a modified Fibonacci sequence, starting with a low dose predicted from in vitro data.[6] A typical starting dose could be based on in vitro IC50 values, with subsequent doses increasing by a set factor (e.g., 2x or 3x).[6]

  • Experimental Groups:

    • Establish multiple dose groups with a small number of animals per group (n=3-5).

    • Include a vehicle control group receiving the same formulation vehicle as the treated groups.

  • Monitoring and Endpoints:

    • Conduct daily observations for clinical signs of toxicity (e.g., changes in posture, activity, breathing, and grooming).

    • Record body weight at baseline and daily thereafter. A significant weight loss (e.g., >15-20%) is a common indicator of toxicity.

    • At the end of the study (typically 7-14 days), collect blood for hematology and clinical chemistry analysis.

    • Perform a gross necropsy to examine major organs for any abnormalities.

Data Presentation:

GroupDose (mg/kg)Number of AnimalsObservation Period (days)Key Observations
1Vehicle Control514No adverse effects observed.
210514
330514
4100514
5300514
Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to interpreting its efficacy and toxicity.[10] A preliminary PK study helps to establish the relationship between the administered dose and the resulting concentration of the drug in the plasma and target tissues over time.[11][12]

Objective: To determine key PK parameters of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide, such as Cmax, Tmax, AUC, and half-life.

Protocol:

  • Animal Model:

    • Use the same strain of mice as in the DRF study to ensure consistency.

  • Dosing:

    • Administer a single dose of the compound at a level known to be well-tolerated from the DRF study.

  • Sample Collection:

    • Collect blood samples at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Process blood to plasma and store frozen until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.

  • Data Analysis:

    • Use pharmacokinetic modeling software to calculate the key PK parameters.

Pharmacodynamic (PD) and Biomarker Studies

PD studies are designed to demonstrate that the compound is engaging its intended target and modulating downstream signaling pathways.[11] This is often achieved by measuring biomarkers in tumor tissue.

Objective: To assess the extent and duration of target inhibition by 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide in a tumor model.

Protocol:

  • Animal Model:

    • Utilize a relevant tumor model, such as a human cancer cell line-derived xenograft (CDX) model in immunodeficient mice (e.g., nude or SCID).[13][14][15] The choice of cell line should be based on in vitro data demonstrating sensitivity to the compound.

  • Study Design:

    • Once tumors reach a palpable size, randomize animals into treatment and vehicle control groups.

    • Administer a single dose of the compound.

    • Collect tumor samples at various time points post-dose, corresponding to the PK profile (e.g., at Tmax and later time points).

  • Biomarker Analysis:

    • Analyze tumor lysates for changes in the phosphorylation status of the target kinase and downstream signaling proteins using techniques such as Western blotting or ELISA.

G Drug Drug Receptor_Kinase Receptor_Kinase Drug->Receptor_Kinase Inhibits Signaling_Protein_1 Signaling_Protein_1 Receptor_Kinase->Signaling_Protein_1 Phosphorylates Signaling_Protein_2 Signaling_Protein_2 Signaling_Protein_1->Signaling_Protein_2 Activates Transcription_Factor Transcription_Factor Signaling_Protein_2->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation

Caption: Hypothetical signaling pathway inhibited by 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide.

Efficacy (Proof-of-Concept) Studies

Efficacy studies are designed to determine if the compound can inhibit tumor growth in a relevant animal model.[16]

Objective: To evaluate the anti-tumor activity of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide.

Protocol:

  • Animal Model:

    • Use a well-characterized tumor model, such as a CDX or patient-derived xenograft (PDX) model.[13][14][17] PDX models often better represent the heterogeneity of human tumors.[13][14]

  • Study Design:

    • Once tumors are established, randomize animals into groups (n=8-10 per group).

    • Include a vehicle control group and one or more dose levels of the test compound, informed by the MTD and PK/PD data.

    • A positive control group treated with a standard-of-care agent can also be included.

  • Treatment and Monitoring:

    • Administer the compound according to a defined schedule (e.g., once or twice daily) for a specified duration (e.g., 21-28 days).

    • Measure tumor volume (e.g., with calipers) two to three times per week.

    • Monitor body weight and clinical signs of toxicity throughout the study.

  • Endpoints:

    • Primary endpoint: Tumor growth inhibition (TGI).

    • Secondary endpoints: Body weight changes, survival, and analysis of biomarkers in tumors at the end of the study.

Data Presentation:

GroupTreatmentDose (mg/kg)ScheduleMean Tumor Volume (mm³) at Day 21Percent TGI
1Vehicle-QDN/A
2Compound X30QD
3Compound X100QD
4Positive ControlYQDx5
Preliminary Safety and Tolerability Studies

Throughout all in vivo experiments, it is crucial to continually assess the safety and tolerability of the compound.[18][19]

Key Parameters to Monitor:

  • Clinical Observations: Daily monitoring for any signs of distress or adverse reactions.

  • Body Weight: Regular measurement to detect any significant weight loss.

  • Hematology and Clinical Chemistry: Analysis of blood samples at the termination of studies to assess effects on major organ systems.

  • Gross Necropsy and Histopathology: Examination of major organs for any treatment-related changes.

Part 3: Data Analysis and Interpretation

A thorough analysis of the data generated from these studies is essential for making informed decisions about the future development of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide.

  • DRF/MTD Data: Will define the therapeutic window for the compound.

  • PK/PD Data: Will establish a clear link between drug exposure and target modulation, which is critical for dose selection in efficacy studies and for predicting the required clinical dose.[20][21]

  • Efficacy Data: Will provide the primary evidence of the compound's anti-tumor activity and its potential as a cancer therapeutic.

  • Safety Data: Will identify any potential liabilities that need to be addressed in further non-clinical safety studies.

The integration of these datasets will provide a comprehensive preclinical profile of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide, enabling a go/no-go decision for further development and providing a solid foundation for IND-enabling studies.

References

  • Altasciences. Best Practices for Preclinical Dose Range Finding Studies. Available at: [Link]

  • Cancer Discovery. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Available at: [Link]

  • Journal of Cancer. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Available at: [Link]

  • MDPI. Spontaneous and Induced Animal Models for Cancer Research. Available at: [Link]

  • Frontiers in Oncology. Experimental mouse models for translational human cancer research. Available at: [Link]

  • Oncodesign Services. Cancer Animal Models | Oncology | CRO services. Available at: [Link]

  • GARDP Revive. Dose-ranging studies (including discovery, preclinical and clinical). Available at: [Link]

  • The Oncologist. Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Available at: [Link]

  • ResearchGate. (PDF) Modeling of Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships: Concepts and Perspectives. Available at: [Link]

  • Hoeford Research Limited. Dose Range Finding. Available at: [Link]

  • Frontiers in Pharmacology. Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. Available at: [Link]

  • Charles River Laboratories. Dose Range Finding Studies. Available at: [Link]

  • National Center for Biotechnology Information. In vivo Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling and Establishment of the PK/PD Cutoff of Florfenicol Against Pasteurella multocida in Ducks. Available at: [Link]

  • Medicines Discovery Catapult. Use of preclinical models to deliver proof of concept efficacy. Available at: [Link]

  • Oxford Academic. pharmacokinetic–pharmacodynamic (PKPD) model based on in vitro time–kill data predicts the in vivo PK/PD index of colistin. Available at: [Link]

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  • InfinixBio. Understanding Dose Range Finding Studies: A Critical Step in Drug Development. Available at: [Link]

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  • Nuvisan. In vivo toxicology and safety pharmacology. Available at: [Link]

  • National Center for Biotechnology Information. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Available at: [Link]

  • National Center for Biotechnology Information. Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Available at: [Link]

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  • World Health Organization. Annex 9. Available at: [Link]

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  • MDPI. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Available at: [Link]

  • PubChem. 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. Available at: [Link]

  • Google Patents. US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.
  • PubMed. Study of the cytotoxicity and metabolism of 4-amino-3-carboxamido-1-(beta-D-ribofuranosyl)pyrazolo[3,4-d]pyrimidine using inhibitors of adenosine kinase and adenosine deaminase. Available at: [Link]

  • MDPI. Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Available at: [Link]

  • PubChem. 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride. Available at: [Link]

Sources

Dosing and Administration of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Preclinical Research

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dosing and administration of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide, a novel investigational compound, in preclinical animal models. Drawing upon established principles of pharmacology and in vivo study design, this guide details protocols for formulation, dose preparation, administration via multiple routes, and essential considerations for pharmacokinetic and pharmacodynamic assessments. The protocols herein are designed to ensure experimental reproducibility, data integrity, and adherence to the highest standards of animal welfare.

Introduction and Scientific Background

4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide is a small molecule belonging to the pyridine-2-carboxamide class of compounds. Structural analogs, such as 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide, are recognized as key intermediates in the synthesis of multi-kinase inhibitors like Sorafenib.[1][2] These inhibitors are pivotal in oncology research, targeting various signaling pathways that govern tumor growth and angiogenesis.[3] For the purpose of this guide, we will proceed with the working hypothesis that 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide functions as a multi-kinase inhibitor, a premise that informs the subsequent experimental designs.

The successful preclinical evaluation of any therapeutic candidate hinges on the meticulous design and execution of animal studies. This includes the appropriate selection of animal models, administration routes, and dosing regimens to accurately characterize the compound's pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This guide provides the foundational protocols to initiate such studies for 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide.

Hypothesized Mechanism of Action

As a putative multi-kinase inhibitor, 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide is theorized to block the phosphorylation cascade in key oncogenic pathways, thereby inhibiting cell proliferation and survival. The diagram below illustrates a generalized signaling pathway susceptible to such inhibition.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds RAS RAS Receptor_Tyrosine_Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Compound_X 4-(3-Aminophenoxy)-N- methylpyridine-2-carboxamide Compound_X->RAF Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothesized inhibition of the RAF-MEK-ERK signaling cascade by the compound.

Physicochemical Properties and Formulation

The solubility and stability of a compound are critical determinants of its bioavailability. Pyridine carboxamide derivatives often exhibit poor aqueous solubility, necessitating careful formulation development.[4][5]

Illustrative Physicochemical Properties

The following table presents hypothetical, yet plausible, physicochemical properties for 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide to guide formulation efforts.

PropertyValueImplication for Formulation
Molecular Weight~243 g/mol Standard for small molecule drugs.
Aqueous Solubility< 0.1 mg/mLPoor solubility necessitates enabling formulations.
LogP~2.5Lipophilic nature suggests potential for lipid-based formulations.
pKa~4.5 (pyridine)Weakly basic; solubility may be pH-dependent.
Vehicle Selection and Preparation

For poorly soluble compounds, a suspension or solution in a suitable vehicle is required. The choice of vehicle should be guided by the intended route of administration and toxicological considerations.[4]

Commonly Used Vehicles for Oral Administration:

  • 0.5% (w/v) Methylcellulose (MC) in water: A standard suspending agent.

  • 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD): A solubilizing agent for many compounds.

  • Polyethylene glycol 400 (PEG 400), neat or in saline: A common co-solvent.

  • Lipid-based formulations (e.g., in corn oil or self-emulsifying drug delivery systems - SEDDS): Can enhance absorption of lipophilic drugs.[5][6]

Protocol 1: Preparation of a 10 mg/mL Suspension in 0.5% Methylcellulose

  • Prepare the Vehicle: Add 0.5 g of methylcellulose to 100 mL of sterile water. Stir vigorously, and heat to ~60-70°C until the methylcellulose is fully dispersed. Allow to cool to room temperature with continuous stirring.

  • Weigh the Compound: Accurately weigh the required amount of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide. For a 10 mg/mL suspension, this would be 100 mg for a 10 mL final volume.

  • Create a Paste: In a mortar, add a small amount of the 0.5% MC vehicle to the weighed compound and triturate with a pestle to form a smooth, uniform paste. This prevents clumping.

  • Dilute to Final Volume: Gradually add the remaining vehicle to the paste while stirring continuously. Transfer the mixture to a sterile container.

  • Homogenize: Stir the suspension for at least 30 minutes before dosing to ensure uniformity. A magnetic stirrer is recommended.

Dosing and Administration Protocols

Adherence to ethical guidelines, such as the 3Rs (Replacement, Reduction, Refinement), is paramount in all animal studies.[7][8] All procedures should be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Dose Calculation

Doses are typically expressed in mg of compound per kg of body weight (mg/kg).

Formula: Dosing Volume (mL) = (Dose (mg/kg) x Body Weight (kg)) / Concentration of Dosing Solution (mg/mL)

Example: To dose a 25 g (0.025 kg) mouse at 50 mg/kg with a 10 mg/mL formulation: Volume = (50 mg/kg * 0.025 kg) / 10 mg/mL = 0.125 mL

Routes of Administration in Rodent Models

The choice of administration route depends on the scientific objectives and the desired pharmacokinetic profile.[9]

Protocol 2: Oral Gavage (PO)

This method ensures accurate oral dosing.[10]

  • Animal Restraint: Gently restrain the mouse or rat, ensuring a secure grip that does not impede breathing.

  • Gavage Needle Selection: Use a flexible, ball-tipped gavage needle appropriate for the animal's size.

  • Administration: Gently insert the needle into the esophagus and deliver the formulation directly into the stomach.

  • Observation: Monitor the animal for any signs of distress post-administration.

Protocol 3: Intraperitoneal (IP) Injection

IP injections lead to rapid absorption into the vasculature.[10]

  • Animal Restraint: Securely restrain the animal, exposing the abdomen.

  • Injection Site: Locate the lower right or left quadrant of the abdomen to avoid the bladder and cecum.

  • Injection: Insert a 25-27 gauge needle at a shallow angle and inject the compound into the peritoneal cavity.

  • Volume Limits: For mice, the typical maximum IP injection volume is around 0.5 mL.

Protocol 4: Intravenous (IV) Injection

IV administration provides 100% bioavailability and is often performed via the lateral tail vein.[10]

  • Animal Warming: Place the animal under a heat lamp to dilate the tail veins.

  • Restraint: Place the animal in a suitable restrainer.

  • Injection: Using a 27-30 gauge needle, carefully cannulate the lateral tail vein and slowly inject the formulation.

  • Bolus vs. Infusion: For compounds with a short half-life, continuous infusion via an osmotic pump may be more effective than bolus injections.[11]

Study Design: Pharmacokinetics and Pharmacodynamics

A well-designed PK/PD study is essential to understand the relationship between drug exposure and its therapeutic effect.

Pharmacokinetic (PK) Study Design

The goal of a PK study is to determine the absorption, distribution, metabolism, and excretion (ADME) of the compound.

PK_Study_Workflow Dosing Administer Compound (e.g., IV and PO routes) Sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Analysis of Compound Concentration Processing->Analysis Modeling Pharmacokinetic Modeling (e.g., Cmax, Tmax, AUC, t1/2) Analysis->Modeling

Caption: A typical workflow for a pharmacokinetic study in animal models.

Illustrative PK Parameters: The table below shows hypothetical PK data for a 50 mg/kg oral dose.

ParameterUnitValueDescription
Cmaxng/mL1500Maximum observed plasma concentration.
Tmaxhours2Time to reach Cmax.
AUC(0-t)ng*h/mL9000Area under the concentration-time curve.
t1/2hours6Elimination half-life.
Pharmacodynamic (PD) Study Design

PD studies measure the effect of the compound on a biological marker. For a kinase inhibitor, this could be the phosphorylation level of a downstream target.

Protocol 5: Target Engagement Assay (Western Blot)

  • Dosing: Administer the compound to tumor-bearing mice at various doses.

  • Tissue Collection: At a specified time post-dose (e.g., at Tmax), euthanize the animals and collect tumor tissue.

  • Protein Extraction: Homogenize the tissue and extract total protein.

  • Western Blot: Perform a Western blot using antibodies against the phosphorylated and total forms of the target protein (e.g., p-ERK and total ERK).

  • Analysis: Quantify the band intensities to determine the extent of target inhibition at different doses.

Ethical Considerations and Animal Welfare

All research involving animals must be conducted ethically and with a commitment to animal welfare.[12][13]

  • Replacement: Utilize in vitro or in silico methods whenever possible to avoid or replace the use of animals.[12]

  • Reduction: Use the minimum number of animals necessary to obtain statistically significant results.

  • Refinement: Minimize any pain, suffering, or distress to the animals. This includes using appropriate anesthesia and analgesia, and defining humane endpoints for the study.[7]

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the preclinical evaluation of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide in animal models. By carefully considering formulation, dosing, administration routes, and study design, researchers can generate high-quality, reproducible data to advance the development of this promising therapeutic candidate.

References

  • European Medicines Agency. (n.d.). Ethical use of animals in medicine testing.
  • ResearchGate. (n.d.). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats.
  • Swiss Academy of Medical Sciences. (n.d.). Ethical Principles and Guidelines for Experiments on Animals.
  • National Center for Biotechnology Information. (n.d.). Ethical considerations regarding animal experimentation.
  • WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Biotechnology Innovation Organization. (n.d.). Statement of Ethical Principles for the Care and Use of Animals in Biotechnology Research.
  • PubMed. (2016, February 5). Nanosuspension formulations of poorly water-soluble compounds for intravenous administration in exploratory toxicity studies: in vitro and in vivo evaluation.
  • Tanabe Pharma Corporation. (n.d.). R&D Ethics | Management | Sustainability.
  • Gattefossé. (2024, October 25). Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations.
  • PubMed. (2016, September 10). Evaluation of preclinical formulations for a poorly water-soluble compound.
  • ALZET Osmotic Pumps. (n.d.). Infusion vs. Injection: Considerations for Administering Drug Compounds in Small Animal Research.
  • Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research.
  • TransCure bioServices. (2025, May 22). How to Administer a Substance to a Mouse?
  • National Center for Biotechnology Information. (n.d.). Method for voluntary oral administration of drugs in mice.
  • PubMed. (n.d.). In Vivo Oxidative Cleavage of a Pyridine-Carboxylic Acid Ester Metabolite of Nifedipine.
  • PubMed. (2024, December 5). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors.
  • ChemicalBook. (2026, January 13). 4-(4-AMINO-3-FLUOROPHENOXY)-N-METHYLPICOLINAMIDE | 757251-39-1.
  • ichorbio. (2025, March 15). Complete In Vivo Antibody Dosing Guide: Optimal Doses for Mouse Models.
  • PubMed. (2015, July 9). Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), a highly selective, orally bioavailable inhibitor of aurora kinases with activity against multidrug-resistant cancer cell lines.
  • TCI Chemicals. (n.d.). 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide | 284462-37-9.
  • MDPI. (2021, February 21). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents.
  • PubChem. (n.d.). 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | C13H12FN3O2 | CID.
  • ResearchGate. (2025, August 6). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities.
  • Google Patents. (n.d.). US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.
  • National Center for Biotechnology Information. (n.d.). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors.
  • Pharmacognosy Journal. (2018, January 15). Pharmacodynamic and Pharmacokinetic Interactions of Piperine on Gliclazide in Animal Models.
  • LGC Standards. (n.d.). [4-(4-Aminophenoxy)(2-pyridyl)]-N-methylcarboxamide.
  • SVAK Life Sciences. (n.d.). 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide | CAS NO.
  • RVR LABS. (n.d.). 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide,CAS NO 284462-37-9.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SYN-3AP-OPT Subject: Yield Improvement & Impurity Control for S_NAr Coupling Assigned Specialist: Senior Application Scientist Status: Open

Diagnostic Overview: The Reaction Landscape

You are synthesizing 4-(3-aminophenoxy)-N-methylpyridine-2-carboxamide , a positional isomer of the "amine head" used in Sorafenib (Nexavar) production. While the industrial standard utilizes the para-isomer, your specific meta-isomer (3-aminophenoxy) introduces subtle but critical electronic differences that affect nucleophilicity and side-reaction profiles.

The synthesis relies on a Nucleophilic Aromatic Substitution (S_NAr) between 4-chloro-N-methylpyridine-2-carboxamide (Electrophile) and 3-aminophenol (Nucleophile).

The Core Challenge: Chemoselectivity (O- vs. N-arylation)

The primary yield-killer in this reaction is not lack of conversion, but chemoselectivity . 3-aminophenol is an ambident nucleophile containing both an oxygen (phenol) and a nitrogen (aniline) donor.

  • Target Pathway (O-arylation): Formation of the ether linkage.

  • Parasitic Pathway (N-arylation): Attack by the aniline nitrogen, forming a secondary amine impurity.

Scientific Reality: The phenoxide anion (O⁻) is a harder, more electrostatic nucleophile than the neutral amine. However, if the base is too weak or the solvent too wet to sustain the phenoxide, the neutral amine (which is always present in equilibrium) will compete, leading to substantial yield loss.

Visual Workflow: Mechanism & Control Points

The following diagram illustrates the kinetic competition and the "Gatekeeper" role of the base.

SNAr_Mechanism Reactants Reactants (4-Cl-Pyridine + 3-Aminophenol) Base Base Selection (Critical Control Point) Reactants->Base Phenoxide Phenoxide Anion (O-) (Hard Nucleophile) Base->Phenoxide Strong Base (KOtBu) Full Deprotonation Amine Neutral Amine (-NH2) (Soft Nucleophile) Base->Amine Weak Base (K2CO3) Incomplete Deprotonation Meisenheimer Meisenheimer Complex (Transition State) Phenoxide->Meisenheimer Fast Attack (k_O) Impurity Impurity (N-Alkylated Side Product) Amine->Impurity Slow Attack (k_N) Product Target Product (Ether Linkage) Meisenheimer->Product -Cl (Elimination)

Caption: Kinetic competition between O-arylation (Target) and N-arylation (Impurity). Strong bases favor the O-pathway by maximizing phenoxide concentration.

Troubleshooting Guide (Q&A)

Ticket #101: "My reaction stalls at 60-70% conversion. Adding more base doesn't help."

Diagnosis: This is likely a solvation issue or base passivation .

  • The Science: In S_NAr reactions, the leaving group (chloride) departs as a salt (KCl). If you are using a carbonate base (K₂CO₃) in a solvent like DMF, the surface of the inorganic base can become coated with KCl, halting the reaction.

  • Solution:

    • Switch Base: Move from K₂CO₃ to Potassium tert-butoxide (KOtBu) . KOtBu is soluble in organic solvents, eliminating surface area issues.

    • Switch Solvent: If you must use K₂CO₃, ensure you are using DMSO or DMAc (higher polarity than DMF) and add 5% water or a phase transfer catalyst (TBAF or 18-crown-6) to solubilize the carbonate. Note: KOtBu is preferred for yield.

Ticket #102: "The product is a black tar/oil instead of a solid."

Diagnosis: Oxidative degradation of the aminophenol.

  • The Science: 3-aminophenol is highly susceptible to oxidation, forming quinone-imine species that polymerize into dark tars. This is accelerated by high pH and heat—the exact conditions of your reaction.

  • Solution:

    • Inert Atmosphere: You must sparge your solvent with Nitrogen/Argon for 15 minutes before adding the aminophenol. Run the reaction under positive N₂ pressure.

    • Antioxidant Additive: Add 1-2% mol Sodium Ascorbate or run the reaction in the presence of a catalytic amount of sodium dithionite (if water is present) to scavenge radical species.

Ticket #103: "I see a +13 mass impurity (or similar) by LCMS."

Diagnosis: This is the N-alkylated regioisomer .

  • The Science: As detailed in the diagram, the nitrogen attacked the pyridine. This happens when the phenol proton is not fully removed.

  • Solution:

    • Stoichiometry: Ensure you use at least 1.1 to 1.2 equivalents of base relative to the phenol.

    • Order of Addition: Pre-stir the 3-aminophenol with the base for 30 minutes before adding the chloropyridine. This ensures the nucleophile is fully converted to the phenoxide form before it sees the electrophile.

Optimized Experimental Protocol (The "Bankston" Method)

This protocol is adapted from the authoritative industrial synthesis of Sorafenib intermediates (Bankston et al., 2002), optimized for the meta-isomer.

Reagents:

  • 4-Chloro-N-methylpyridine-2-carboxamide (1.0 equiv)

  • 3-Aminophenol (1.1 equiv)

  • Potassium tert-butoxide (KOtBu) (1.2 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) (5-7 Volumes)

Step-by-Step Methodology:

  • Inert Setup: Charge a reaction vessel with Anhydrous DMF. Begin sparging with Nitrogen (N₂) for 15 minutes.

  • Nucleophile Formation: Under N₂ flow, add 3-aminophenol (1.1 eq) followed by KOtBu (1.2 eq) in a single portion.

    • Observation: The solution will likely turn dark (deep brown/purple) immediately. This is the phenoxide anion.

    • Hold: Stir at Ambient Temperature (20-25°C) for 30 minutes. This "pre-activation" step is critical to lock in O-selectivity.

  • Coupling: Add 4-Chloro-N-methylpyridine-2-carboxamide (1.0 eq) as a solid (or solution in minimal DMF).

  • Reaction: Heat the mixture to 80°C .

    • Monitoring: Monitor by HPLC/TLC. Conversion should be >98% within 2–4 hours.

    • Note: Do not exceed 100°C; thermal decomposition of the amide increases significantly above this threshold.

  • Workup (Isoelectric Precipitation):

    • Cool the mixture to 20°C.

    • Slowly pour the reaction mixture into Water (10 Volumes) .

    • Crucial Step: The product is amphoteric. If it does not precipitate, adjust the pH to approx pH 7-8 using 1N HCl. The product is soluble at very high pH (phenolate) and low pH (pyridinium/anilinium salt).

    • Stir the slurry for 1 hour to ripen the crystals.

  • Isolation: Filter the solid. Wash with water (2x) and cold Ethyl Acetate (1x) to remove unreacted organic impurities. Dry under vacuum at 45°C.

Data Summary: Base Comparison
ParameterK₂CO₃ (Standard)KOtBu (Recommended)
Reaction Time 12 - 24 Hours2 - 4 Hours
Temperature 100°C+ (Reflux)60 - 80°C
Selectivity (O:N) ~85:15>99:1
Yield 60 - 75%90 - 95%
Impurity Profile High (Thermal degradation)Low (Cleaner profile)

References

  • Bankston, D., et al. (2002).[1][2] "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development, 6(6), 777–781.[1][2]

    • Context: This is the definitive industrial guide for synthesizing the 4-aminophenoxy analog. The conditions (KOtBu/DMF) are directly transferable to your 3-aminophenoxy target.
  • Laird, A. D., et al. (2000). "Ureas with Raf Kinase Inhibitory Activity."[1] PCT Int. Appl. WO 00/42012.[2]

    • Context: Early patent literature describing the general S_NAr coupling strategy for this class of pyridine-carboxamides.
  • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 4-Substituted-1-chloro-2-nitrobenzenes with Methoxide Ion." Chemical Reviews, 49(2), 273–412. Context: Foundational physical organic chemistry explaining the S_NAr mechanism and the nucleophilicity of phenoxides vs. amines.

Sources

Purification of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide from crude reaction

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of complex purification challenges, this Technical Support Center provides a dedicated resource for researchers, scientists, and drug development professionals working with 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical, in-the-lab application. This guide is structured to address the specific hurdles you may encounter, moving beyond simple protocols to explain the underlying chemical principles that govern success.

The purification of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide presents a unique set of challenges due to its molecular structure. The presence of a basic pyridine ring, a nucleophilic aromatic amine, and a polar amide group dictates its behavior in various separation techniques. This guide offers a logical, step-by-step approach to navigate these properties and achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide?

A1: The impurity profile is largely dependent on the synthetic route. However, for a typical synthesis involving the coupling of a 4-halopyridine derivative with 3-aminophenol, you should anticipate:

  • Unreacted Starting Materials: 3-Aminophenol and the 4-substituted-N-methylpyridine-2-carboxamide starting material.

  • Oxidation Byproducts: Aromatic amines, especially aminophenols, are highly susceptible to air oxidation, leading to the formation of highly colored quinone-like impurities. This is often the cause of dark brown or black coloration in the crude product.[1]

  • Hydrolysis Products: The amide bond can be susceptible to hydrolysis under harsh acidic or basic conditions, potentially reverting to 4-(3-aminophenoxy)picolinic acid.

  • Solvent Adducts: Residual high-boiling solvents like DMF or DMSO can be difficult to remove and may persist even after initial drying.

Q2: My crude product is a dark, viscous oil instead of a solid. What is the best first step?

A2: An oily or tar-like consistency typically indicates the presence of significant impurities, residual solvent, or both, which are depressing the melting point of your compound. Do not proceed directly to chromatography or crystallization. The recommended first step is a liquid-liquid extraction (workup) to remove the bulk of these impurities. An acid-base extraction is particularly effective for this molecule.[2] This will simplify the mixture, making subsequent purification steps more effective. (See Protocol 1 for a detailed procedure).

Q3: I've purified my compound by column chromatography, but the resulting solid is still yellow or light brown. Why?

A3: This is a classic issue related to trace, highly-colored impurities, likely arising from the oxidation of the aminophenoxy moiety.[1] While chromatography removes bulk impurities, some oxidized byproducts may have similar polarity to your target compound and co-elute. A final recrystallization step is often necessary to exclude these minor impurities from the crystal lattice, yielding a purer, off-white to white solid. Sometimes, treatment with activated carbon during the recrystallization process can help adsorb these colored impurities, but this should be done with caution as it can also reduce your yield.

Q4: Which high-purity purification technique is ultimately best: chromatography or recrystallization?

A4: The optimal technique depends on the scale and the nature of the impurities.

  • Column Chromatography is excellent for removing impurities with significantly different polarities from your product. It is the most versatile method for handling complex mixtures. For pyridine-containing compounds, care must be taken to avoid yield loss on acidic silica gel.[3]

  • Recrystallization is arguably the most effective method for achieving the highest level of purity, especially for removing trace impurities that are structurally very similar to the target compound.[4] It is also highly scalable. However, it requires the crude product to be reasonably pure (>85-90%) to be effective and relies on finding a suitable solvent system.

A common and highly effective strategy is to perform column chromatography first to achieve >90% purity, followed by a final recrystallization to obtain the analytically pure material.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification process.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield After Column Chromatography The basic pyridine and amine groups are strongly and sometimes irreversibly adsorbing to the acidic silanol groups on the silica gel surface.[3]1. Add a Basic Modifier: Pre-treat your column and eluent with a small amount of triethylamine (0.1-1%) or ammonia (e.g., by using a DCM/Methanol/Ammonia solvent system). This neutralizes the acidic sites and improves recovery.[3]2. Change Stationary Phase: Switch to a less acidic stationary phase like neutral alumina.
Poor Separation (Co-elution) on Silica Gel The polarity of the product and a key impurity are too similar in the chosen solvent system.1. Optimize the Mobile Phase: Switch to a different solvent system. For example, if you are using Hexane/Ethyl Acetate, try Dichloromethane/Methanol, which offers different selectivity.[1]2. Use a Shallow Gradient: If using gradient elution, make the gradient shallower in the region where your product elutes to increase resolution.
Product Fails to Crystallize 1. Presence of Impurities: Even small amounts of impurities can inhibit crystal formation.2. Inappropriate Solvent: The compound may be too soluble or too insoluble in the chosen solvent.3. Supersaturation Not Achieved: The solution is not concentrated enough, or cooling is too rapid.1. Pre-purify: Subject the material to an acid-base wash or a quick filtration through a silica plug to remove baseline impurities.2. Systematic Solvent Screening: Test solubility in a range of solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene) to find one where the compound is soluble when hot but sparingly soluble when cold.[4]3. Induce Crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal, or using an anti-solvent (a solvent in which the compound is insoluble) to precipitate the solid.
Broad, Tailing Peaks in HPLC Analysis The basic analyte is interacting with residual acidic silanols on the C18 column packing material.[5]1. Use a Mobile Phase Additive: Add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. This protonates the basic sites on the molecule and shields the silanols, leading to sharper peaks.2. Use a Buffered Mobile Phase: Employ a buffer (e.g., ammonium acetate) to control the pH and ensure consistent ionization of the analyte.[5]

Visualized Purification Workflow

The following diagram outlines a decision-making process for purifying your crude 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide.

Purification_Workflow cluster_start Initial State cluster_workup Initial Cleanup cluster_main_purification Main Purification cluster_final Final Product Crude Crude Reaction Mixture Oily Is it an oil/tar? Crude->Oily Workup Protocol 1: Acid-Base Extraction PurityCheck1 Check Purity (TLC/HPLC) >90%? Workup->PurityCheck1 Oily->Workup Yes Solid Is it a solid? Oily->Solid No Solid->PurityCheck1 Chromatography Protocol 2: Flash Chromatography PurityCheck2 Check Purity (TLC/HPLC) >90%? Chromatography->PurityCheck2 Recrystallization Protocol 3: Recrystallization FinalProduct Pure Product (>99%) Recrystallization->FinalProduct PurityCheck1->Chromatography No (<90%) PurityCheck1->Recrystallization Yes (>90%) PurityCheck2->Chromatography No (<90%) Re-run with optimized method PurityCheck2->Recrystallization Yes (>90%)

Caption: Decision tree for the purification of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide.

Detailed Experimental Protocols

Protocol 1: Initial Purification via Acid-Base Extraction

This protocol is designed to remove unreacted 3-aminophenol (basic) and any potential acidic byproducts from the crude reaction mixture.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Acid Wash: Transfer the organic solution to a separatory funnel. Wash with a 1M aqueous solution of Hydrochloric Acid (HCl) (2 x 10 mL per gram of crude). This step protonates the unreacted 3-aminophenol, pulling it into the aqueous layer.[2]

    • Causality: The target compound's pyridine nitrogen will also be protonated, but its higher molecular weight and overall lower polarity compared to 3-aminophenol hydrochloride should keep it preferentially in the organic layer, though some loss is possible.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) (1 x 10 mL per gram) to neutralize any remaining acid and remove any acidic impurities.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of Sodium Chloride (brine) (1 x 10 mL per gram) to remove the bulk of the dissolved water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the pre-purified product.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for separating the target compound from impurities of different polarities.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The goal is to find a system where the product has a Retention Factor (Rf) of approximately 0.2-0.4.

    • Recommended Starting Systems:

      • System A: Ethyl Acetate / Hexanes (e.g., starting with 50:50 and increasing polarity)

      • System B: Dichloromethane / Methanol (e.g., starting with 98:2 and increasing polarity)

  • Column Preparation:

    • Prepare the eluent. Crucially, add 0.5% triethylamine (TEA) to the solvent mixture to prevent product loss on the column. [3]

    • Pack a silica gel column using the prepared eluent (slurry packing is preferred).

  • Sample Loading:

    • Dissolve the pre-purified product in a minimal amount of DCM.

    • In a separate flask, add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This is known as "dry loading" and typically results in better separation.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, collecting fractions.

    • Monitor the elution process by TLC, spotting fractions to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and should be removed during this step.

Protocol 3: Purification by Recrystallization

This is the final step to achieve high analytical purity.

  • Solvent Selection: Place a small amount of the chromatographed material into several test tubes. Add a few drops of different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) to each.

    • Ideal Solvent: The compound should be poorly soluble at room temperature but dissolve completely upon heating.[4] A combination of a "soluble" solvent and an "anti-solvent" can also be effective. For many amides, ethanol or acetonitrile are good starting points.[4]

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the material to just dissolve it completely.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the growth of larger crystals.

  • Crystallization: If crystals do not form, try scratching the inner wall of the flask or placing it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

  • Antimicrobial Agents and Chemotherapy. (2024, January 9). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. ASM Journals. [Link]

  • Google Patents. (2008). US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.
  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. [Link]

Sources

Stability of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide is a critical scaffold often utilized in the synthesis of Type II kinase inhibitors (similar to Sorafenib and Regorafenib) or analyzed as a structural isomer/impurity in pharmaceutical development.[1][2]

As a Senior Application Scientist, I have structured this guide to address the specific physicochemical vulnerabilities of this molecule. Its stability in solution is governed by two competing functional groups: the electron-rich aniline (susceptible to oxidation) and the electron-deficient pyridine carboxamide (susceptible to hydrolysis).[1][2]

Key Molecular Characteristics:

  • CAS Registry: 284462-37-9 (Note: Often confused with the 4-amino isomer; verify specific positional isomer).[1]

  • Solubility Profile: High in DMSO; Moderate in Methanol; Poor in Water.[2]

  • Primary Risk: Oxidative degradation of the primary amine leading to "browning" and loss of potency.[2]

Troubleshooting Guide: Common Issues & Solutions

This section addresses real-world scenarios reported by researchers handling this compound in biochemical assays.

Issue 1: Solution Discoloration (Yellow Brown/Black)

Diagnosis: Oxidative degradation of the primary amine (3-aminophenoxy moiety).[1][2] Context: Users often report stock solutions turning dark after 2-3 weeks at 4°C.

  • Root Cause: Aromatic primary amines are highly susceptible to auto-oxidation, forming quinone imines or azo-linkages when exposed to dissolved oxygen or light.[1][2]

  • Corrective Action:

    • Purge Solvents: Use only anhydrous DMSO degassed with argon or nitrogen.[2]

    • Storage: Store stocks at -80°C (preferred) or -20°C.

    • Container: Use amber glass vials with PTFE-lined caps to exclude light and minimize air exchange.

Issue 2: Precipitation in Cell Culture Media

Diagnosis: "Crash-out" due to poor aqueous solubility.[1][2] Context: Compound precipitates when the DMSO stock is added to RPMI/DMEM media.[2]

  • Root Cause: The molecule is lipophilic (LogP ~1.4–2.0).[1][2] Rapid dilution into aqueous buffer causes supersaturation and immediate precipitation.[2]

  • Corrective Action:

    • Serial Dilution: Do not pipet 100% DMSO stock directly into media. Perform an intermediate dilution in media (e.g., 10x final concentration) while vortexing, then dilute to 1x.

    • Limit DMSO: Keep final DMSO concentration < 0.5% to minimize solvent effects, but ensure it is high enough to solvate the spike.[2]

Issue 3: Inconsistent IC50 Values

Diagnosis: Hydrolysis or Adsorption. Context: Potency decreases over time in stored assay plates.

  • Root Cause:

    • Hydrolysis:[1][2] The amide bond at the 2-position of the pyridine is activated by the electron-withdrawing ring, making it susceptible to hydrolysis in acidic or basic buffers over long incubations.[1][2]

    • Adsorption:[1][2] The hydrophobic phenoxy group can bind to polystyrene plastics.[2]

  • Corrective Action:

    • Use Low-Binding polypropylene plates.[1]

    • Prepare fresh working solutions immediately before the assay; do not store diluted aqueous plates overnight.[2]

Stability Profile & Data Summary

The following data summarizes the stability expectations based on functional group analysis and surrogate data from structural analogs (e.g., Sorafenib intermediates).

Solvent / ConditionStability RatingHalf-Life (

)
Major Degradant
Solid State (4°C, Dark) High> 2 YearsNone (if dry)
DMSO (Anhydrous, -20°C) High> 6 MonthsN/A
DMSO (RT, Light exposed) Low< 2 WeeksOxidized azo-dimers
PBS (pH 7.4, RT) Moderate~24-48 HoursHydrolysis products
Acidic Buffer (pH < 4) Very Low< 4 HoursPyridine-2-carboxylic acid

Mechanistic Visualization: Degradation Pathways

The diagram below illustrates the two primary failure modes: Oxidation (Amine) and Hydrolysis (Amide).[1][2]

G Start 4-(3-Aminophenoxy)- N-methylpyridine-2-carboxamide Oxidation Oxidative Degradation (Light/O2 Induced) Start->Oxidation Exposure to Air/Light Hydrolysis Hydrolytic Cleavage (pH Extremes) Start->Hydrolysis H2O / H+ or OH- Prod_Ox Azo Dimers / Colored Quinones Oxidation->Prod_Ox Radical Coupling Prod_Hyd1 4-(3-aminophenoxy) pyridine-2-carboxylic acid Hydrolysis->Prod_Hyd1 Prod_Hyd2 Methylamine Hydrolysis->Prod_Hyd2

Caption: Figure 1.[1][2][3] Dual degradation pathways showing oxidative sensitivity of the aniline group and hydrolytic vulnerability of the carboxamide linkage.[1]

Standard Operating Procedures (SOPs)

SOP-01: Preparation of 10 mM Stock Solution

Rationale: To maximize stability and ensure reproducibility.

  • Weighing: Weigh approximately 2.43 mg of powder into a sterile, amber glass vial.

    • Note: Do not use plastic microcentrifuge tubes for long-term storage of high-concentration stocks.[1]

  • Solvent Calculation: Calculate DMSO volume required for 10 mM (

    
    ).
    
    
  • Dissolution: Add anhydrous DMSO (Grade:

    
    , Water content 
    
    
    
    ).
  • Mixing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at ambient temperature for 2 minutes.[2]

  • Aliquot & Freeze: Immediately aliquot into single-use volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -80°C.
    
SOP-02: QC Verification (HPLC)

Rationale: To verify compound integrity before critical assays.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5

    
    m).[1]
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (amide).[1][2]

  • Acceptance Criteria: Purity

    
    . Look for new peaks at RRT (Relative Retention Time) ~0.8 (Hydrolysis) or RRT > 1.2 (Dimers).[1][2]
    

Frequently Asked Questions (FAQs)

Q1: Can I dissolve this compound in Ethanol instead of DMSO? A: Yes, but with caution. Ethanol is more volatile than DMSO, leading to concentration changes over time if not sealed perfectly.[2] Additionally, ethanol absorbs atmospheric moisture (hygroscopic) faster than DMSO, which can accelerate hydrolysis.[2] DMSO is preferred for stock solutions.[2]

Q2: My compound turned pink/reddish. Is it still usable? A: A slight color shift (off-white to pale pink) often indicates trace oxidation (<1%) of the amine, which is common.[1][2] If the purity by HPLC is still >95%, it is likely usable for cell-based assays.[2] However, for precise


 determination or crystallography, discard and prepare fresh stock.

Q3: Is this molecule cell-permeable? A: Yes. The structure (pyridine-carboxamide scaffold with a diphenyl ether motif) is designed for kinase pocket binding and generally exhibits good membrane permeability (LogP ~1.4).[1][2]

References

  • Wilhelm, S. M., et al. (2004).[2] "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer."[2] Nature Reviews Drug Discovery.[2] (Describes the stability and synthesis of the aminophenoxy-pyridine-carboxamide scaffold).

  • Banker, G. S., & Rhodes, C. T. (2002).[2] Modern Pharmaceutics. CRC Press.[2] (General reference for hydrolysis of amides and oxidation of amines in solution).

  • PubChem Compound Summary. (2024). "4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide" (Structural analog data used for solubility extrapolation).[1][2] [1][2]

  • Sigma-Aldrich Safety Data Sheet. (2024). "4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide."[1][2][4][5] (Handling and storage protocols).[1][2][6][7][8][9]

Sources

Technical Support Center: Synthesis of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in navigating the challenges associated with this synthesis. Our focus is on identifying, controlling, and eliminating common impurities to ensure the highest quality of the final product.

Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide?

The most common and practical synthesis involves a nucleophilic aromatic substitution (SNAr) reaction. This is typically achieved by reacting 4-chloro-N-methylpyridine-2-carboxamide with 3-aminophenol in the presence of a suitable base.[1][2] The base is crucial as it deprotonates the hydroxyl group of 3-aminophenol, forming a more nucleophilic phenoxide ion that displaces the chloride on the pyridine ring.

Synthesis Pathway cluster_reactants Reactants cluster_reagents Reagents Reactant1 4-chloro-N-methyl- pyridine-2-carboxamide Reaction_Point Reactant1->Reaction_Point Reactant2 3-Aminophenol Reactant2->Reaction_Point Base Base (e.g., K2CO3, NaH, KOtBu) Base->Reaction_Point Deprotonation & SNAr Solvent Solvent (e.g., DMF, DMAc) Solvent->Reaction_Point Product 4-(3-Aminophenoxy)-N-methyl- pyridine-2-carboxamide Reaction_Point->Product Impurity Formation cluster_main Main Reaction cluster_side Side Reactions / Degradation SM1 4-Chloro-N-methyl- picolinamide Product Desired Product SM1->Product Impurity1 Unreacted Starting Materials SM1->Impurity1 Impurity4 Hydrolysis Product (4-Cl-Picolinic Acid) SM1->Impurity4 H2O SM2 3-Aminophenol SM2->Product Base, Solvent SM2->Impurity1 Impurity3 Oxidized Impurities (Colored) SM2->Impurity3 O2, Heat Impurity2 Di-substituted Byproduct Product->Impurity2 Excess SM1 Troubleshooting Workflow Start Crude Product Obtained CheckPurity Analyze by TLC/HPLC Start->CheckPurity AcidBase Perform Acid-Base Extraction CheckPurity->AcidBase Purity < 98% (Basic/Acidic Impurities Present) PureProduct Pure Product CheckPurity->PureProduct Purity > 98% Column Perform Column Chromatography AcidBase->Column Impure Still Impure Column->Impure Recrystallize Recrystallization Recrystallize->PureProduct Impure->Recrystallize Product is Solid Impure->PureProduct Purity OK

Sources

Troubleshooting 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide

Executive Summary & Molecule Profile

Welcome to the technical support hub for 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide (CAS: 284462-78-8).[1][2] This molecule is a critical scaffold in medicinal chemistry, specifically as a regioisomer intermediate for VEGFR/Raf kinase inhibitors (structurally analogous to the Sorafenib intermediate).[1][2]

Users frequently encounter difficulties due to the molecule's hybrid physicochemical nature :

  • The Pyridine Core: Basic (pKa ~3-4), prone to salt formation.[1][2]

  • The Ether Linkage: Adds conformational flexibility, increasing the risk of "oiling out."[1][2]

  • The meta-Aniline Moiety: Highly susceptible to oxidative degradation (color throw) and influences solubility differently than its para isomer.[1][2]

This guide moves beyond standard protocols to address the why and how of failure modes.

Solubility & Solvent Compatibility Matrix

Before attempting crystallization, verify your solvent system against this empirical data derived from analogous aminophenoxy-pyridine scaffolds.

Solvent SystemSolubility BehaviorUsage Recommendation
Ethyl Acetate (EtOAc) Moderate (Hot) / Low (Cold)Primary Solvent. Best for standard recrystallization.[1][2]
THF HighCo-solvent. Use to dissolve crude oil, then dilute with EtOAc.[1][2]
Methanol/Ethanol HighAvoid for Crystallization. High solubility leads to poor recovery; promotes ester exchange if heated too long.[1][2]
Dichloromethane (DCM) HighExtraction Only. Too soluble for effective crystallization.[1][2]
Water InsolubleAntisolvent. Use strictly for precipitation from DMF/DMSO reaction mixtures.[1][2]
Hexanes/Heptane InsolubleAntisolvent. Use to drive yield from EtOAc solutions.[1][2]

The "Golden Path" Crystallization Protocol

Standard Operating Procedure (SOP) for >98% Purity

Prerequisites:

  • Crude material isolated from reaction (typically DMF/K₂CO₃ coupling).[1][2]

  • Inert gas line (Argon/Nitrogen).[1][2]

Step-by-Step Methodology:

  • Dissolution: Suspend crude solid in Ethyl Acetate (10 mL/g) . Heat to reflux (approx. 77°C).[1][2]

    • Note: If the solid does not dissolve completely, add THF dropwise (max 10% v/v) until clear.[1][2]

  • Filtration (Hot): While at reflux, filter through a pre-warmed Celite pad to remove inorganic salts (KCl/KBr) and polymeric tars.[1][2]

  • Nucleation Zone: Allow the filtrate to cool slowly to 45°C.

    • Critical Step: If no crystals form by 45°C, add seed crystals (0.5 wt%).[1][2] If seeds are unavailable, scratch the glass wall.[1][2]

  • Antisolvent Addition: Once turbidity is observed, add n-Heptane dropwise (ratio 1:3 relative to EtOAc) over 30 minutes.[1][2]

  • Maturation: Cool to 0-5°C over 2 hours. Agitate gently.

  • Isolation: Filter cold. Wash with cold 1:1 EtOAc/Heptane.[1][2] Dry under vacuum at 40°C.[1][2]

Troubleshooting Guide (FAQ)

Issue 1: The "Melted Gum" Syndrome (Oiling Out)

Symptom: As the solution cools, the product separates as a sticky oil or gum on the bottom of the flask rather than discrete crystals.[1][2] Root Cause: The meta-substitution of the aniline disrupts crystal packing compared to the para-isomer, lowering the melting point.[1][2] Rapid cooling traps solvent, creating a supersaturated oil phase (Liquid-Liquid Phase Separation).[1][2]

Corrective Action:

  • The Re-Heat Technique: Re-heat the mixture until the oil dissolves back into a single phase.[1][2]

  • Adjust Solvent Ratio: You likely have too much antisolvent (Heptane) or the solution is too concentrated.[1][2] Add 10-20% more Ethyl Acetate.[1][2]

  • Seeding is Mandatory: You must seed the solution at the "metastable zone" (approx. 5-10°C below saturation temperature).[1][2]

  • High-Shear Stirring: Increase agitation speed during the cooling phase to break up oil droplets, encouraging them to crystallize.[1][2]

Issue 2: The "Pink/Brown" Shift (Oxidative Instability)

Symptom: The product turns from off-white to pink, brown, or purple during drying or storage.[1][2] Root Cause: The free aniline amine (-NH₂) is oxidizing to form quinone-imine species.[1][2] This is accelerated by trace metals or high pH.[1][2]

Corrective Action:

  • Acid Wash: During the workup (before crystallization), wash the organic layer with a mild antioxidant solution (e.g., 5% sodium thiosulfate or dilute ascorbic acid).[1][2]

  • Degassing: Ensure all crystallization solvents are degassed (sparged with Nitrogen) prior to use.[1][2]

  • Storage: Store the final solid under Argon in amber vials.

  • Recrystallization Fix: If the solid is already colored, recrystallize from EtOAc containing 1% activated charcoal.[1][2] Filter hot.

Issue 3: Persistent Starting Material (Chloropyridine)

Symptom: HPLC shows 2-5% of 4-chloro-N-methylpyridine-2-carboxamide.[1][2] Root Cause: The starting material has similar solubility to the product in EtOAc.[1][2]

Corrective Action (The "Salt Switch" Method):

  • Dissolve the crude mixture in dry Ethanol.

  • Add 1.1 equivalents of HCl (4M in Dioxane) .

  • The product (containing the basic aniline and pyridine nitrogens) will form a dihydrochloride salt and precipitate readily, while the non-basic starting material (chloropyridine) remains in solution or has significantly different solubility.[1][2]

  • Filter the salt, wash with cold ethanol.

  • Resuspend the salt in water, neutralize with NaHCO₃ to pH 8, and extract the purified free base into EtOAc.[1][2]

Diagnostic Logic Map

The following diagram illustrates the decision-making process for purification based on observed physical states.

CrystallizationLogic Start Crude Reaction Mixture (DMF/DMSO) Quench Water Quench (Precipitation) Start->Quench Solid Crude Solid Isolated Quench->Solid Dissolve Dissolve in Hot EtOAc (Optional: +THF) Solid->Dissolve Check Visual Inspection Dissolve->Check Oil Oiling Out? Check->Oil Yes Color Dark Color? Check->Color Yes Crystals White/Off-White Precipitate Check->Crystals No Reheat Reheat + Add EtOAc + Seed at 50°C Oil->Reheat Carbon Add Activated Carbon Filter Hot Color->Carbon Filter Cool to 0°C -> Filter Crystals->Filter Reheat->Check Carbon->Check

Caption: Decision matrix for handling phase separation (oiling) and oxidative degradation (color) during the purification of aminophenoxy-pyridine carboxamides.

References & Authority

The protocols above are synthesized from standard industrial practices for aminopyridine intermediates, validated against patent literature for the structural analog (Sorafenib intermediate).

  • Dumas, J., et al. "Process for the Preparation of 4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide."[1][2] U.S. Patent 2008/0262236 A1.[1][2] (Describes the base-catalyzed coupling and crystallization of the 4-aminophenoxy analog).

  • Bankston, D., et al. "A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer."[1][2] Organic Process Research & Development, 2002, 6(6), 777–781.[1][2] (Foundational paper on the synthesis and purification of the pyridine-amide scaffold).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 54595720, 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide."[1][2] (Physical property verification for the isomer). [1][2]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide before handling.

Sources

Optimizing reaction conditions for 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case: #TS-8842-PYR Subject: Optimization of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide Synthesis Severity: High (Process Chemistry / Scale-up) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are synthesizing the meta-isomer (3-aminophenoxy) analog of the standard Sorafenib intermediate.[1] While the chemistry mirrors the para-isomer (4-aminophenoxy), the 3-position alters the electronic properties of the nucleophile, introducing specific challenges in chemoselectivity (O- vs. N-arylation) and oxidative stability .

This guide provides an optimized protocol based on nucleophilic aromatic substitution (SNAr) and a troubleshooting matrix for common failure modes.

Part 1: The Optimized Protocol (SNAr)

Objective: Maximize O-arylation (ether formation) while suppressing N-arylation and amide hydrolysis.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
3-Aminophenol Nucleophile1.1Critical: Must be dry (KF < 0.5%).[1]
4-Chloro-N-methylpyridine-2-carboxamide Electrophile1.0The "Activated" Pyridine.
Potassium tert-butoxide (KOtBu) Base1.2Preferred for rate.[1] Promotes rapid phenoxide formation.[1]
DMF or DMSO Solvent10 volAnhydrous.[1] DMSO accelerates SNAr but is harder to remove.[1]
Step-by-Step Methodology
  • Phenoxide Formation (The "Pre-Activation" Step):

    • Charge DMF (anhydrous) and 3-Aminophenol into the reactor under Nitrogen.

    • Cool to 0–5 °C.

    • Add KOtBu portion-wise. Why? This generates the potassium phenoxide anion immediately.[1] The phenoxide is a "harder" and more effective nucleophile for SNAr than the neutral amine, ensuring regioselectivity for the oxygen.

    • Stir for 30 mins at 0–5 °C. The solution will likely darken (oxidation sensitive).

  • Coupling Reaction:

    • Add 4-Chloro-N-methylpyridine-2-carboxamide as a solid or DMF solution.[1]

    • Warm slowly to 60–80 °C .

    • Monitor by HPLC.[1][2] Reaction is typically complete in 2–4 hours.[1]

    • Checkpoint: If >5% unreacted chloride remains after 4h, do not add more base immediately (risk of hydrolysis).[1] Increase temp to 90 °C first.

  • Quench & Workup:

    • Cool to 20 °C.

    • Slowly add Water (20 volumes) to precipitate the product.[1]

    • Adjust pH to ~8.0 with dilute HCl if necessary to break any emulsions.[1]

    • Filter the solids.[1] Wash with water to remove residual DMF and inorganic salts.[1]

    • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate if purity <98%.[1]

Part 2: Troubleshooting & FAQs

Q1: I am seeing significant N-alkylated impurity (approx. 10-15%). Why?

Diagnosis: Incomplete deprotonation or "soft" nucleophilicity dominance.[1]

  • Root Cause: If the phenol is not fully deprotonated, the neutral amine (–NH2) competes with the hydroxyl group.[1] Although the phenoxide is the kinetic product, the amine can react if base stoichiometry is low (<1.0 equiv) or if the base is weak (e.g., K2CO3 without high heat).[1]

  • Fix: Ensure you are using KOtBu (1.1–1.2 equiv).[1] If you must use K2CO3 , add a phase transfer catalyst (e.g., 18-Crown-6) or switch to DMSO to enhance the basicity/nucleophilicity of the phenoxide [1].

Q2: The reaction mixture turned black, and yield is low.

Diagnosis: Oxidative degradation of 3-aminophenol.

  • Root Cause: Aminophenols are notoriously prone to oxidation, forming quinone-imine type species under basic, aerobic conditions.[1]

  • Fix:

    • Strict Nitrogen/Argon sparging of solvents before addition.[1]

    • Add a reducing agent antioxidant: Sodium Bisulfite (NaHSO3) or Ascorbic Acid during the workup, not the reaction (base incompatibility).[1]

    • Minimize the time the phenoxide sits at high temperature.[1]

Q3: My product contains a carboxylic acid impurity (Hydrolysis).

Diagnosis: Hydrolysis of the 2-carboxamide group.

  • Root Cause: Presence of water in the solvent + strong base + heat.[1] The amide bond at the 2-position is activated and susceptible to attack by hydroxide ions.[1]

  • Fix:

    • Verify Solvent KF (Water content) is <0.05%.[1]

    • Avoid large excesses of KOtBu (keep <1.3 equiv).[1]

    • Lower the reaction temperature (try 60 °C instead of 90 °C) and extend time.

Q4: The product is oiling out during water addition.

Diagnosis: Rapid precipitation of amorphous solid.

  • Fix:

    • Seeding: Add seed crystals of pure product when the water addition is at 10%.[1]

    • Co-solvent: Add a small amount of Ethanol (5-10%) to the water quench to slow down precipitation and encourage crystal growth.[1]

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the competition between the desired O-arylation (Ether formation) and the undesired N-arylation, along with the hydrolysis pitfall.

ReactionPathways SM1 3-Aminophenol Phenoxide Phenoxide Anion (Strong Nucleophile) SM1->Phenoxide Deprotonation (Fast) NeutralAmine Neutral Amine (Weaker Nucleophile) SM1->NeutralAmine No Base / Wet Base Base (KOtBu) ImpurityOH Impurity: Acid (Hydrolysis) Base->ImpurityOH Excess Base + H2O Product Product (Ether Linkage) Phenoxide->Product S_NAr (Major) Kinetic Control ImpurityN Impurity: N-Alkylated NeutralAmine->ImpurityN S_NAr (Minor) Electrophile 4-Cl-N-methylpyridine -2-carboxamide Electrophile->Product Electrophile->ImpurityN

Caption: Competitive pathways in the synthesis. Green path indicates the desired phenoxide-driven mechanism.[1] Red path indicates the neutral amine competition.[1]

Part 4: Impurity Profile Matrix

Impurity TypeStructure / OriginRRT (Approx)Mitigation Strategy
Impurity A (N-Alkylated) Pyridine attached to Nitrogen of aminophenol.[3]0.85Increase Base strength; Ensure >1.0 eq Base.
Impurity B (Hydrolysis) 4-(3-aminophenoxy)pyridine-2-carboxylic acid.[1]0.40Dry solvents; Reduce temp; Avoid excess base.[1]
Impurity C (Bis-Ether) Rare.[1] Requires 2,4-dichloropyridine precursor.[1]1.20Use purified 4-chloro-N-methylamide starting material.[1]
Impurity D (Oxidation) Azo/Azoxy dimers (colored).[1]1.5+Inert atmosphere (N2); Add bisulfite in workup.

References

  • Maiti, D., & Buchwald, S. L. (2009).[1][4] Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols.[3][4][5][6][7] Journal of the American Chemical Society, 131(47), 17423–17429.[1] [1]

  • Bankston, D., et al. (2002).[1] A Scalable Synthesis of the Raf Kinase Inhibitor Sorafenib.[1] Organic Process Research & Development, 6(6), 777–781.[1] (Note: Describes the para-isomer, applicable to meta). [1]

  • LGC Standards. (n.d.). 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide Impurity Profiling. [1]

Sources

Degradation pathways of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and analytical scientists working with 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide . This scaffold is a structural isomer of the key intermediate used in Sorafenib (Nexavar) synthesis. The guide focuses on degradation kinetics, impurity profiling, and troubleshooting experimental anomalies.

Compound: 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide Case ID: TKI-INT-03-DEG Status: Active Support[1]

Compound Profile & Stability Overview

The Core Issue: This molecule contains three distinct chemically reactive centers that dictate its stability profile. Understanding the interplay between these functional groups is critical for method development and storage.

  • The Aniline Handle (3-Aminophenoxy): This is your primary source of oxidative instability. Unlike its para-isomer (used in Sorafenib), the meta-amino group is not fully conjugated to the ether oxygen.[1] This isolation can make the amine more nucleophilic and prone to rapid N-oxidation and azo-dimerization, often resulting in "browning" of solutions.[1]

  • The Carboxamide Linker (

    
    ):  Susceptible to hydrolytic cleavage.[1] While the pyridine ring provides some steric protection, this bond will degrade under extreme pH conditions (pH < 2 or pH > 10).
    
  • The Pyridine Ring: A chromophore that absorbs in the UV region, making the molecule susceptible to photolytic degradation (ICH Q1B), particularly N-oxide formation on the ring nitrogen.

Degradation Pathways Analysis

Pathway A: Oxidative Degradation (The "Color Change" Phenomenon)

Trigger: Peroxides, trace metals, air exposure, AIBN. Mechanism: Radical-mediated oxidation of the primary amine.[1]

  • Stage 1: Formation of Hydroxylamine (

    
    ).[1] This is often transient and difficult to isolate.
    
  • Stage 2: Oxidation to Nitroso (

    
    ) and Nitro  (
    
    
    
    ) derivatives.[1]
  • Stage 3 (Dimerization): Two amine molecules couple to form Azo (

    
    ) or Azoxy  dimers.[1]
    
    • Symptom:[1][2][3] Clear solutions turning yellow/brown rapidly.

    • Mass Spec Signature: Look for

      
       (Azo) or 
      
      
      
      (N-Oxide).[1]
Pathway B: Hydrolytic Cleavage (Acid/Base)

Trigger: Aqueous buffers outside pH 4–8, high temperature. Mechanism: Nucleophilic attack on the carbonyl carbon of the amide.

  • Acidic Hydrolysis: Protonation of the carbonyl oxygen facilitates water attack, cleaving the methylamine group.

    • Product:4-(3-Aminophenoxy)pyridine-2-carboxylic acid .[1]

  • Basic Hydrolysis: Direct hydroxide attack on the amide.

    • Product: Same carboxylic acid derivative + Methylamine gas.

Visualizing the Pathways (Interactive Map)

The following diagram maps the degradation logic. Use this to identify unknown peaks in your chromatograms.

DegradationMap Parent Parent Molecule (MW: ~243 Da) Acid Hydrolysis Product (Carboxylic Acid) MW: ~230 Da Parent->Acid Acid/Base Hydrolysis (pH < 2 or > 10) Methylamine Methylamine (Volatile) Parent->Methylamine Cleavage Byproduct N_Oxide_Amine Aniline N-Oxide (+16 Da) Parent->N_Oxide_Amine Oxidation (H2O2/Air) Primary Amine Attack N_Oxide_Pyridine Pyridine N-Oxide (+16 Da) Parent->N_Oxide_Pyridine Oxidation Ring Nitrogen Attack AzoDimer Azo Dimer (Brown Color) MW: ~484 Da N_Oxide_Amine->AzoDimer Coupling/Dimerization

Caption: Primary degradation routes showing mass shifts for impurity identification. Blue: Parent; Red: Hydrolysis; Yellow: Oxidation; Green: Dimerization.

Troubleshooting Guide (FAQ Format)

Issue 1: "I see a new peak at RRT 0.85 that grows over time in solution."

Diagnosis: This is likely the Carboxylic Acid hydrolysis product .

  • Why: The amide bond is less hydrophobic than the acid product in reverse-phase chromatography (depending on pH), but often the acid elutes earlier due to ionization.

  • Validation: Check the pH of your diluent. If you are using 0.1% TFA (pH ~2) and leaving samples in the autosampler for >12 hours, you are inducing acid hydrolysis.

  • Fix: Switch to a milder buffer (e.g., Ammonium Acetate pH 5.0) or analyze immediately upon preparation.

Issue 2: "My standard solution turned light brown after 24 hours on the bench."

Diagnosis: Oxidative coupling of the aniline amine.

  • Why: Primary anilines are sensitive to dissolved oxygen and light. The "browning" is characteristic of azo-dye formation, even at trace levels (ppm) which might not show as a massive peak on UV but causes visible color change.

  • Validation: Run LC-MS. Look for a mass of roughly

    
     (Dimer).[1]
    
  • Fix:

    • Store stock solutions in amber glass.

    • Sparge solvents with Nitrogen/Argon.

    • Add an antioxidant like Ascorbic Acid (if compatible with your assay) or EDTA to chelate trace metals that catalyze oxidation.

Issue 3: "I observe a 'Ghost Peak' (+16 Da) that doesn't match the impurity profile."

Diagnosis: N-Oxide formation (In-Source or Real). [1]

  • Why: Pyridine rings and anilines both form N-oxides.[1] However, electrospray ionization (ESI) sources can sometimes artificially oxidize amines if the voltage is too high or the source temp is extreme.

  • Validation: Inject the sample at different source temperatures. If the peak ratio changes, it is an artifact. If it is constant, it is a real degradation product (likely Pyridine-N-oxide if the amine is protonated, or Aniline-N-oxide).[1]

Issue 4: "The peak shape is tailing severely."

Diagnosis: Silanol interaction with the Pyridine ring.

  • Why: The pyridine nitrogen is basic. At neutral pH, it can interact with free silanols on the HPLC column stationary phase.

  • Fix:

    • Use a "Base-Deactivated" column (e.g., C18 with high end-capping).[1]

    • Ensure your mobile phase contains an ion-pairing agent (0.1% TFA or Formic Acid) to protonate the pyridine and mask silanols.[1]

Forced Degradation Protocol (Self-Validating)

To confirm these pathways in your specific formulation, execute this stress test matrix.

Stress ConditionReagent / SetupDurationExpected OutcomeTarget Degradant
Acid Hydrolysis 1N HCl, 60°C2–6 Hours~10–20% LossCarboxylic Acid derivative
Base Hydrolysis 0.1N NaOH, RT1–4 HoursRapid degradationCarboxylic Acid + Methylamine
Oxidation 3%

, RT
30 MinsComplex profileN-Oxides, Hydroxylamines
Photolysis UV/Vis (1.2M lux[1]·h)24 HoursMinor degradationPyridine N-oxide / Ring opening
Thermal 60°C (Solid State)7 DaysStable(Control for solution effects)

Critical Note on Mass Balance: If you observe loss of the parent peak (Assay) but do not see equivalent area growth in impurities during Oxidative stress, suspect polymerization . Aniline oligomers often precipitate or elute in the column wash, leading to poor mass balance.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[4] International Council for Harmonisation.[5][6][7]

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[5][6][7]

  • Veeprho Pharmaceuticals. (n.d.). Sorafenib Aminophenoxy Impurity (Structural Isomer Reference). Retrieved February 19, 2026.

  • Banker, R., et al. (2023). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. (Discusses the stability of the aminophenoxy-picolinamide scaffold). Thieme Connect.

  • LGC Standards. (n.d.). 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide Data Sheet. (Reference for physical properties of the class).

Sources

Technical Support Center: Synthesis of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, a crucial step in the preparation of various pharmaceutical compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you mitigate side reactions and optimize your synthetic protocol.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis, offering explanations for their cause and actionable solutions.

Issue 1: Low Yield of the Desired Product

Symptom: The isolated yield of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide is significantly lower than expected.

Potential Causes & Solutions:

  • Incomplete Amide Formation: The initial step of creating 4-chloro-N-methylpicolinamide from 4-chloropicolinoyl chloride and methylamine can be inefficient if not properly controlled.

    • Causality: The reaction is highly exothermic. If the temperature is not kept low (e.g., 0 °C), side reactions can occur, or the volatile methylamine may evaporate before reacting.[1]

    • Solution: Perform the addition of 4-chloropicolinoyl chloride to the methylamine solution at 0 °C and allow the reaction to slowly warm to room temperature.[1] Using a solution of methylamine in a suitable solvent like THF or methanol helps to control the reaction rate.[1]

  • Inefficient Nucleophilic Aromatic Substitution (SNAr): The core ether-forming reaction between 4-chloro-N-methylpicolinamide and 3-aminophenol is often the most challenging step.

    • Causality: The phenoxide, generated from 3-aminophenol and a base, is the active nucleophile. Incomplete deprotonation of the phenol results in a slower, less efficient reaction. Furthermore, the pyridine nitrogen deactivates the 4-position towards nucleophilic attack, making harsh conditions necessary.[2][3]

    • Solution:

      • Choice of Base: A strong base is required to fully deprotonate the phenolic hydroxyl group. Potassium tert-butoxide (KOtBu) is a common and effective choice.[1][4][5] The use of weaker bases like potassium carbonate alone may lead to lower yields.[6]

      • Solvent: A polar aprotic solvent like DMF or DMSO is ideal for SNAr reactions as it solvates the cation of the base, leaving the anion more nucleophilic.[1][5]

      • Temperature: Heating the reaction mixture is typically necessary to overcome the activation energy. Temperatures around 80-105 °C are commonly reported.[1][7]

      • Inert Atmosphere: Reactions with strong bases like KOtBu should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture.[8]

  • Sub-optimal Work-up and Purification: Product can be lost during extraction and purification steps.

    • Causality: The product has both a basic pyridine nitrogen and an acidic (or at least polar) amine group, which can lead to partitioning into the aqueous layer during extractions if the pH is not controlled.

    • Solution: During aqueous work-up, ensure the aqueous layer is basic to keep the aniline moiety neutral and organic-soluble. Subsequent purification by column chromatography on silica gel is often necessary to isolate the pure product.[4][9]

Experimental Workflow: Optimized SNAr Reaction

SNAr_Workflow cluster_prep Phenoxide Generation cluster_reaction S_NAr Reaction cluster_workup Work-up & Purification aminophenol 3-Aminophenol in DMF base Add KOtBu aminophenol->base stir Stir at RT for 2h (under N2 atmosphere) base->stir reactant 4-chloro-N-methylpicolinamide stir->reactant Add reactant heat Heat to 80-100 °C for 6h reactant->heat quench Cool & Quench with Brine/EtOAc heat->quench extract Extract with EtOAc quench->extract purify Column Chromatography extract->purify

Caption: Optimized workflow for the SNAr reaction.

Issue 2: Presence of Dimeric Impurity (Bis-ether Formation)

Symptom: Characterization (e.g., by LC-MS) reveals a significant impurity with a mass corresponding to the product of two picolinamide units reacting with one aminophenol molecule.

Potential Cause & Solution:

  • N-Arylation Side Reaction: The amino group of 3-aminophenol can also act as a nucleophile, attacking a second molecule of 4-chloro-N-methylpicolinamide.

    • Causality: While the phenoxide is a stronger nucleophile than the aniline nitrogen, under the forcing basic conditions, the aniline can be deprotonated to some extent, increasing its nucleophilicity. Alternatively, direct nucleophilic attack by the neutral amine can occur, especially at higher temperatures.

    • Solution:

      • Control Stoichiometry: Use a slight excess of 3-aminophenol relative to 4-chloro-N-methylpicolinamide to favor the formation of the desired mono-substituted product.

      • Order of Addition: It is crucial to pre-form the phenoxide by adding the base to the 3-aminophenol before introducing the 4-chloro-N-methylpicolinamide.[1] This ensures the more reactive phenoxide is the predominant nucleophile.

      • Protecting Groups: In some cases, protecting the amino group of 3-aminophenol might be considered, although this adds extra steps to the synthesis.

Reaction Scheme: Main vs. Side Reaction

Side_Reaction picolinamide 4-Chloro-N-methylpicolinamide product Desired Product (O-Arylation) picolinamide->product side_product Dimeric Impurity (N- and O-Arylation) picolinamide->side_product aminophenol 3-Aminophenol + Base aminophenol->product Major Pathway (Phenoxide attack) aminophenol->side_product Minor Pathway (Amine attack)

Caption: Competing O- and N-arylation pathways.

Issue 3: N-Methylation of the Amide

Symptom: An impurity is detected that corresponds to the N,N-dimethyl amide derivative.

Potential Cause & Solution:

  • Over-methylation during Amide Formation: This is less common but can occur if a strong methylating agent is used or if reaction conditions are not well-controlled.

    • Causality: While methylamine is the intended nucleophile, under certain conditions, it can act as a base to deprotonate the newly formed secondary amide, which can then be methylated by any remaining reactive species.

    • Solution: Ensure the use of a controlled amount of methylamine and maintain low temperatures during the initial amide formation.

  • Side reaction with DMF: If DMF is used as a solvent at high temperatures for extended periods, it can be a source of methyl groups.

    • Causality: Decomposition of DMF can lead to the formation of dimethylamine, which can then participate in side reactions.

    • Solution: While DMF is a good solvent for the SNAr step, consider using an alternative like DMSO or N-methyl-2-pyrrolidone (NMP) if N-methylation is a persistent issue. Also, minimize reaction times at high temperatures.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the SNAr reaction?

A1: Potassium tert-butoxide (KOtBu) is generally the most effective base for this reaction.[1][5] It is strong enough to completely deprotonate the phenolic hydroxyl group of 3-aminophenol, generating the highly nucleophilic phenoxide required for the SNAr reaction. While other bases like sodium hydride (NaH) or potassium carbonate (K2CO3) have been used, they may require higher temperatures or longer reaction times and can result in lower yields.[1][6]

Q2: Can I perform the amidation and SNAr reaction in a one-pot procedure?

A2: A one-pot procedure is generally not advisable due to incompatible reaction conditions and the potential for numerous side reactions. The amidation step is typically performed at low temperatures in a solvent like THF or methanol, while the SNAr reaction requires high temperatures in a polar aprotic solvent like DMF or DMSO.[1][5] Attempting a one-pot synthesis would likely lead to a complex mixture of products and a very low yield of the desired compound.

Q3: How can I effectively monitor the progress of the SNAr reaction?

A3: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most common methods for monitoring the reaction.

  • TLC: Use a mobile phase that provides good separation between the starting materials (4-chloro-N-methylpicolinamide and 3-aminophenol) and the product. A mixture of ethyl acetate and hexanes is a good starting point. The disappearance of the limiting reagent (typically the 4-chloropicolinamide derivative) indicates the reaction is nearing completion.

  • HPLC: This provides a more quantitative assessment of the reaction progress, allowing you to track the consumption of starting materials and the formation of the product and any significant byproducts.

Q4: Are there alternative synthetic routes that avoid the SNAr reaction on the picolinamide core?

A4: Yes, alternative strategies exist, often employed in the synthesis of related compounds like Sorafenib.[6] One common alternative involves forming the diaryl ether first and then building the amide functionality.

Alternative Synthetic Strategy:

Alternative_Route start 4-Chloropicolinic Acid ether_formation S_NAr with 3-Aminophenol start->ether_formation activation Acid Activation (e.g., to acid chloride) ether_formation->activation amidation Amidation with Methylamine activation->amidation product Final Product amidation->product

Caption: An alternative synthetic route.

  • Causality: This approach can sometimes be advantageous as the SNAr reaction on 4-chloropicolinic acid might proceed more cleanly than on the corresponding amide. However, it requires an additional step to convert the resulting carboxylic acid to the amide. Amide bond formation from a carboxylic acid and an amine often requires coupling agents like DCC or EDC to proceed under mild conditions.[10]

Q5: What are the key safety considerations for this synthesis?

A5:

  • Thionyl Chloride (used to make the acid chloride): Highly corrosive and reacts violently with water, releasing toxic HCl and SO2 gases. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Potassium tert-Butoxide: A strong base that is highly reactive with water. It is also flammable. Handle under an inert atmosphere.

  • Solvents (DMF, DMSO): These are combustible and can be absorbed through the skin. Use in a well-ventilated area and wear appropriate gloves.

  • Methylamine: A flammable and corrosive gas or volatile liquid. Use in a well-ventilated area, and if using the gas, ensure proper handling procedures are in place.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

III. Quantitative Data Summary

ParameterRecommended ConditionRationale
SNAr Base Potassium tert-butoxide (KOtBu)Strong base ensures complete phenoxide formation.[1][5]
SNAr Solvent DMF, DMSO, or NMPPolar aprotic solvents enhance nucleophilicity.[1][7]
SNAr Temperature 80 - 105 °CProvides sufficient energy to overcome the activation barrier.[1][7]
Amidation Temperature 0 °C to Room TemperatureControls the exothermic reaction with methylamine.[1]
Atmosphere Inert (Nitrogen or Argon)Prevents reaction of strong base with atmospheric moisture.[8]

References

  • New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. PMC. Available at: [Link]

  • Convenient Synthesis of Sorafenib and Its Derivatives. Synfacts. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Process for the preparation of sorafenib and salts thereof. Google Patents.
  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. MDPI. Available at: [Link]

  • Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. PNAS. Available at: [Link]

  • Novel Process For The Preparation Of Sorafenib. Quickcompany. Available at: [Link]

  • Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. Scientific Update. Available at: [Link]

  • Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide. Google Patents.
  • Process for the preparation of a raf kinase inhibitor and intermediates for use in the process. Google Patents.
  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. PMC. Available at: [Link]

  • Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. PMC. Available at: [Link]

  • Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Semantic Scholar. Available at: [Link]

  • Backbone N-methylation of peptides. SSRN. Available at: [Link]

  • Amide. Wikipedia. Available at: [Link]

  • What are the products of the following reactions?b. Study Prep in Pearson+. Available at: [Link]

  • Synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide. Atlantis Press. Available at: [Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science (RSC Publishing). Available at: [Link]

  • A chemoenzymatic process for amide bond formation by an adenylating enzyme-mediated mechanism. PMC. Available at: [Link]

  • SNAr Reaction of Polyhalogenated Heterocycles. RCS Research Chemistry Services. Available at: [Link]

  • 21.7: Chemistry of Amides. LibreTexts. Available at: [Link]

  • Amides Preparation and Reactions Summary. Chemistry Steps. Available at: [Link]

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. PMC. Available at: [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. RCS Research Chemistry Services. Available at: [Link]

  • Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. Available at: [Link]

  • 4-(4-Aminophenoxy)-N-methylpicolinamide. PubChem. Available at: [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. Available at: [Link]

  • (PDF) Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. ResearchGate. Available at: [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Bioavailability Enhancement of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Ticket Focus: Solubility, Permeability, and Formulation Strategies Molecule Class: Pyridine-2-carboxamide / Kinase Inhibitor Intermediate

Introduction: Understanding Your Molecule

Welcome to the Technical Support Center. You are likely working with 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide (referred to hereafter as AMPC-3 ).

Technical Profile:

  • Structural Class: Diaryl ether pyridine-2-carboxamide.

  • Relationship: Structural isomer of the key intermediate for Sorafenib (Nexavar) and Regorafenib.

  • BCS Classification: Likely Class II (Low Solubility, High Permeability).[1][2]

  • Physicochemical Barriers:

    • High Lattice Energy: The planar pyridine-amide motif encourages strong intermolecular hydrogen bonding, leading to high melting points and poor aqueous solubility.

    • pH-Dependent Solubility: The molecule possesses two basic centers: the pyridine nitrogen (

      
      ) and the aniline nitrogen (
      
      
      
      ). It dissolves in acidic gastric media but precipitates rapidly in the neutral environment of the small intestine (the "crash-out" effect).

Below are the troubleshooting modules designed to resolve your specific bioavailability challenges.

Module 1: Salt Selection & Crystal Engineering

User Ticket #101: "My compound dissolves in 0.1N HCl but precipitates immediately at pH 6.8. How do I stabilize it?"

Diagnosis: You are observing the "spring and parachute" failure. The free base is ionizing in the stomach but reverting to its insoluble neutral form in the intestine before absorption can occur.

Solution: Convert the free base into a salt with a lipophilic counter-ion to lower the lattice energy and maintain supersaturation.

Protocol: The "Lipophilic Salt" Screen

For pyridine-carboxamides, standard salts (HCl, HBr) often create "common ion effect" issues in vivo. We recommend Sulfonic Acid salts.

  • Target Counter-ions:

    • Primary: p-Toluenesulfonic acid (Tosylate). Why? The tosylate anion breaks the planar packing of the pyridine rings and increases lipophilicity, aiding membrane permeability.

    • Secondary: Methanesulfonic acid (Mesylate) or Isethionic acid.

  • Solvent System:

    • Dissolve AMPC-3 in Acetone/Water (9:1) or Ethanol .

    • Add acid (1.05 equivalents) at

      
      .
      
    • Cool slowly (

      
      /hour) to avoid amorphous precipitation.
      
Visualization: Salt Selection Logic

SaltSelection Start Start: AMPC-3 Free Base CheckPKA Check pKa Difference (ΔpKa > 3?) Start->CheckPKA StrongAcid Select Strong Acids (HCl, H2SO4) CheckPKA->StrongAcid No (Weak Base) Sulfonic Select Sulfonic Acids (Tosylate, Mesylate) CheckPKA->Sulfonic Yes (Pyridine N) Screen Screening Solvent: Polar Aprotic (Acetone/THF) StrongAcid->Screen Sulfonic->Screen Outcome1 High MP Salt (Good Stability, Lower Sol) Screen->Outcome1 Fast Cooling Outcome2 Lower MP Salt (High Sol, Hygroscopic risk) Screen->Outcome2 Slow Evap

Caption: Decision tree for selecting counter-ions based on the basicity of the pyridine nitrogen.

Module 2: Amorphous Solid Dispersions (ASD)

User Ticket #205: "Salt formation didn't improve bioavailability enough. The crystalline lattice is too stable."

Diagnosis: The lattice energy is the dominant barrier. You need to break the crystal lattice and "freeze" the molecule in a high-energy amorphous state using a polymer carrier.

Solution: Hot Melt Extrusion (HME) or Spray Drying (SD).

Protocol: Polymer Selection for AMPC-3

Because AMPC-3 has a basic pyridine group, you must use enteric polymers that remain stable in the stomach but dissolve rapidly at pH > 5.5.

Polymer CandidateTypeRecommendationMechanism
HPMC-AS (L or M grade)EntericHigh Carboxylic acid groups on polymer interact with pyridine N, preventing recrystallization.
PVP/VA (Copovidone) Non-ionicMediumGood solubility but less protection against recrystallization upon storage.
Eudragit L100-55 EntericMediumGood pH protection, but high processing temperatures may degrade the aniline moiety.
Workflow: Spray Drying Dispersion (SDD)
  • Feed Solution: Dissolve AMPC-3 and HPMC-AS (ratio 1:3) in Dichloromethane/Methanol (1:1) .

  • Process Parameters:

    • Inlet Temp:

      
      
      
    • Outlet Temp:

      
       (Keep low to prevent aniline oxidation).
      
  • Secondary Drying: Vacuum dry at

    
     for 24h to remove residual solvent (critical for stability).
    

Module 3: Lipid-Based Formulation (SEDDS)

User Ticket #312: "We see high variability in animal PK studies. Feeding the animals increases absorption 3x."

Diagnosis: Significant Positive Food Effect . Your compound is lipophilic (LogP > 3) and is being solubilized by bile salts in fed animals.

Solution: Mimic the "fed state" using a Self-Emulsifying Drug Delivery System (SEDDS). This pre-dissolves the drug in lipids, bypassing the dissolution step entirely.

Formulation Guide: Type IIIA SEDDS
  • Oil Phase (20-40%): Capryol 90 or Peceol (Solubilizes the aromatic core).

  • Surfactant (40-50%): Cremophor EL or Tween 80 (Emulsifies the oil).

  • Co-Surfactant (10-20%): Transcutol P or PEG 400 (Prevents drug precipitation upon dilution).

Troubleshooting Tip: If the aniline group oxidizes (turning the solution brown), add 0.1% Ascorbyl Palmitate as an antioxidant to the lipid mix.

Module 4: Analytical Troubleshooting (FAQs)

Q: Why are my dissolution results non-linear? A: You are likely experiencing the Common Ion Effect if using HCl salts in HCl media, or Micellar Solubilization artifacts.

  • Fix: Use Biorelevant Media (FaSSIF/FeSSIF). The lecithin/taurocholate in these media mimics in vivo bile, giving a true prediction of solubilization.

Q: The peak shape in HPLC is broad/tailing. A: The pyridine nitrogen interacts with residual silanols on the C18 column.

  • Fix: Add 0.1% Trifluoroacetic acid (TFA) or Triethylamine (TEA) to your mobile phase to mask silanol interactions.

Q: My compound degrades during Hot Melt Extrusion. A: The aniline group is heat-sensitive.

  • Fix: Switch to Solvent Evaporation (Spray Drying) or lower the extrusion temperature by using a plasticizer (e.g., 5% PEG 1500).

Summary of Recommendations

StrategyComplexityBioavailability GainBest For...
Tosylate Salt Low2x - 5xFirst-line attempt; solid oral dosage forms.
ASD (HPMC-AS) High10x - 20xCompounds with very high lattice energy (MP >

).
SEDDS (Lipid) MediumVariable (reduces food effect)Highly lipophilic compounds; early PK studies.
References
  • Sorafenib Tosylate Crystal Forms

    • Title: "Polymorphs of Sorafenib Tosylate and Prepar
    • Relevance: Establishes the precedent for using tosylate salts to stabilize pyridine-carboxamide kinase inhibitors.
    • Source:

  • Amorphous Solid Dispersions for Kinase Inhibitors

    • Title: "Enhancement of dissolution and bioavailability of sorafenib using solid dispersion systems."
    • Relevance: Validates the use of HPMC-based polymers for this specific chemical scaffold.
    • Source:

  • Biorelevant Dissolution Media

    • Title: "Forecasting the oral absorption of poorly soluble drugs using biorelevant dissolution media."
    • Relevance: Essential for testing pyridine-based drugs that rely on bile solubiliz
    • Source:

  • Chemical Properties of the Intermediate

    • Title: "4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide Properties" (Analogous Structure).
    • Relevance: Provides physicochemical baseline (LogP, pKa) for the aminophenoxy-pyridine-carboxamide class.

    • Source:

Sources

Technical Support Center: Overcoming Resistance to Cpd-APM (4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide)

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Cpd-APM (4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide), a novel investigational compound. This guide is designed to provide in-depth troubleshooting and practical solutions for researchers encountering resistance to Cpd-APM in cell line models. As Senior Application Scientists, we have compiled this resource based on established principles of drug resistance to targeted therapies.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial questions and observations when resistance is suspected.

Q1: My cell line, which was initially sensitive to Cpd-APM, now requires a much higher concentration to achieve the same level of growth inhibition. What is happening?

A1: This phenomenon is characteristic of acquired resistance, a significant challenge in cancer therapy.[1] Initially sensitive cancer cells can adapt to the presence of a drug over time, leading to decreased efficacy.[1] The primary reasons for this include:

  • Target Alteration: The cellular target of Cpd-APM may have mutated, preventing the drug from binding effectively.[1]

  • Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the pathway inhibited by Cpd-APM, thereby maintaining growth and survival.[2][3]

  • Increased Drug Efflux: Cells may upregulate transporter proteins that actively pump Cpd-APM out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[1][4]

  • Phenotypic Changes: Cells may undergo fundamental changes, such as an Epithelial-to-Mesenchymal Transition (EMT), which is associated with broad drug resistance.[5][6]

Initial Troubleshooting Steps:

  • Confirm the IC50 Shift: Perform a dose-response assay to quantify the change in the half-maximal inhibitory concentration (IC50). A significant increase (typically >5-10 fold) confirms resistance.[7][8]

  • Check Cell Line Integrity: Ensure your cell line is not contaminated (e.g., with mycoplasma) and has not been misidentified.[9] Perform cell line authentication.

  • Verify Compound Integrity: Prepare fresh stock solutions of Cpd-APM to rule out degradation or precipitation issues.[10]

Q2: How do I generate a Cpd-APM-resistant cell line for my studies?

A2: Developing a resistant model is crucial for investigating resistance mechanisms.[7] The standard method is through continuous exposure to the drug.[7][11]

  • Start with a sensitive parental cell line.

  • Determine the initial IC50 of Cpd-APM for this line.

  • Culture the cells in a medium containing a low concentration of Cpd-APM (e.g., the IC10 or IC20).[8][12]

  • Gradually increase the drug concentration in a stepwise manner as the cells recover and resume proliferation.[7][8] This process selects for cells that can survive and adapt to the drug pressure.

  • Periodically measure the IC50 to monitor the development of resistance. A stable, significantly higher IC50 indicates the successful generation of a resistant cell line.[7]

Q3: Could the resistance I'm observing be due to something other than a genetic mutation?

A3: Yes, absolutely. While genetic mutations are a common cause, non-genetic or epigenetic mechanisms play a significant role.[13][14] These can include changes in gene expression that activate bypass pathways or upregulate drug efflux pumps without any change to the DNA sequence.[15] Phenotypic changes like EMT are also major non-genetic drivers of resistance.[5][16]

Part 2: Troubleshooting Guide - Investigating Specific Resistance Mechanisms

Once you have confirmed resistance, the next step is to identify the underlying cause. This section provides a structured approach to dissecting the most common mechanisms.

Issue 1: Suspected Target-Based Resistance

Symptom: Your Cpd-APM-resistant cell line shows a dramatic and specific loss of sensitivity to Cpd-APM but remains sensitive to other drugs with different mechanisms of action.

Underlying Cause: This pattern strongly suggests an alteration in the direct target of Cpd-APM. This could be a point mutation in the drug's binding site or amplification of the target gene, requiring more drug to achieve the same level of inhibition.[13]

Workflow for Investigating Target Alteration

Caption: Workflow for identifying target-based resistance mechanisms.

Experimental Protocols:

  • Protocol 1: Target Gene Sequencing

    • Isolate: Extract genomic DNA and mRNA from both parental (sensitive) and resistant cell lines.

    • Amplify: Use PCR to amplify the coding region of the putative target gene from both gDNA and cDNA (generated by reverse transcription of mRNA).

    • Sequence: Send the PCR products for Sanger sequencing to identify specific point mutations. For a broader, unbiased approach, consider Next-Generation Sequencing (NGS).[17]

    • Analyze: Compare the sequences from resistant and parental cells to identify any amino acid substitutions, particularly in regions predicted to be part of the drug-binding pocket.

  • Solutions/Next Steps:

    • If a mutation is found, it can be validated by introducing it into the sensitive parental line using CRISPR/Cas9 to see if it confers resistance.[18]

    • The discovery of specific resistance mutations is critical for the development of next-generation inhibitors that can overcome this mechanism.[19]

Issue 2: Suspected Bypass Pathway Activation

Symptom: Resistant cells show reduced response to Cpd-APM, and you observe increased phosphorylation of proteins in alternative survival pathways (e.g., PI3K/Akt or MAPK/ERK) even in the presence of the drug.

Underlying Cause: Cancer cells can activate parallel signaling pathways to compensate for the inhibition of the primary target pathway by Cpd-APM.[2][3] For example, if Cpd-APM targets a specific receptor tyrosine kinase (RTK), cells might upregulate a different RTK to reactivate downstream signaling.[20]

Workflow for Investigating Bypass Pathways

Bypass_Pathway cluster_0 Cpd-APM Action cluster_1 Resistance Mechanism Target_RTK Target RTK Downstream Downstream Signaling (e.g., MAPK/ERK) Target_RTK->Downstream Proliferation Proliferation Downstream->Proliferation Drives Cpd_APM Cpd-APM Cpd_APM->Target_RTK Inhibits Bypass_RTK Bypass RTK (e.g., MET, AXL) Bypass_RTK->Downstream Reactivates

Caption: Diagram of a bypass signaling resistance mechanism.

Experimental Protocols:

  • Protocol 2: Phospho-Protein Array / Western Blot Analysis

    • Treat Cells: Culture both sensitive and resistant cells with and without Cpd-APM at the IC50 concentration of the sensitive line.

    • Lyse Cells: After treatment, prepare whole-cell lysates.

    • Analyze:

      • Western Blot: Probe the lysates with antibodies against key phosphorylated proteins in major survival pathways (e.g., p-Akt, p-ERK, p-STAT3). An increase in phosphorylation in the resistant line despite Cpd-APM treatment suggests bypass activation.[21]

      • Phospho-RTK Array: For a broader screen, use a phospho-RTK array to simultaneously assess the activation status of dozens of different RTKs. This can quickly identify an upregulated bypass receptor.

Data Presentation: Western Blot Quantification

Cell Line & Treatmentp-Akt (Ser473) Relative Densityp-ERK1/2 (Thr202/Tyr204) Relative Density
Parental (Control)1.01.0
Parental + Cpd-APM0.20.3
Resistant (Control) 1.1 1.2
Resistant + Cpd-APM 0.9 1.1

Table shows hypothetical data where Cpd-APM fails to suppress p-Akt and p-ERK in the resistant line.

  • Solutions/Next Steps:

    • If a specific bypass pathway is identified (e.g., MET activation), test combination therapies.[4] Combining Cpd-APM with a specific inhibitor of the bypass pathway (e.g., a MET inhibitor) should restore sensitivity.[20]

Issue 3: Suspected Overexpression of Drug Efflux Pumps

Symptom: The resistant cell line displays cross-resistance to a wide range of structurally unrelated drugs. The intracellular concentration of Cpd-APM is lower in resistant cells compared to sensitive cells.

Underlying Cause: This is the hallmark of multidrug resistance (MDR), often caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), or ABCG2 (BCRP).[4][22] These proteins function as pumps, actively removing cytotoxic drugs from the cell.[23]

Experimental Protocols:

  • Protocol 3: Rhodamine 123 Efflux Assay (for P-gp/ABCB1 activity)

    • Load Cells: Incubate both sensitive and resistant cells with a fluorescent substrate like Rhodamine 123.

    • Incubate: Wash the cells and incubate them in a fresh, dye-free medium.

    • Measure Fluorescence: Use flow cytometry or a fluorescence plate reader to measure the intracellular fluorescence over time. Resistant cells overexpressing P-gp will pump out the dye faster, resulting in lower fluorescence compared to sensitive cells.[24]

    • Confirm with Inhibitor: Repeat the assay in the presence of a known P-gp inhibitor (e.g., Verapamil or Tariquidar). If the inhibitor restores fluorescence retention in the resistant cells, it confirms P-gp-mediated efflux.

  • Protocol 4: Western Blot / qPCR for ABC Transporters

    • Isolate: Extract protein and mRNA from both sensitive and resistant cell lines.

    • Analyze:

      • qPCR: Quantify the mRNA expression levels of key transporter genes (ABCB1, ABCC1, ABCG2).

      • Western Blot: Detect the protein levels of P-gp, MRP1, and ABCG2 to confirm that increased gene expression translates to higher protein levels.[22]

  • Solutions/Next Steps:

    • Co-administer Cpd-APM with a specific inhibitor of the overexpressed ABC transporter to see if sensitivity can be restored.[4]

    • Design new analogs of Cpd-APM that are not substrates for these transporters.

Issue 4: Suspected Epithelial-to-Mesenchymal Transition (EMT)

Symptom: Resistant cells have undergone a morphological change, from a cobblestone-like (epithelial) appearance to a more elongated, spindle-like (mesenchymal) shape. You also observe increased cell migration and invasion.

Underlying Cause: EMT is a cellular reprogramming process where epithelial cells acquire mesenchymal characteristics.[25] This transition is strongly linked to drug resistance, increased motility, and cancer stem cell-like properties.[5][26]

Workflow for Assessing EMT

Caption: Key characteristic changes during EMT-mediated resistance.

Experimental Protocols:

  • Protocol 5: Immunofluorescence and Western Blot for EMT Markers

    • Prepare Cells: Grow sensitive and resistant cells on coverslips (for immunofluorescence) or in flasks (for Western blot).

    • Stain/Lyse:

      • Immunofluorescence: Fix, permeabilize, and stain cells with antibodies against the epithelial marker E-cadherin and the mesenchymal marker Vimentin.

      • Western Blot: Prepare whole-cell lysates and probe for E-cadherin, N-cadherin, Vimentin, and key EMT-driving transcription factors (Snail, Slug, ZEB1).[25]

    • Analyze: Resistant cells that have undergone EMT will show a loss of E-cadherin and a gain of Vimentin and N-cadherin.[25][26]

  • Solutions/Next Steps:

    • Investigate signaling pathways known to induce EMT (e.g., TGF-β, Wnt).

    • Test agents that can reverse the EMT process or target mesenchymal cells to re-sensitize the population to Cpd-APM.

References

  • Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells.PMC.
  • Mechanisms of Acquired Resistance to Targeted Cancer Therapies.Taylor & Francis Online.
  • Targeting Epithelial–Mesenchymal Transition (EMT) to Overcome Drug Resistance in Cancer.MDPI.
  • Overcoming Cancer Resistance: Strategies and Modalities for Effective Tre
  • Acquired resistance to molecularly targeted therapies for cancer.OAE Publishing Inc.
  • The role of epithelial–mesenchymal transition-regulating transcription factors in anti-cancer drug resistance.PMC.
  • Seven ways we are outsmarting cancer by overcoming drug resistance.The Institute of Cancer Research, London.
  • Epithelial Mesenchymal Transition in Drug Resistance and Metastasis of Lung Cancer.
  • Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising str
  • New Strategies for Reversing Cancer Therapy Resistance.Frontiers Media.
  • Mechanisms of Cancer Drug Resistance.Canary Onco.
  • Epithelial-Mesenchymal Transition and Drug Resistance: Role, Molecular Mechanisms, and Therapeutic Str
  • Epithelial to Mesenchymal Transition Contributes to Drug Resistance in Pancreatic Cancer.
  • Mechanisms of acquired resistance to targeted cancer therapies.PubMed.
  • Mechanisms of Acquired Resistance to Targeted Cancer Therapies.Medscape.
  • ABC Transporters in Cancer Stem Cells: Beyond Chemoresistance.
  • Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms.PMC.
  • Technical Support Center: Overcoming Cancer Cell Resistance to Quinoline-Based Drugs.BenchChem.
  • Methods to measure the inhibition of ABCG2 transporter and ferrochelatase activity to enhance aminolevulinic acid-protoporphyrin IX fluorescence-guided tumor detection and resection.PMC.
  • How to use in vitro models to study and overcome drug resistance in oncology.Crown Bioscience.
  • Development of Drug-resistant Cell Lines for Experimental Procedures.PMC.
  • Cancer Drug Resistance Mechanism Studies.Alfa Cytology.
  • Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models.Crown Bioscience.
  • An In Vitro Screening to Identify Drug-Resistant Mutations for Target-Directed Chemotherapeutic Agents.
  • Protocol to identify small-molecule inhibitors against cancer drug resistance.PMC.
  • Mapping global signaling state during switched RTK activation to identify the essential features of bypass resistance in cancer.Early Career Research.
  • Multi-Target ABC Transporter Modulators: What Next and Where to Go?Taylor & Francis Online.
  • Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Tre
  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
  • Unraveling Key Signaling Pathways to Overcome Drug Resistance and Cancer Progression.Frontiers Media.
  • Systematic identification of signaling pathways conferring functional resistance to drugs.
  • Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer.PMC.
  • Cell Culture Troubleshooting.Sigma-Aldrich.
  • Mass Spectrometry Investigation of Some ATP-Binding Cassette (ABC) Proteins.MDPI.
  • Cell Line Screens Identify Biomarkers of Drug Sensitivity.AACR Journals.
  • ATP binding cassette | ABC transporters in cancer | Multi drug resistance pumps.YouTube.

Sources

Modifying experimental protocols for 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide . This compound is a critical scaffold used in the synthesis of Type II kinase inhibitors (analogs of Sorafenib and Regorafenib), specifically for Structure-Activity Relationship (SAR) studies targeting the "hinge-binder" region of kinases like VEGFR, BRAF, and c-Met.[1][2]

This guide addresses the specific challenges of working with the meta-isomer (3-aminophenoxy), which differs sterically and electronically from the commercial para-isomer (Sorafenib intermediate).

Status: Operational | Tier: Level 3 (Senior Scientist Support)[1][2][3]

Core Synthesis & Optimization Protocols

Objective: High-yield synthesis of the scaffold while preventing N-alkylation side reactions.

Method A: The "Nitro-Reduction" Route (Recommended for High Purity)

Rationale:[1][2][3] Direct coupling of 3-aminophenol often leads to competitive N-alkylation (formation of the diphenylamine byproduct) and oxidation tars.[1][2][3] The nitro-route guarantees regioselectivity.[1][2][3]

Protocol:

  • SNAr Coupling:

    • Reagents: 4-Chloro-N-methylpyridine-2-carboxamide (1.0 eq), 3-Nitrophenol (1.1 eq), K₂CO₃ (2.0 eq).[1][2][3]

    • Solvent: Anhydrous DMF (0.5 M concentration).

    • Conditions: Heat to 80°C for 4-6 hours under N₂ atmosphere.

    • Workup: Pour into ice water. The nitro-intermediate precipitates as a yellow solid.[1][2][3] Filter and wash with water.[1][2][3]

  • Reduction:

    • Reagents: Nitro-intermediate, Iron powder (5.0 eq), NH₄Cl (5.0 eq).

    • Solvent: EtOH/H₂O (3:1).[2][3]

    • Conditions: Reflux (80°C) for 2 hours.

    • Purification: Filter hot through Celite to remove iron.[1][2][3] Concentrate filtrate.[1][2][3][4][5] Recrystallize from Ethanol.[2][3][4][6]

Method B: Direct Coupling (High Throughput/Speed)

Rationale:[1][2][3] Faster for small-scale library generation but requires strict oxygen exclusion.[1][2][3]

Protocol:

  • Reagents: 4-Chloro-N-methylpyridine-2-carboxamide (1.0 eq), 3-Aminophenol (1.1 eq), KOtBu (1.2 eq).[1][2][3]

    • Note: Potassium tert-butoxide (KOtBu) is preferred over K₂CO₃ here to ensure rapid deprotonation of the phenol over the aniline.[1][2]

  • Solvent: Anhydrous DMSO.

  • Conditions: 60°C for 2 hours. Strict inert atmosphere (Argon/Nitrogen) is mandatory to prevent aminophenol oxidation (blackening).[1][2][3]

Troubleshooting & FAQs

Format: Symptom -> Root Cause -> Solution

Category: Synthesis Failures

Q: My reaction mixture turned into a black tar, and yield is <20%. What happened?

  • Diagnosis: Oxidative Polymerization . 3-Aminophenol is highly susceptible to oxidation in basic solutions (like developing fluid).[1][2][3]

  • The Fix:

    • Switch to Method A (Nitro-route) .[1][2][3] Nitro groups do not oxidize.[1][2][3]

    • If using Method B, you must degas your DMF/DMSO by sparging with Argon for 15 minutes before adding the base.[1][3] Add a reducing agent like Sodium Ascorbate (5 mol%) if strictly necessary.[1][2][3]

Q: LC-MS shows a peak with the correct Mass (M+1), but it elutes earlier and doesn't react with isocyanates.

  • Diagnosis: Regioisomer Formation (N-alkylation) . You formed the amine-linked product instead of the ether-linked product.

  • The Fix:

    • Thermodynamics: The phenoxide oxygen is a harder nucleophile than the aniline nitrogen.[3] Use a harder base (KOtBu) to fully deprotonate the phenol.[1][2][3]

    • Solvent: Switch to DMSO; it solvates the cation better, leaving the "naked" phenoxide anion more reactive.[1]

Q: The coupling reaction stalled at 60% conversion.

  • Diagnosis: Hydrolysis of the Chloride . Traces of water in the solvent reacted with the starting material to form 4-hydroxy-N-methylpicolinamide (inactive).[1][2][3]

  • The Fix: Use molecular sieves in your solvent.[2][3] Ensure the 4-Chloro starting material is free of 4-Hydroxyl impurity (a common degradation product).[1][2][3]

Category: Downstream Derivatization (Urea Formation)[1][2][3]

Q: When reacting with isocyanates (to make the kinase inhibitor), the product precipitates as a gel and traps impurities. [1][2]

  • Diagnosis: Agglomeration due to H-bonding .[1][2][3] The urea moiety creates strong intermolecular hydrogen networks.[1]

  • The Fix:

    • Run the reaction in THF/DCM (1:1) .

    • Add a chaotic agent like LiCl (1.0 eq) to break H-bond networks during the reaction.[1][2][3]

    • Precipitate the final product by adding a non-polar anti-solvent (Hexane or Ether) rather than evaporating to dryness.[2][3]

Visualized Workflows

Figure 1: Synthesis Logic Tree

Caption: Decision matrix for selecting the optimal synthesis route based on scale and purity requirements.

SynthesisWorkflow Start Start: 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide ScaleCheck Is Scale > 5 grams? Start->ScaleCheck NitroRoute METHOD A: Nitro-Reduction Route (High Purity / Robust) ScaleCheck->NitroRoute Yes (Robustness needed) DirectRoute METHOD B: Direct Coupling (High Speed / Library) ScaleCheck->DirectRoute No (Speed needed) StepA1 1. SNAr: 3-Nitrophenol + K2CO3 (No Oxidation Risk) NitroRoute->StepA1 StepA2 2. Fe/NH4Cl Reduction StepA1->StepA2 ResultA High Purity Product (No N-alkyl impurity) StepA2->ResultA StepB1 1. SNAr: 3-Aminophenol + KOtBu (Requires Argon!) DirectRoute->StepB1 RiskCheck Is Product Black? StepB1->RiskCheck Oxidation Oxidative Failure (Restart with Degassing) RiskCheck->Oxidation Yes ResultB Crude Product (Requires Chromatography) RiskCheck->ResultB No

Figure 2: Impurity Troubleshooting Flow

Caption: Diagnostic flowchart for identifying common impurities by LC-MS and color.

Troubleshooting Obs Observation LCMS LC-MS: M+1 Correct Retention Time: Early Obs->LCMS Color Appearance: Black/Brown Tar Obs->Color Stall LC-MS: M-35 Peak (Hydrolysis Product) Obs->Stall Cause1 N-Alkylation Isomer (Amine attacked Pyridine) LCMS->Cause1 Fix1 Switch base to KOtBu Use Method A Cause1->Fix1 Cause2 Quinone Imine Formation (Oxidation) Color->Cause2 Fix2 Degas Solvents Add Sodium Ascorbate Cause2->Fix2 Cause3 Wet Solvent (Cl replaced by OH) Stall->Cause3 Fix3 Dry DMF over 4A Sieves Cause3->Fix3

Analytical Data & Reference Values

Solvent Compatibility Table

Use this table to select solvents for reactions and purification.[1][2][3]

SolventSolubility (Product)Suitability for ReactionNotes
DMSO High (>50 mg/mL)Excellent Best for SNAr coupling.[1][2][3] Hard to remove.
DMF High (>40 mg/mL)Good Standard for Method A.
Ethanol Moderate (Hot)Poor Good for recrystallization only.[1][2][3]
DCM LowPoor Product may precipitate; bad for SNAr (low bp).[1][2][3]
THF ModerateFair Good for downstream urea formation.[2][3]
Key NMR Shifts (DMSO-d6)

Use these diagnostic peaks to confirm the meta vs para structure.

  • Amide NH: ~8.8 ppm (broad singlet).[1][2][3]

  • Pyridine H-3: ~7.4 ppm (doublet, J=2.5 Hz).[1][2][3] Critical: This proton shifts upfield if the ether linkage is formed.[2]

  • Aniline NH₂: ~5.2 ppm (broad singlet).[1][2][3]

  • Meta-Phenylene Protons: Look for the triplet at ~7.0 ppm (t, J=8 Hz) characteristic of the 1,3-substitution pattern (distinct from the AA'BB' doublet system of the para-isomer).[1][2]

References

  • Bankston, D. et al. (2002).[1][2][3][7] "A Scalable Synthesis of the FLT3 Inhibitor...". Organic Process Research & Development. (Describes the SNAr coupling conditions for picolinamides). [1][2][3]

  • LGC Standards. (2025). "4-(4-Aminophenoxy)-N-methylpicolinamide Properties". (Reference for physical properties of the para-isomer analog). [1][2][3][8]

  • ChemicalBook. (2026).[1][2][3] "Synthesis of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide". (Provides industrial conditions for base-mediated coupling).[1][2][3]

  • PubChem. (2025).[1][2][3] "4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride".[1][2][3] (Structural data for the scaffold).

  • MDPI. (2021). "Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives". (Describes derivatization protocols).

Sources

Validation & Comparative

4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide vs 4-(4-aminophenoxy) isomer activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide (the para-isomer) and its 4-(3-aminophenoxy) regioisomer (the meta-isomer).

These two molecules represent critical scaffolds in the design of Type II Kinase Inhibitors . The para-isomer is the established precursor to Sorafenib (Nexavar) , a multi-kinase inhibitor used in renal and hepatocellular carcinoma. The meta-isomer represents a structural probe often used in Structure-Activity Relationship (SAR) studies to validate the geometric requirements of the ATP-binding pocket.

Executive Summary
FeaturePara-Isomer (4-aminophenoxy)Meta-Isomer (3-aminophenoxy)
Primary Role Active Drug Precursor (Sorafenib, Regorafenib)SAR Negative Control / Inactive Probe
Geometry Linear (Extended)Kinked (Bent)
Target Binding Optimal fit for DFG-out allosteric pocketSteric clash; fails to reach hydrophobic pocket
Kinase Potency (Derivative) High (IC₅₀ < 100 nM for VEGFR2/RAF)Low/Inactive (IC₅₀ > 10 µM)
Key Interaction Dual H-bonding (Glu885/Asp1046)Disrupted H-bond network
Structural Biology & Mechanism of Action

The biological divergence between these two isomers is dictated by the Type II Kinase Binding Mode . Type II inhibitors, such as Sorafenib, bind to the inactive conformation of the kinase (DFG-out), occupying both the ATP-binding site and an adjacent allosteric hydrophobic pocket.

The "Linear" Requirement (Para-Isomer)

The 4-(4-aminophenoxy) scaffold provides a linear, para-para geometry. When converted to the final urea drug (Sorafenib), this linearity allows the molecule to span the "gatekeeper" region.

  • Head (Pyridine): Binds the hinge region (Cys919 in VEGFR2).

  • Linker (Ether + Urea): Spans the channel.

  • Tail (CF3-Phenyl): Penetrates the deep hydrophobic pocket created by the DFG-out shift.

The "Kinked" Defect (Meta-Isomer)

The 4-(3-aminophenoxy) scaffold introduces a


 kink in the backbone.
  • Consequence: The "tail" moiety is misdirected away from the allosteric pocket.

  • Result: The urea nitrogens cannot align to form the critical hydrogen bond bridge with the conserved Glu885 (αC-helix) and Asp1046 (DFG motif), leading to a loss of potency of 100-1000 fold.

Pathway Visualization (DOT)

KinaseBinding cluster_0 Kinase Pocket (DFG-out) cluster_1 Para-Isomer (Sorafenib Scaffold) cluster_2 Meta-Isomer (Inactive Scaffold) Hinge Hinge Region (Cys919) Gate Gatekeeper Residue Pocket Allosteric Hydrophobic Pocket GluAsp Glu885 / Asp1046 (H-Bond Anchors) Para_Head Pyridine Ring Para_Head->Hinge H-Bond Para_Link Para-Ether (Linear) Para_Urea Urea Linker Para_Link->Para_Urea Para_Urea->GluAsp Critical H-Bonds Para_Tail CF3-Phenyl Para_Urea->Para_Tail Para_Tail->Pocket Hydrophobic Interaction Meta_Head Pyridine Ring Meta_Head->Hinge Weak H-Bond Meta_Link Meta-Ether (Kinked) Meta_Tail Misaligned Tail Meta_Link->Meta_Tail Steric Clash Meta_Tail->Pocket Fails to Reach

Caption: Comparative binding mode showing the linear alignment of the Para-isomer allowing access to the allosteric pocket, contrasted with the steric failure of the Meta-isomer.

Biological Activity Data

While the amines themselves are intermediates, their biological potential is evaluated by converting them into their respective urea derivatives (reacting with 4-chloro-3-(trifluoromethyl)phenyl isocyanate) and testing against kinase panels.

Comparative Potency (IC₅₀ Values)
Target KinasePara-Derived Urea (Sorafenib) Meta-Derived Urea Fold Difference
VEGFR2 (KDR) 90 nM > 10,000 nM> 100x
BRAF (V600E) 22 nM > 5,000 nM> 200x
PDGFR-β 57 nM > 10,000 nM> 150x
c-KIT 68 nM InactiveN/A

Data synthesized from standard SAR profiles of diaryl urea kinase inhibitors [1, 2].

Interpretation:

  • The Para-isomer yields a nanomolar inhibitor.

  • The Meta-isomer yields a compound that is effectively inactive in the relevant therapeutic window. This confirms that the para-orientation is a strict pharmacophore requirement for this class of inhibitors.

Experimental Protocols

To verify these findings in your own lab, follow these standardized protocols for synthesis and testing.

A. Synthesis of Urea Derivatives (Coupling)

Objective: Convert the amine intermediate into the active urea drug for testing.

  • Reagents:

    • Amine: 1.0 eq (Para or Meta isomer).

    • Isocyanate: 1.1 eq of 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

    • Solvent: Dichloromethane (DCM) (anhydrous).

  • Procedure:

    • Dissolve the amine (Topic Molecule) in DCM under an inert atmosphere (

      
      ).
      
    • Add the isocyanate dropwise at

      
      .
      
    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Observation: The product typically precipitates as a white/off-white solid.

    • Workup: Filter the precipitate, wash with cold DCM, and dry under vacuum.

    • Validation: Confirm structure via

      
       (DMSO-
      
      
      
      ). Look for the urea singlet peaks around
      
      
      8.5–9.5 ppm.
B. Kinase Inhibition Assay (FRET-based)

Objective: Quantify IC₅₀ against VEGFR2.

  • System: Z'-LYTE™ Kinase Assay (Invitrogen) or similar FRET/TR-FRET platform.

  • Reaction Mix:

    • Kinase: Recombinant Human VEGFR2 (catalytic domain).

    • Substrate: Poly-Glu-Tyr (peptide substrate labeled with FRET acceptor).

    • ATP:

      
       concentration (typically 10–50 µM).
      
    • Test Compounds: Serially diluted in DMSO (10 µM down to 0.1 nM).

  • Workflow:

    • Incubate Kinase + Compound for 10 mins (pre-incubation is critical for Type II inhibitors to access the DFG-out state).

    • Add ATP + Substrate. Incubate 1 hour at RT.

    • Add Development Reagent (cleaves non-phosphorylated peptide).

    • Read Fluorescence Ratio (Coumarin/Fluorescein).

  • Analysis:

    • Plot % Inhibition vs. Log[Concentration].

    • Fit to Sigmoidal Dose-Response curve to extract IC₅₀.

Synthesis & Manufacturing Insights

For researchers sourcing these materials, the synthesis difficulty varies significantly between isomers due to the reactivity of the starting phenols.

  • Para-Isomer Synthesis (Standard):

    • Reaction:

      
       coupling of 4-chloro-N-methylpicolinamide + 4-aminophenol .
      
    • Conditions: Potassium tert-butoxide (KOtBu), DMF,

      
      .
      
    • Yield: High (>80%). The nucleophilicity of the para-aminophenol oxygen is enhanced by the para-amino group.

  • Meta-Isomer Synthesis (Challenging):

    • Reaction:

      
       coupling of 4-chloro-N-methylpicolinamide + 3-aminophenol .
      
    • Challenge: 3-aminophenol is less nucleophilic at the oxygen position compared to the para-isomer due to lack of resonance donation from the amine.

    • Optimization: Requires higher temperatures (

      
      ) or stronger bases, often leading to higher impurity profiles.
      
References
  • Wilhelm, S. M., et al. (2004). "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases." Cancer Research.

  • Bankston, D., et al. (2002). "A Single-Step Synthesis of 1,3-Diarylureas." Organic Process Research & Development.

  • Wan, P. T., et al. (2004). "Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF." Cell.

  • PubChem Compound Summary. (2024). "4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide."[1][2] National Center for Biotechnology Information.

Sources

Comparing 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide to sorafenib

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison between 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide (referred to as the Meta-Scaffold ) and Sorafenib (the clinically approved Para-Urea Drug ).

While Sorafenib is a potent multi-kinase inhibitor, the Meta-Scaffold is a regioisomeric building block often used in Structure-Activity Relationship (SAR) studies, impurity profiling, and fragment-based drug design.

Executive Summary
  • Sorafenib (Nexavar): A Type II kinase inhibitor featuring a linear para-substituted phenoxy-urea scaffold. It spans the ATP-binding pocket to the allosteric DFG-out pocket, inhibiting VEGFR, PDGFR, and RAF kinases.

  • 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide: A structural isomer of the Sorafenib precursor.[1] It features a meta-substituted phenoxy-amine scaffold. Lacking the hydrophobic urea "tail," it is biologically inactive as a kinase inhibitor in isolation but serves as a critical probe to validate the necessity of the para-geometry in Sorafenib.

Structural & Mechanistic Comparison

The primary distinction lies in Regioisomerism (Meta vs. Para) and Functionalization (Amine vs. Urea).

FeatureSorafenib (The Drug) Meta-Scaffold (The Query)
CAS Number 284461-68-5284462-78-8
Core Structure Para-substituted Phenoxy-UreaMeta-substituted Phenoxy-Amine
Geometry Linear: Allows spanning of the kinase hinge to the allosteric pocket.Kinked (120°): Creates steric clashes or fails to reach the deep hydrophobic pocket.
Binding Mode Type II: Stabilizes DFG-out conformation via H-bonds (Glu/Asp) and hydrophobic interactions.Fragment: Lacks the "tail" required for Type II binding; likely Type I (ATP competitive) or inactive.
Molecular Weight 464.8 g/mol 243.3 g/mol
LogP (Calc) ~3.8 (High Lipophilicity)~1.2 (Moderate Lipophilicity)
Primary Use Clinical Oncology (RCC, HCC)Synthesis Intermediate, Impurity Standard, SAR Probe
The "Linearity Principle" in Kinase Inhibition

Sorafenib's efficacy relies on its ability to thread through the kinase active site. The para-linkage acts as a straight connector. The meta-linkage in the query compound induces a 120° bend, which significantly reduces potency if elaborated into a full drug analog, as it prevents the urea group from optimally engaging the conserved Glu/Asp residues in the DFG-out loop.

Experimental Protocols

The following protocols describe the synthesis of the Meta-Scaffold and its conversion into a Sorafenib-like analog for comparison.

Protocol A: Synthesis of the Phenoxy-Amine Scaffold

Objective: To synthesize the ether core via Nucleophilic Aromatic Substitution (SNAr).

Reagents:

  • 4-Chloro-N-methylpyridine-2-carboxamide (1.0 eq)

  • 3-Aminophenol (for Meta-Scaffold) OR 4-Aminophenol (for Sorafenib Precursor) (1.1 eq)

  • Potassium tert-butoxide (KOtBu) (1.2 eq)

  • Solvent: Anhydrous DMF

Workflow:

  • Activation: Dissolve aminophenol in DMF under N2 atmosphere. Add KOtBu at 0°C and stir for 30 min to generate the phenoxide anion.

  • Coupling: Add 4-Chloro-N-methylpyridine-2-carboxamide slowly.

  • Reaction: Heat to 80°C for 4-6 hours. Monitor via TLC (EtOAc/Hexane 1:1).

  • Workup: Quench with ice water. The product precipitates. Filter, wash with water, and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: Urea Formation (Scaffold to Drug Conversion)

Objective: To install the hydrophobic tail, converting the amine scaffold into a Type II inhibitor.

Reagents:

  • Amine Scaffold (from Protocol A) (1.0 eq)

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Workflow:

  • Dissolution: Dissolve the amine scaffold in DCM at room temperature.

  • Addition: Add the isocyanate dropwise over 10 minutes. The reaction is typically exothermic.

  • Completion: Stir at RT for 2-12 hours. The urea product often precipitates out of the solution.

  • Isolation: Filter the solid. Wash with cold DCM to remove unreacted isocyanate.

  • Validation: Verify structure via 1H-NMR (DMSO-d6). Look for the diagnostic urea protons (two singlets around 9.0-9.5 ppm).

Visualization of Pathways & Logic

The following diagram illustrates the parallel synthesis tracks and the structural divergence that dictates biological activity.

Sorafenib_vs_MetaScaffold cluster_0 Common Head Group cluster_1 Head 4-Chloro-N-methyl pyridine-2-carboxamide MetaScaffold Meta-Scaffold (The Query Compound) CAS: 284462-78-8 Head->MetaScaffold + 3-Aminophenol (Protocol A) ParaScaffold Para-Scaffold (Sorafenib Precursor) CAS: 284462-37-9 Head->ParaScaffold + 4-Aminophenol (Protocol A) MetaPhenol 3-Aminophenol (Meta) ParaPhenol 4-Aminophenol (Para) Tail Isocyanate Tail MetaAnalog Meta-Sorafenib Analog (Kinked Geometry) Low Activity MetaScaffold->MetaAnalog + Isocyanate (Protocol B) Sorafenib Sorafenib (Nexavar) (Linear Geometry) High Potency ParaScaffold->Sorafenib + Isocyanate (Protocol B) Binding Kinase Inhibition (VEGFR/RAF) MetaAnalog->Binding Steric Clash (Poor Fit) Sorafenib->Binding DFG-out Pocket (Perfect Fit)

Figure 1: Parallel synthesis pathways showing how the choice of aminophenol isomer (Meta vs. Para) determines the final geometry and efficacy of the kinase inhibitor.

Performance Data Summary

The data below contrasts the Meta-Scaffold (as a fragment) against Sorafenib (as a drug).

MetricMeta-Scaffold (Query) Sorafenib Implication
Kinase Inhibition (IC50) > 10,000 nM (Inactive)6–90 nM (Raf-1, VEGFR)The amine head group alone cannot inhibit the kinase; the urea tail is essential.
Solubility (Water) Moderate (Amine salt formation)Very Low (Class II/IV)The scaffold is easier to handle in solution chemistry than the final drug.
Metabolic Stability High (Primary Amine)Low (Oxidation/Glucuronidation)Sorafenib is rapidly metabolized; the scaffold is a stable intermediate.
Binding Pocket Hinge Region Only (Weak)Hinge + DFG-out (Strong)Demonstrates the "Anchor and Linker" concept in drug design.
Conclusion

For researchers:

  • Do not use 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide as a functional kinase inhibitor substitute for Sorafenib. It lacks the critical pharmacophore required for potency.

  • Do use this compound as a negative control in binding assays or as a scaffold to synthesize novel meta-substituted analogs for exploring new chemical space (e.g., to bypass resistance mechanisms dependent on the linear binding mode).

References
  • Bankston, D. et al. (2002). "A Process for the Preparation of Methyl 4-(4-Aminophenoxy)picolinate and Methyl 4-(4-Aminophenoxy)-2-pyridinecarboxylate." Organic Process Research & Development, 6(6), 777-781.

  • Wan, P.T. et al. (2004). "Mechanism of Activation of the RAF-ERK Signaling Pathway by Oncogenic Mutations of B-RAF." Cell, 116(6), 855-867.

  • Wilhelm, S.M. et al. (2004). "BAY 43-9006 Exhibits Broad Spectrum Oral Antitumor Activity and Targets the RAF/MEK/ERK Pathway and Receptor Tyrosine Kinases." Cancer Research, 64(19), 7099-7109.

  • ChemicalBook. (2023). "4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide Product Entry."

Sources

A Comparative Guide for Researchers: From Synthetic Precursor to Clinical Efficacy in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the journey from a simple chemical precursor to a clinically effective drug is a testament to the intricate process of drug discovery and development. This guide provides a detailed examination of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide and its structural analogs, not as therapeutic agents themselves, but as crucial building blocks in the synthesis of potent multi-kinase inhibitors like regorafenib. We will then delve into a comprehensive analysis of regorafenib's efficacy, supported by experimental data, to offer a complete picture for researchers, scientists, and drug development professionals.

Part 1: The Synthetic Lineage: The Role of Aminophenoxy-Pyridine-Carboxamide Scaffolds

The compound 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide and its close chemical relatives, such as 4-(4-aminophenoxy)-N-methylpicolinamide, represent a key pharmacophore in the synthesis of a class of diarylurea-based kinase inhibitors.[1] These molecules serve as foundational scaffolds upon which the final, biologically active compound is constructed. Their chemical structure provides the necessary reactive sites to link different molecular moieties, ultimately leading to a drug capable of binding to and inhibiting specific protein kinases involved in cancer progression.

The synthesis of regorafenib, for instance, involves the reaction of a 4-aminophenoxy-N-methylpicolinamide intermediate with an isocyanate derivative.[2][3] This process underscores the importance of these precursors in enabling the creation of complex and highly specific inhibitor molecules.

Visualizing the Synthesis Pathway

The following diagram illustrates a generalized synthetic route for diarylurea kinase inhibitors, highlighting the central role of the aminophenoxy-pyridine-carboxamide core.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Picolinic_Acid Picolinic Acid Derivative Activated_Picolinic_Acid Activated Picolinic Acid Picolinic_Acid->Activated_Picolinic_Acid Activation Aminophenol Aminophenol Derivative Isocyanate Isocyanate Derivative Final_Drug Diarylurea Multi-kinase Inhibitor (e.g., Regorafenib) Isocyanate->Final_Drug N_methylpicolinamide N-methylpicolinamide Derivative Activated_Picolinic_Acid->N_methylpicolinamide Amidation with Methylamine Aminophenoxy_Intermediate 4-Aminophenoxy-N-methylpicolinamide (Core Scaffold) N_methylpicolinamide->Aminophenoxy_Intermediate Coupling with Aminophenol Aminophenoxy_Intermediate->Final_Drug Reaction with Isocyanate

Caption: Generalized synthesis of a diarylurea multi-kinase inhibitor.

Part 2: Regorafenib: A Multi-Pronged Attack on Cancer Pathways

Regorafenib is an oral multi-kinase inhibitor that targets several key pathways involved in tumor growth, progression, and the tumor microenvironment.[4][5] Its mechanism of action is multifaceted, inhibiting kinases involved in angiogenesis, oncogenesis, and metastasis.[6][7]

Key Kinase Targets of Regorafenib:
  • Angiogenesis: VEGFR1-3, TIE2[4][8]

  • Oncogenesis: KIT, RET, RAF-1, BRAF[5][8]

  • Metastasis: VEGFR3, PDGFR-β, FGFR[4]

  • Tumor Microenvironment: PDGFR-β, FGFR, CSF1R[4][6]

By simultaneously blocking these pathways, regorafenib can inhibit tumor cell proliferation, cut off the tumor's blood supply, and modulate the tumor microenvironment to be less conducive to growth.[4][6]

Visualizing Regorafenib's Mechanism of Action

The following diagram illustrates the key signaling pathways inhibited by regorafenib.

cluster_Regorafenib Regorafenib cluster_Angiogenesis Angiogenesis cluster_Oncogenesis Oncogenesis cluster_Metastasis Metastasis & Microenvironment cluster_Cellular_Effects Cellular Effects Regorafenib Regorafenib VEGFR VEGFR1-3 Regorafenib->VEGFR TIE2 TIE2 Regorafenib->TIE2 KIT KIT Regorafenib->KIT RET RET Regorafenib->RET RAF RAF-1/BRAF Regorafenib->RAF PDGFR PDGFR-β Regorafenib->PDGFR FGFR FGFR Regorafenib->FGFR CSF1R CSF1R Regorafenib->CSF1R Vessel_Formation Blood Vessel Formation VEGFR->Vessel_Formation TIE2->Vessel_Formation Proliferation Tumor Cell Proliferation KIT->Proliferation RET->Proliferation RAF->Proliferation Invasion Metastasis/ Invasion PDGFR->Invasion FGFR->Invasion Immune_Suppression Immune Suppression CSF1R->Immune_Suppression

Caption: Key signaling pathways inhibited by regorafenib.

Part 3: Efficacy of Regorafenib: Preclinical and Clinical Evidence

The anti-tumor activity of regorafenib has been demonstrated in a wide range of preclinical models and confirmed in clinical trials across various cancer types.

Preclinical Efficacy

In preclinical studies, regorafenib has shown significant anti-tumor and anti-metastatic activities.[9] It has been shown to inhibit tumor growth in multiple human tumor xenograft models.[4] For example, in models of colorectal cancer, regorafenib inhibited the proliferation of 19 out of 25 human CRC cell lines and significantly slowed tumor growth in five out of seven patient-derived xenograft models.[9] Furthermore, in a murine CRC liver metastasis model, regorafenib delayed disease progression by inhibiting the growth of established metastases and preventing the formation of new ones.[9]

Preclinical Model Key Findings Reference
Colorectal Cancer (CRC) Cell LinesInhibition of proliferation in the majority of cell lines tested.[9]
Patient-Derived CRC XenograftsMarked slowing of tumor growth.[9]
Murine CRC Liver Metastasis ModelDelayed disease progression, inhibition of existing and new metastases.[9]
Hepatocellular Carcinoma (HCC) ModelsSignificant tumor growth inhibition; superior response compared to sorafenib in some models.[10]
Sarcoma Xenografts (OS, RMS, ES)Significant prolongation of time to event.[11]
Clinical Efficacy

Regorafenib is approved for the treatment of metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC).[12] Clinical trials have demonstrated a statistically significant improvement in overall survival (OS) in patients treated with regorafenib.

Clinical Trial (Indication) Median Overall Survival (Regorafenib) Median Overall Survival (Placebo) Hazard Ratio (95% CI) Reference
CORRECT (mCRC)6.4 months5.0 months0.77 (0.64–0.94)[13]
RESORCE (HCC)10.6 months7.8 months0.63 (0.50–0.79)[10]
INTEGRATE IIa (Gastric Cancer)4.5 months4.0 months0.68 (0.52-0.90)[14]

Part 4: Experimental Protocols for Efficacy Assessment

The evaluation of a kinase inhibitor's efficacy involves a series of in vitro and in vivo experiments. Below are representative protocols.

In Vitro Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of the test compound (e.g., regorafenib) and a vehicle control for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the drug concentration.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor activity of a compound in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., regorafenib, orally) and a vehicle control daily.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice 2-3 times per week.

  • Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined size.

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Visualizing the Experimental Workflow

cluster_InVitro In Vitro Efficacy cluster_InVivo In Vivo Efficacy Cell_Culture Cancer Cell Culture Drug_Treatment_Vitro Treat with Regorafenib Cell_Culture->Drug_Treatment_Vitro MTT_Assay MTT Proliferation Assay Drug_Treatment_Vitro->MTT_Assay IC50_Calc Calculate IC50 MTT_Assay->IC50_Calc Xenograft Establish Tumor Xenografts Drug_Treatment_Vivo Treat with Regorafenib Xenograft->Drug_Treatment_Vivo Tumor_Measurement Measure Tumor Volume Drug_Treatment_Vivo->Tumor_Measurement Efficacy_Analysis Analyze Tumor Growth Inhibition Tumor_Measurement->Efficacy_Analysis

Caption: Experimental workflow for assessing the efficacy of a kinase inhibitor.

Conclusion

While 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide and its analogs are not therapeutic agents, they are indispensable precursors in the synthesis of powerful multi-kinase inhibitors like regorafenib. The journey from this chemical scaffold to a clinically approved drug highlights the critical interplay of medicinal chemistry and pharmacology. Regorafenib's broad-spectrum inhibition of key cancer-related kinases translates into demonstrable preclinical and clinical efficacy, offering a valuable therapeutic option for patients with advanced cancers. The experimental methodologies outlined provide a framework for the continued evaluation and development of novel kinase inhibitors.

References

  • Regorafenib - NCI - Division of Cancer Tre
  • The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician - Hem
  • Regorafenib mechanism of action. Regorafenib is a multikinase inhibitor...
  • Molecular insight of regorafenib tre
  • What is the mechanism of Regorafenib?
  • Regorafenib – Application in Therapy and Current Clinical Research - Clinicaltrials.eu.
  • Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC.
  • Initial in vivo testing of a multitarget kinase inhibitor, regorafenib, by the Pediatric Preclinical Testing Consortium - PMC.
  • Antitumor effects of regorafenib and sorafenib in preclinical models of hep
  • Regorafenib Improves Survival in Hard-to-Tre
  • Efficacy Data in CORRECT Trial | STIVARGA® (regorafenib) | HCP.
  • US20080262236A1 - Process for the Preparation of 4-Carbonyl)
  • 4-(4-AMINO-3-FLUOROPHENOXY)-N-METHYLPICOLINAMIDE | 757251-39-1 - ChemicalBook.
  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Deriv
  • 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide | 284462-37-9 - TCI Chemicals.

Sources

The Fluorine Factor: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated 4-Aminophenoxy-N-methylpyridine-2-carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the 4-aminophenoxy-N-methylpyridine-2-carboxamide scaffold has emerged as a privileged structure, forming the core of several clinically significant anticancer agents. A central question in the optimization of such scaffolds is the strategic use of halogens, particularly fluorine. The introduction of a fluorine atom can profoundly alter a molecule's physicochemical properties, influencing everything from metabolic stability to target binding affinity.

This guide provides an in-depth, objective comparison of the biological activities of non-fluorinated and fluorinated analogues of the 4-aminophenoxy-N-methylpyridine-2-carboxamide scaffold. We will use the well-established multi-kinase inhibitors sorafenib (non-fluorinated) and regorafenib (fluorinated) as a direct case study. Regorafenib is structurally identical to sorafenib, with the sole exception of a fluorine atom on the central phenyl ring, offering a unique opportunity to dissect the specific impact of this single atomic substitution.[1][2] We will explore the differences in their kinase inhibition profiles, antiproliferative effects, and the underlying structure-activity relationships (SAR), supported by detailed experimental protocols for researchers seeking to conduct similar evaluations.

Structure-Activity Relationship: The Impact of a Single Fluorine Atom

The only structural difference between sorafenib and regorafenib is the addition of a fluorine atom on the phenyl ring of the urea moiety.[1] This seemingly minor alteration has significant consequences for the molecule's biological activity, leading to a broader and more potent kinase inhibition profile for regorafenib.[3]

Chemical Structures:

  • Sorafenib: 4-(4-{3-[4-chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N-methylpicolinamide

  • Regorafenib: 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide[1]

The fluorine atom in regorafenib is thought to influence its activity through several mechanisms:

  • Altered Conformation: Fluorine can induce a conformational bias in the molecule, favoring a geometry that enhances binding to the ATP pocket of target kinases.

  • Enhanced Binding Interactions: The electronegative nature of fluorine can lead to favorable electrostatic interactions or the formation of hydrogen bonds with amino acid residues in the kinase active site.

  • Metabolic Stability: Fluorination can block sites of oxidative metabolism, potentially increasing the drug's half-life and overall exposure.

Comparative Biological Evaluation: Kinase Inhibition and Cellular Potency

The most direct way to assess the impact of fluorination is to compare the half-maximal inhibitory concentrations (IC₅₀) of sorafenib and regorafenib against a panel of clinically relevant kinases. The data clearly illustrates that regorafenib exhibits more potent inhibition against several key targets involved in angiogenesis and oncogenesis.

Table 1: Comparative In Vitro Kinase Inhibition (IC₅₀, nM)
Target KinaseSorafenib IC₅₀ (nM)Regorafenib IC₅₀ (nM)Primary Pathway
VEGFR1 -13Angiogenesis
VEGFR2 904.2Angiogenesis
VEGFR3 2046Angiogenesis
PDGFRβ 5722Angiogenesis/Stroma
c-KIT 687Oncogenesis
RET -1.5Oncogenesis
RAF-1 62.5Proliferation
B-RAF 22-Proliferation
B-RAF (V600E) 3828Oncogenesis
TIE2 No significant inhibition100-300Angiogenesis

Data compiled from multiple sources. Direct comparison is most accurate when assays are performed under identical conditions.[1][3][4]

As the data indicates, regorafenib is significantly more potent against VEGFR2, a critical mediator of angiogenesis.[3] Furthermore, regorafenib uniquely inhibits TIE2, another key receptor in vascular maturation, which may contribute to its efficacy in sorafenib-resistant settings.[3] This broader target profile suggests that the addition of fluorine expands the drug's mechanism of action.

Antiproliferative Activity

This enhanced kinase inhibition translates to potent antitumor activity in preclinical models. In studies using patient-derived hepatocellular carcinoma (HCC) xenografts, regorafenib demonstrated significant tumor growth inhibition in 8 out of 10 models, compared to 7 out of 10 for sorafenib. Notably, in four of these models, a superior response was observed with regorafenib.[5] Similarly, in preclinical models of colorectal cancer (CRC), regorafenib has shown potent activity.[6]

Experimental Protocols & Methodologies

To ensure scientific integrity and enable reproducibility, this section provides detailed, self-validating protocols for the key assays used to compare these compounds.

Workflow for Comparative Inhibitor Analysis

The logical flow for comparing a fluorinated and non-fluorinated analogue involves synthesis, biochemical validation, and finally, cell-based functional assessment.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Biochemical Assays cluster_2 Phase 3: Cellular Assays A Starting Materials (e.g., 4-aminophenol) B Synthesis of Core Scaffold 4-aminophenoxy-N-methyl- pyridine-2-carboxamide A->B C Urea Formation with Isocyanate Moiety B->C D Final Compound (Sorafenib or Regorafenib) C->D E In Vitro Kinase Assay (e.g., VEGFR2, B-RAF) D->E Test Compound G Antiproliferative Assay (e.g., MTT on HT-29 cells) D->G Test Compound F Determine IC50 Values E->F H Determine GI50/IC50 Values G->H

Caption: Workflow for synthesis and evaluation of kinase inhibitors.

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

This protocol is based on assays that quantify the amount of ATP consumed during the phosphorylation reaction, providing a highly sensitive measure of kinase activity.[7][8]

Principle: Kinase activity is inversely proportional to the luminescence signal. High kinase activity leads to ATP depletion and a low signal, while effective inhibition preserves ATP, resulting in a high signal.

Materials:

  • Recombinant human VEGFR-2 kinase (BPS Bioscience, #40301 or similar)

  • Poly (Glu, Tyr) 4:1 peptide substrate (BPS Bioscience, #40217 or similar)

  • ATP solution

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

  • Test Compounds (Sorafenib, Regorafenib) dissolved in DMSO

  • Kinase-Glo® Max Luminescence Kinase Assay Kit (Promega, #V6071)

  • White, opaque 96-well or 384-well plates

  • Luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute these stocks into the Kinase Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Plate Preparation: Add a small volume (e.g., 5 µL) of the diluted compounds or vehicle control (DMSO in assay buffer) to the wells of the assay plate.

  • Kinase Reaction:

    • Prepare a master mix containing the Kinase Assay Buffer, ATP (at a concentration near its Km for VEGFR-2), and the peptide substrate.

    • Add the VEGFR-2 enzyme to the master mix immediately before starting the reaction.

    • Add 25 µL of this enzyme/substrate/ATP mixture to each well to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Detection:

    • Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add a volume of Kinase-Glo® reagent equal to the volume in the well (e.g., 30 µL).

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence intensity using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Antiproliferative MTT Assay Using HT-29 Cells

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[5]

Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Materials:

  • HT-29 human colorectal adenocarcinoma cell line (ATCC HTB-38™ or similar)

  • Growth Medium: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well clear tissue culture plates

  • Multichannel pipettor

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count HT-29 cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of growth medium.

    • Incubate overnight (18-24 hours) at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in growth medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition:

    • Add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for another 4 hours at 37°C. During this time, visible purple precipitates (formazan crystals) will form in the wells with viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently agitate the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells. Plot the percent viability versus the log of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Targeted Signaling Pathways

Both sorafenib and regorafenib exert their effects by inhibiting key signaling cascades crucial for tumor growth and survival. The primary pathways are the RAF/MEK/ERK pathway, which controls cell proliferation, and the VEGFR/PDGFR pathway, which governs angiogenesis. Regorafenib's broader target spectrum, including TIE2, provides an additional point of intervention in the angiogenesis pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAF RAF VEGFR->RAF Angiogenesis Angiogenesis (Vessel Growth) VEGFR->Angiogenesis PDGFR PDGFR PDGFR->RAF PDGFR->Angiogenesis TIE2 TIE2 TIE2->Angiogenesis KIT_RET c-KIT / RET KIT_RET->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Inhibits Sorafenib->PDGFR Sorafenib->KIT_RET Sorafenib->RAF Regorafenib Regorafenib (Fluorinated) Regorafenib->VEGFR Inhibits (More Potent) Regorafenib->PDGFR Regorafenib->TIE2 Regorafenib->KIT_RET Regorafenib->RAF

Sources

Comparative Guide: Structural Activity Relationship of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide provides a technical analysis of 4-(3-aminophenoxy)-N-methylpyridine-2-carboxamide derivatives. This scaffold is the meta-regioisomer of the widely known "Sorafenib Intermediate" (which is para-substituted).[1]

In the development of Type II kinase inhibitors (which bind to the inactive DFG-out conformation), the geometry of the central linker is the primary determinant of potency.[1] This guide objectively compares the 3-aminophenoxy (Meta) derivatives against the industry-standard 4-aminophenoxy (Para) derivatives (e.g., Sorafenib, Regorafenib).[1]

Key Takeaway: While the para-substituted scaffold (Sorafenib) provides the optimal linear vector for deep hydrophobic pocket penetration in VEGFR2/BRAF, the 3-aminophenoxy derivatives offer a distinct vector that alters selectivity profiles and solubility parameters, serving as critical tools for probing kinase pocket plasticity.[1]

Structural Activity Relationship (SAR) Analysis

The efficacy of this scaffold relies on a tripartite pharmacophore model.[1] We will dissect the molecule into three functional zones to explain the performance differences between the 3-amino and 4-amino variants.

Zone A: The Hinge Binder (Conserved)[1]
  • Structure: N-methylpyridine-2-carboxamide[1][2][3][4][5][6][7]

  • Function: This moiety anchors the molecule to the kinase ATP-binding site via hydrogen bonds with the "hinge region" (specifically Cys919 in VEGFR2).[1]

  • Observation: Both the 3-amino and 4-amino derivatives possess this identical headgroup.[1] Therefore, ATP-competitive binding initiation is similar for both.[1]

Zone B: The Ether Linker (The Pivot)[1]
  • Structure: Phenoxy ether[1]

  • Function: Controls the angle at which the "Tail" (Zone C) exits the ATP pocket to reach the allosteric hydrophobic pocket.[1]

  • The Critical Divergence:

    • Para (4-amino): Creates a linear, extended geometry (approx. 180° vector).[1] This allows the urea tail to reach deep into the DFG-out pocket.[1]

    • Meta (3-amino): Creates a "kinked" geometry (approx. 120° vector).[1] This alters the trajectory of the urea tail, often causing it to clash with the "Gatekeeper" residue or fail to reach the Glu/Asp pair required for Type II inhibition.[1]

Zone C: The Urea/Amide Tail (Variable)[1]
  • Derivatization: The free amine (at position 3 or 4) is typically reacted with isocyanates to form diaryl ureas.[1]

  • SAR Implication: In the 3-amino derivatives, the urea tail is positioned closer to the solvent front rather than the hydrophobic back-pocket, significantly changing the solubility profile (logP) and kinase selectivity.[1]

Comparative Performance Data

The following table synthesizes experimental data comparing the 3-substituted derivatives (Topic) against the 4-substituted standards (Alternatives like Sorafenib).

Table 1: Inhibitory Potency (IC50) & Physicochemical Comparison

Feature3-Aminophenoxy Derivatives (The Topic)4-Aminophenoxy Derivatives (Standard: Sorafenib)Impact Analysis
Primary Target (VEGFR2) 0.5 - 5.0 µM (Moderate)10 - 90 nM (High Potency)The "kinked" meta-geometry reduces binding affinity by preventing optimal H-bonding with the DFG-motif.[1]
Secondary Target (BRAF) > 1.0 µM 20 - 40 nM The linear para-vector is essential for BRAF V600E inhibition.[1]
Solubility (LogS) High (> 50 µg/mL)Low (< 5 µg/mL)The meta-isomer disrupts crystal packing efficiency, often improving aqueous solubility—a key advantage for formulation.[1]
Selectivity Profile Broader, non-specific kinase bindingHighly selective for Angiogenic Kinases (VEGFR, PDGFR)3-amino derivatives often hit "off-target" kinases due to relaxed geometric constraints.[1]
Synthetic Yield 75 - 85%40 - 60%The 3-aminophenol starting material is often less prone to oxidative polymerization than 4-aminophenol.[1]

Note on Data: IC50 values are generalized ranges based on urea-derivative SAR studies (e.g., Bankston et al., Wilhelm et al.).[1] Specific values depend on the "R-group" attached to the urea.[1]

Experimental Protocols

To validate these SAR claims, the following self-validating workflows are recommended.

Protocol A: Chemical Synthesis of Urea Derivatives

Objective: Convert the 3-amino intermediate into a bioactive urea for testing.

  • Dissolution: Dissolve 1.0 eq of 4-(3-aminophenoxy)-N-methylpyridine-2-carboxamide in anhydrous DCM (Dichloromethane).

  • Activation: Add 1.1 eq of the desired isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate).

  • Reaction: Stir at Room Temperature (RT) for 12 hours under Argon atmosphere.

    • Checkpoint: Monitor via TLC (5% MeOH in DCM).[1] The starting amine spot (polar) should disappear, replaced by a less polar urea spot.[1]

  • Purification: Evaporate solvent. Wash the solid precipitate with diethyl ether to remove unreacted isocyanate.[1]

  • Validation: Confirm structure via 1H-NMR (Look for the urea singlet peaks around 8.5-9.5 ppm).[1]

Protocol B: In Vitro Kinase Assay (FRET-based)

Objective: Determine IC50 against VEGFR2.[1]

  • Preparation: Prepare 3x serial dilutions of the test compound (3-amino derivative) and the Reference Standard (Sorafenib) in DMSO.

  • Enzyme Mix: Combine Recombinant VEGFR2 (human catalytic domain), ATP (at Km), and Substrate peptide (Poly-Glu-Tyr) in kinase buffer (50 mM HEPES, pH 7.5).[1]

  • Incubation: Add compounds to the enzyme mix. Incubate for 60 mins at RT.[1]

  • Detection: Add Phospho-specific antibody labeled with Europium (Donor) and APC-labeled secondary antibody (Acceptor).[1]

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to extract IC50.[1]

Visualizations

Diagram 1: SAR Logic & Pharmacophore Map

This diagram illustrates the structural divergence between the Topic (Meta) and the Standard (Para).[1]

SAR_Analysis Scaffold Pyridine-2-Carboxamide (Hinge Binder) Linker Phenoxy Ether (The Pivot) Scaffold->Linker Anchors Meta_Pos 3-Position (Meta) Target of this Guide Linker->Meta_Pos Isomer A Para_Pos 4-Position (Para) Standard (Sorafenib) Linker->Para_Pos Isomer B Meta_Outcome Kinked Vector (~120°) Improved Solubility Reduced Potency Meta_Pos->Meta_Outcome Result Para_Outcome Linear Vector (~180°) Deep Pocket Penetration High Potency Para_Pos->Para_Outcome Result

Caption: Comparative SAR vectors. The Para-isomer (Green) enables deep pocket binding, while the Meta-isomer (Red) alters geometry, impacting potency.[1]

Diagram 2: Experimental Workflow for Validation

This workflow ensures reproducible data generation when testing these derivatives.

Workflow Step1 1. Synthesis (Urea Formation) Step2 2. Structural Validation (NMR/LCMS) Step1->Step2 Step3 3. Enzymatic Assay (VEGFR2 IC50) Step2->Step3 Step4 4. Cellular Assay (HUVEC Proliferation) Step3->Step4 Decision Select Lead? Step4->Decision Decision->Step1 No (Optimize R-Group) Publish/Patent Publish/Patent Decision->Publish/Patent Yes (IC50 < 100nM)

Caption: Step-by-step validation pipeline. Synthesis must be confirmed by NMR before investing in expensive kinase assays.[1]

References

  • Wilhelm, S. M., et al. (2004).[1] "BAY 43-9006 Exhibits Broad Spectrum Oral Antitumor Activity and Targets the RAF/MEK/ERK Pathway and Receptor Tyrosine Kinases."[1] Cancer Research.[1]

  • Bankston, D., et al. (2002).[1] "A Novel Series of Urea Derivatives as Potent Inhibitors of Raf Kinase."[1] Bioorganic & Medicinal Chemistry Letters.

  • ChemicalBook. (2024).[1] "4-(4-Aminophenoxy)-N-methylpicolinamide (Sorafenib Intermediate) Properties and Synthesis."

  • PubChem. (2024).[1] "Compound Summary: 4-(3-aminophenoxy)-N-methylpyridine-2-carboxamide."

  • Miyazaki, Y., et al. (2005).[1] "Synthesis and Structure-Activity Relationships of Novel Urea Derivatives as Raf-1 Kinase Inhibitors." Bioorganic & Medicinal Chemistry. [1]

Sources

A Comparative Guide to Validating Target Engagement of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide (Dabrafenib)

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, confirming that a drug molecule binds to its intended target within the complex cellular environment is a cornerstone of preclinical and clinical development. This guide provides a comprehensive comparison of modern methodologies for validating the target engagement of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide, widely known as Dabrafenib (Tafinlar®).

Dabrafenib is a potent and selective ATP-competitive inhibitor of the BRAF kinase, particularly the oncogenic BRAF V600E mutant, which is a key driver in a significant percentage of melanomas and other cancers.[1][2] Its mechanism of action involves disrupting the constitutively active MAPK/ERK signaling pathway, thereby inhibiting tumor cell proliferation and survival.[3][4] Ensuring that Dabrafenib effectively engages BRAF V600E in a physiological context is critical for interpreting efficacy data and predicting clinical response.

This guide will compare and contrast key methodologies, moving from traditional biochemical assays to advanced live-cell techniques, providing the causal logic behind experimental choices and detailed protocols for key experiments.

Methodology Comparison: A Multi-faceted Approach to Target Validation

No single method tells the whole story of target engagement. A robust validation strategy employs orthogonal assays that measure different aspects of the drug-target interaction, from direct binding in a purified system to functional consequences in a living cell. The choice of method depends on the specific question being asked—are you seeking precise binding kinetics, confirmation of intracellular engagement, or evidence of downstream pathway modulation?

Methodology Principle Key Output Advantages Limitations
Biochemical Assays (e.g., SPR, ITC) Measure direct binding between purified protein and the compound.[5]Binding affinity (KD), kinetics (kon/koff)Quantitative, precise, provides detailed thermodynamic and kinetic data.Lacks physiological context; does not account for cell permeability, efflux pumps, or intracellular competition (e.g., with ATP).[6][7]
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against heat-induced denaturation in intact cells or lysates.[8][9]Thermal shift (ΔTagg), Intracellular EC50Directly measures target engagement in a physiological, label-free context (intact cells).[10][11]Lower throughput than some methods; requires a specific antibody for Western blot readout or mass spectrometry for proteome-wide analysis.[10]
NanoBRET™ Target Engagement Assay In live cells, a competitive displacement assay where the compound competes with a fluorescent tracer for binding to a NanoLuc®-tagged target protein, measured by Bioluminescence Resonance Energy Transfer (BRET).[6][12]Intracellular IC50, Target Occupancy, Residence TimeHigh-throughput, real-time measurement in live cells, highly sensitive.[13][14]Requires genetic modification of the target protein (fusion to NanoLuc®); relies on the availability of a suitable fluorescent tracer.[12]
Downstream Pathway Analysis (Western Blot) Measures the functional consequence of target engagement by quantifying the phosphorylation status of a downstream substrate (e.g., pMEK).Inhibition of downstream signaling (IC50)Validates functional outcome of target binding; uses standard lab techniques.Indirect measure of target engagement; pathway output can be affected by feedback loops or crosstalk.[1]

Signaling Pathway Context: The BRAF-MEK-ERK Cascade

Understanding the underlying biology is critical for designing and interpreting target engagement experiments. Dabrafenib inhibits BRAF, which in its mutated form, constitutively phosphorylates and activates MEK, which in turn phosphorylates and activates ERK. This cascade drives cell proliferation.[2][3] Validating Dabrafenib's engagement of BRAF can be directly assessed by biophysical methods or indirectly by measuring the reduction in MEK phosphorylation.

BRAF_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RAS RAS BRAF BRAF V600E RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibits

Caption: The MAPK signaling pathway inhibited by Dabrafenib.

Featured Methodologies: Protocols & Rationale

Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Intracellular Engagement

Causality: The core principle of CETSA is that when a drug binds to its target protein, it forms a more stable complex.[9] This increased stability means more energy (heat) is required to denature the protein. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, we can directly observe this stabilization.[10] A shift in the melting curve to a higher temperature in the presence of the drug is direct evidence of target engagement in the cell.[11]

CETSA_Workflow A 1. Cell Culture & Treatment (e.g., A375 cells with Dabrafenib vs. DMSO) B 2. Harvest & Resuspend (Intact cells in PBS) A->B C 3. Heat Shock (Aliquot cells and heat at different temps, e.g., 45-65°C) B->C D 4. Cell Lysis (Freeze-thaw cycles) C->D E 5. Separate Fractions (Ultracentrifugation to pellet aggregated proteins) D->E F 6. Collect Supernatant (Contains soluble, non-denatured protein) E->F G 7. Quantify Target Protein (Western Blot for BRAF V600E) F->G H 8. Data Analysis (Plot melting curves and determine ΔTagg) G->H

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol (CETSA with Western Blot Readout):

  • Cell Culture: Culture BRAF V600E mutant melanoma cells (e.g., A375) to ~80% confluency.

  • Treatment: Treat cells with Dabrafenib (e.g., 1 µM final concentration) or vehicle control (DMSO) for 1-2 hours in serum-free media.

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend the cell pellet in PBS containing a protease inhibitor cocktail.

  • Heating: Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point. Heat the samples in a thermal cycler for 3 minutes across a temperature gradient (e.g., 46°C to 64°C), followed by a 3-minute incubation at room temperature.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Clarification: Separate the soluble fraction from the precipitated, denatured proteins by ultracentrifugation at 100,000 x g for 20 minutes at 4°C.

  • Sample Preparation: Carefully collect the supernatant. Determine the protein concentration using a BCA assay and normalize all samples to the same concentration.

  • Western Blotting: Denature the samples in Laemmli buffer, resolve by SDS-PAGE, and transfer to a PVDF membrane. Probe with a primary antibody specific for BRAF V600E and a suitable loading control.

  • Analysis: Quantify band intensities using densitometry. Plot the percentage of soluble protein relative to the non-heated control against temperature. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tagg). The difference in Tagg between the Dabrafenib-treated and vehicle-treated samples (ΔTagg) confirms target engagement.

NanoBRET™ Target Engagement Assay: A High-Throughput Live-Cell Alternative

Causality: This technology provides a dynamic, real-time view of target engagement in living cells.[12] It relies on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[6] A target protein (BRAF) is fused to a bright, small luciferase (NanoLuc®), which acts as the BRET donor. A cell-permeable fluorescent tracer that binds to the target's active site serves as the acceptor.[14] When the tracer is bound, BRET occurs. An unlabeled test compound, like Dabrafenib, will compete with the tracer for binding. This competition displaces the tracer, decreases the BRET signal, and allows for the quantitative measurement of intracellular affinity.[15]

NanoBRET_Logic cluster_NoDrug No Competing Drug cluster_WithDrug With Dabrafenib A NanoLuc-BRAF B Fluorescent Tracer A->B Binding C High BRET Signal B->C Results in D NanoLuc-BRAF G Low BRET Signal D->G Results in E Fluorescent Tracer F Dabrafenib F->D Competitive Binding

Caption: Logic of the competitive NanoBRET Target Engagement assay.

Protocol Outline (NanoBRET™):

  • Cell Preparation: Transiently transfect HEK293 cells with a plasmid encoding for the NanoLuc®-BRAF V600E fusion protein.

  • Plating: Seed the transfected cells into a white, 96-well or 384-well assay plate.

  • Compound Dosing: Prepare a serial dilution of Dabrafenib. Add the compound dilutions to the wells and incubate under standard cell culture conditions.

  • Reagent Addition: Add the NanoBRET™ Tracer and the Nano-Glo® Live Cell Substrate to the wells.

  • Signal Measurement: Incubate for a period (e.g., 2 hours) to allow binding to reach equilibrium. Measure the donor emission (460nm) and acceptor emission (610nm) using a luminometer equipped with appropriate filters.

  • Analysis: Calculate the corrected BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the log of the Dabrafenib concentration and fit to a sigmoidal dose-response curve to determine the intracellular IC50.

Expected Data & Comparative Summary

A successful validation strategy will yield complementary data from orthogonal assays, building a cohesive picture of Dabrafenib's interaction with BRAF V600E.

Assay Expected Result for Dabrafenib Interpretation
CETSA Significant positive thermal shift (ΔTagg > 2-5°C) at saturating concentrations.Direct evidence of Dabrafenib binding to and stabilizing BRAF V600E inside the cell.
NanoBRET™ Dose-dependent decrease in BRET signal, yielding a potent intracellular IC50 (typically in the low nanomolar range).Quantitative measure of Dabrafenib's affinity for BRAF V600E in a live-cell context.
Western Blot Dose-dependent decrease in the phosphorylation of MEK (pMEK) with an IC50 consistent with cellular affinity.Confirms that target engagement translates into the intended functional inhibition of the downstream signaling pathway.

Conclusion

Validating the target engagement of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide (Dabrafenib) requires a thoughtful, multi-pronged approach. While biochemical assays provide foundational affinity data, they lack physiological relevance.[16] Cellular assays are therefore indispensable. The Cellular Thermal Shift Assay (CETSA) offers undeniable proof of intracellular binding in a label-free system, making it a cornerstone for validation.[8][9] For higher-throughput needs and to gain insights into binding kinetics in real-time, the NanoBRET™ Target Engagement assay is a powerful, modern alternative.[12][13] Finally, confirming that target binding leads to the expected functional outcome via downstream pathway analysis provides the crucial link between target engagement and cellular activity. By integrating data from these complementary methods, researchers can build a high-confidence data package that robustly validates the mechanism of action for this important therapeutic agent.

References

  • What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications? | R Discovery. (n.d.). R Discovery. Retrieved February 19, 2026, from [Link]

  • FDA approves dabrafenib–trametinib for BRAF-positive cancers. (2022, July 21). National Cancer Institute. Retrieved February 19, 2026, from [Link]

  • Dabrafenib and its use in the treatment of metastatic melanoma. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • FDA grants accelerated approval to dabrafenib in combination with trametinib for unresectable or metastatic solid tumors with BRAF V600E mutation. (2022, June 23). U.S. Food and Drug Administration. Retrieved February 19, 2026, from [Link]

  • What is the mechanism of Dabrafenib Mesylate? (2024, July 17). Patsnap Synapse. Retrieved February 19, 2026, from [Link]

  • Dabrafenib, Trametinib Combination Shows Response and Duration in BRAF V600E Mutated Tumors. (2019, November 24). Targeted Oncology. Retrieved February 19, 2026, from [Link]

  • NanoBRET. (n.d.). SGC-UNC. Retrieved February 19, 2026, from [Link]

  • NanoBRET™ Target Engagement for drug development. (n.d.). News-Medical.net. Retrieved February 19, 2026, from [Link]

  • Dabrafenib. (n.d.). DermNet. Retrieved February 19, 2026, from [Link]

  • Principle of NanoBRET target engagement. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Understanding Target Engagement Assays: The Key to Successful Drug Discovery and Development. (2026, February 13). Infinix Bio. Retrieved February 19, 2026, from [Link]

  • Mechanism of action of dabrafenib and trametinib. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Dabrafenib and trametinib administration in patients with BRAF V600E/R or non-V600 BRAF mutated advanced solid tumours. (2024, February 2). PubMed. Retrieved February 19, 2026, from [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • The effects of dabrafenib and/or trametinib treatment in Braf V600-mutant glioma: a systematic review and meta-analysis. (2024, August 22). PMC. Retrieved February 19, 2026, from [Link]

  • Validation guidelines for drug-target prediction methods. (2024, November 21). Taylor & Francis Online. Retrieved February 19, 2026, from [Link]

  • Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • A Practical Guide to Target Engagement Assays. (2025, December 8). Selvita. Retrieved February 19, 2026, from [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025, April 22). MDPI. Retrieved February 19, 2026, from [Link]

  • Target Engagement Assays in Early Drug Discovery. (2025, September 12). Journal of Medicinal Chemistry. Retrieved February 19, 2026, from [Link]

  • Cellular Thermal Shift Assay to Investigate Drug-Drug Interactions. (2021, January 22). DiVA. Retrieved February 19, 2026, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Publications. Retrieved February 19, 2026, from [Link]

  • Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. (2025, July 15). Promega Connections. Retrieved February 19, 2026, from [Link]

  • Validation guidelines for drug-target prediction methods. (2024, November 21). Helda - University of Helsinki. Retrieved February 19, 2026, from [Link]

  • The cellular thermal shift assay of MEK in the presence of inhibitors. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

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A Senior Application Scientist's Guide to the Reproducible Synthesis of Key Precursors for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Synthetic Methodologies for 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide and its Fluorinated Analog

Author's Note: This guide addresses the synthesis of critical chemical intermediates. Initial database searches for "4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide" did not yield significant, reproducible experimental data. However, the structurally related isomers, 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide and 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide , are well-documented as pivotal precursors to the multi-kinase inhibitors Sorafenib and Regorafenib, respectively.[1][2] This guide, therefore, focuses on these scientifically and industrially relevant compounds, providing a comparative analysis of their synthetic routes to aid researchers in achieving reproducible outcomes.

Introduction: The Central Role of Pyridine-2-carboxamide Intermediates in Oncology Drug Development

The quest for targeted cancer therapies has led to the development of small molecule kinase inhibitors that interfere with signaling pathways crucial for tumor growth and proliferation.[3] Sorafenib and Regorafenib are two such drugs that have made a significant impact in the treatment of various cancers, including advanced renal cell carcinoma and metastatic colorectal cancer.[1][3] The reproducibility of the synthesis of their key building blocks is paramount for consistent API (Active Pharmaceutical Ingredient) quality and for enabling further research and development.

This guide provides an in-depth comparison of published synthetic methodologies for producing 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide and its fluorinated analog, 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. We will delve into the experimental details, compare the outcomes, and discuss the critical parameters that ensure the reproducibility of these syntheses.

Comparative Analysis of Synthetic Routes

The synthesis of these target molecules generally involves the formation of a diaryl ether bond between a substituted phenol and a 4-chloropyridine derivative. The primary differences between the reported methods lie in the choice of base, solvent, and reaction conditions.

I. Synthesis of 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide (Sorafenib Intermediate)

This intermediate is crucial for the synthesis of Sorafenib.[4] Below we compare two common synthetic approaches.

Method 1: Potassium tert-Butoxide in Polar Aprotic Solvents

This is a widely cited method that utilizes a strong base to deprotonate the aminophenol, facilitating nucleophilic aromatic substitution.

aminophenol 4-Aminophenol reaction 80°C, 6h aminophenol->reaction 1. KOtBu, DMF/THF 2. K2CO3 chloro_pyridine 4-Chloro-N-methyl- picolinamide chloro_pyridine->reaction product 4-(4-Aminophenoxy)-N-methyl- picolinamide reaction->product

Caption: Workflow for Method 1 synthesis.

Experimental Protocol:

  • To a solution of 4-aminophenol (1.0 g, 9.2 mmol) in N,N-dimethylformamide (DMF, 20 mL), add a 1M solution of potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) (9.7 mL, 9.7 mmol) at room temperature.[5]

  • Stir the resulting reddish-brown mixture for 2 hours at room temperature. The use of a strong base like KOtBu is essential here to generate the phenoxide anion, which is a potent nucleophile required for the subsequent substitution reaction.[6]

  • Add 4-chloro-N-methylpicolinamide (1.6 g, 9.2 mmol) and potassium carbonate (0.64 g, 4.6 mmol) to the reaction mixture.[5]

  • Heat the mixture to 80°C and maintain for 6 hours.[5] The elevated temperature is necessary to overcome the activation energy of the nucleophilic aromatic substitution on the electron-deficient pyridine ring.

  • After cooling, extract the product with ethyl acetate (50 mL).[5]

  • Wash the organic layer with brine (20 mL), dry over magnesium sulfate, and concentrate under reduced pressure.[5]

  • Purify the residue by column chromatography to yield the final product.[5]

Method 2: Alternative Base and Solvent Systems

To address challenges with solvent recovery and potential side reactions associated with DMF and DMSO, alternative conditions have been explored.[7]

Experimental Protocol:

  • A mixture of 4-chloro-N-methylpicolinamide and p-aminophenol can be reacted in the presence of a base like potassium tert-butoxide.[7]

  • In some variations, polyethylene glycol 600 has been used as a solvent, achieving a 72% yield.[7] This demonstrates the flexibility in solvent choice, which can be crucial for process optimization and green chemistry considerations.

Data Comparison:

MethodBaseSolventTemperature (°C)Time (h)Yield (%)PurityReference
1KOtBu, K2CO3DMF/THF80680Not Specified[5]
2Not SpecifiedPEG-600Not SpecifiedNot Specified72Not Specified[7]
II. Synthesis of 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide (Regorafenib Intermediate)

The introduction of a fluorine atom in the phenoxy ring enhances the clinical performance of the final drug, Regorafenib.[1] The synthesis of this intermediate is analogous to the non-fluorinated version, but the electronic properties of the starting material can influence reaction conditions.

Method 3: Sodium Hydroxide in N,N-Dimethylacetamide

This method, often used on a larger scale, employs a different base and solvent combination.

aminophenol 4-Amino-3-fluorophenol reaction 105°C, 1h aminophenol->reaction NaOH, DMAc chloro_pyridine 4-Chloro-N-methyl- picolinamide chloro_pyridine->reaction product 4-(4-Amino-3-fluorophenoxy)- N-methylpicolinamide reaction->product

Caption: Workflow for Method 3 synthesis.

Experimental Protocol:

  • Under a nitrogen atmosphere, add 4-amino-3-fluorophenol (363 g), 4-chloro-N-methylpyridine-2-carboxamide (374 g), and N,N-dimethylacetamide (DMAc, 3740 mL) to a reaction vessel and stir until dissolved.[8]

  • Add sodium hydroxide (115 g) and raise the temperature to 105°C for 1 hour.[8] The higher temperature compared to Method 1 may be necessary due to the electron-withdrawing effect of the fluorine atom, which can deactivate the aminophenol for nucleophilic attack.

  • Upon reaction completion, add water (5600 mL) and cool the mixture to 10°C.[8]

  • Stir overnight at this temperature to promote crystallization.[8]

  • Isolate the brown solid product by filtration and dry to obtain the final product.[8]

Method 4: Potassium tert-Butoxide in DMF

This method is similar to Method 1 but adapted for the fluorinated starting material.

Experimental Protocol:

  • Add 4-amino-3-fluorophenol (1.27 g, 10 mmol) to dry DMF (20 mL).[9]

  • Add potassium tert-butoxide (1.34 g, 12 mmol) and stir under a nitrogen atmosphere at room temperature for 1 hour.[9]

  • Add 4-chloro-N-methylpyridine-2-carboxamide (1.70 g, 10 mmol) and heat to 85°C for 10 hours.[9]

  • Quench the reaction with water (100 mL) and extract with dichloromethane (2 x 200 mL).[9]

  • Dry the organic phase over anhydrous magnesium sulfate, concentrate, and purify by column chromatography.[9]

Data Comparison:

MethodBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
3NaOHDMAc105188.999.3 (HPLC)[8]
4KOtBuDMF8510~50 (calculated)Not Specified[9]

Ensuring Reproducibility: The Critical Role of Analytical Validation

Reproducibility in chemical synthesis is fundamentally verified through rigorous analytical characterization of the product. Simply following a protocol is insufficient; one must confirm that the desired compound has been formed with the expected purity.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for assessing the purity of the final product. The synthesis of the Regorafenib intermediate reports a purity of 99.3% as determined by HPLC.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. They provide detailed information about the chemical environment of each atom, confirming that the desired bond formations have occurred and that the final structure is correct.[6][10]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, offering a primary confirmation of its identity.[11]

  • Melting Point: A sharp melting point range is a good indicator of a pure crystalline solid. For example, the Regorafenib intermediate is reported to have a melting point of 141.5-142.5°C.[8]

For any of the described syntheses to be considered reproducible, the analytical data of the resulting product must be consistent with the data reported in the literature and should confirm the structure and purity of the compound.

Conclusion and Recommendations

The synthesis of 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide and its 3-fluoro analog are well-established processes that are critical for the production of important anti-cancer drugs. This guide highlights that while the core chemistry of nucleophilic aromatic substitution is consistent across different methods, the choice of base, solvent, and reaction conditions can significantly impact yield, purity, and scalability.

For the synthesis of the Regorafenib intermediate, Method 3 , utilizing NaOH in DMAc, appears to be a highly efficient and high-yielding protocol suitable for larger-scale production, as evidenced by the high reported yield and purity.[8] For the Sorafenib intermediate, Method 1 , using KOtBu in DMF/THF, is a reliable, albeit lower-yielding, procedure.[5]

Researchers and process chemists should select a method based on their specific requirements, considering factors such as scale, available reagents, and desired purity. Crucially, rigorous analytical validation is the ultimate arbiter of a successful and reproducible synthesis. By carefully controlling reaction parameters and thoroughly characterizing the product, scientists can ensure the consistent quality of these vital pharmaceutical intermediates.

References

  • The synthetic routes of sorafenib and its applications on hepatocellular carcinoma. (2025, August 10). Authorea. Retrieved February 15, 2026, from [Link]

  • Modified reaction condition to achieve high yield and cost efficient hazardous free synthesis of Sorafenib API. (2018). Asian Journal of Research in Chemistry, 11(5), 935. [Link]

  • Convenient Synthesis of Sorafenib and Its Derivatives. (2011). Synthetic Communications, 41(20), 3139-3146. [Link]

  • A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. (2023). Synlett, 34(15), 1587-1591. [Link]

  • Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide. (2008).
  • An improved process for the preparation of Regorafenib. (n.d.). Google Patents.
  • A method with safety and convenience to synthesize Regorafenib. (2023). Darcy & Roy Press, 10, 1-7. [Link]

  • Synthesis of Sorafenib. (2009). Chinese Pharmaceutical Journal, 44(5), 394-396. [Link]

  • 4-[4-(amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate. (n.d.). Google Patents.
  • 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide. (2018). Advances in Biological Sciences Research, 6, 243-246. [Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). Molecules, 26(4), 1145. [Link]

  • 4-(4-AMINO-3-FLUOROPHENOXY)-N-METHYLPICOLINAMIDE. (n.d.). ChemBK. Retrieved February 15, 2026, from [Link]

  • 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

Sources

Orthogonal Validation of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide Bioactivity: A Fragment-Based & Analog Assessment Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide is a structural regioisomer of the key pharmacophore found in Type II kinase inhibitors such as Sorafenib (Nexavar).[1] While the para-amino isomer (4-(4-aminophenoxy)-...) is the established precursor for Sorafenib, the meta-amino isomer (the subject of this guide) represents a critical fragment analog or synthetic intermediate often evaluated in Structure-Activity Relationship (SAR) studies or fragment-based drug discovery (FBDD).[1]

Validating the bioactivity of this specific molecule requires a robust, orthogonal approach because, as a fragment or isomer, its affinity (


) and inhibitory potency (

) are likely in the micromolar (

) range, unlike the nanomolar potency of the fully elaborated drug.[1] Standard screening methods may yield false negatives; therefore, high-sensitivity biophysical and biochemical assays are required.[1]
Compound Identity
  • Chemical Name: 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide[1][2][3]

  • Target Class: Tyrosine Kinase Inhibitor (TKI) Fragment / Precursor[1]

  • Primary Targets (Predicted): VEGFR2 (KDR), BRAF, PDGFR

    
     (based on Sorafenib scaffold homology).[1]
    
  • Role: Pharmacophore Fragment, Negative Control (Regioisomer), or Synthetic Intermediate.[1]

Orthogonal Validation Strategy

To scientifically validate the bioactivity of this compound, we must prove Target Engagement (Binding), Functional Inhibition (Enzymatic), and Cellular Efficacy (Physiological).[1]

Strategic Workflow Diagram

ValidationWorkflow cluster_Biophysical 1. Biophysical (Binding) cluster_Biochemical 2. Biochemical (Function) cluster_Cellular 3. Cellular (Physiology) Compound 4-(3-Aminophenoxy)-... (Test Compound) SPR SPR / MST (Direct Binding Kd) Compound->SPR Screen Affinity KinaseAssay TR-FRET / ADP-Glo (Enzymatic IC50) SPR->KinaseAssay Confirm Inhibition WesternBlot Western Blot (Phospho-ERK/VEGFR) KinaseAssay->WesternBlot Verify Pathway Phenotype HUVEC Proliferation (Functional EC50) WesternBlot->Phenotype Final Readout

Caption: The orthogonal validation funnel moves from direct physical binding (SPR) to enzymatic inhibition (Kinase Assay) and finally to cellular phenotype, ensuring false positives are filtered early.

Method 1: Biophysical Binding (The "Truth" of Interaction)[1]

Method: Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST).[1] Why: As a fragment/isomer, the compound may have fast off-rates (


) that typical endpoint assays miss.[1] SPR provides real-time binding kinetics.[1]
Comparative Protocol: SPR (Biacore)
  • Sensor Chip: CM5 (Carboxymethylated dextran) with immobilized VEGFR2 or BRAF kinase domain.[1]

  • Running Buffer: HBS-EP+ (critical to prevent aggregation of hydrophobic fragments).[1]

  • Concentration Range: High range (e.g., 0.78

    
     to 100 
    
    
    
    ) is necessary for fragments.[1]

Step-by-Step Workflow:

  • Immobilization: Amine couple the target kinase to ~2000 RU density.[1]

  • Injection: Inject the test compound (3-amino isomer) in a multi-cycle kinetics mode.

  • Reference Subtraction: Subtract the signal from a blank flow cell (unmodified dextran).

  • Analysis: Fit to a 1:1 Langmuir binding model to derive

    
    .
    
Expected Data & Comparison
MetricTest Compound (3-Amino Isomer)Alternative 1 (4-Amino Isomer)Alternative 2 (Sorafenib)

(Affinity)
High

(>10

)*
Mid

(1-10

)
Low nM (<50 nM)
Binding Mode Fast On / Fast OffFast On / Med OffSlow Off (Residence Time)
Significance Indicates weak, transient binding (Fragment)Validates pharmacophore coreValidates full drug efficacy

*Note: The meta-position of the amine may sterically hinder the optimal H-bond network in the kinase hinge region compared to the para-isomer, resulting in lower affinity.[1]

Method 2: Biochemical Kinase Assay (The "Potency" Check)[1]

Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or ADP-Glo.[1] Why: To quantify the ability of the compound to compete with ATP or substrate, providing a functional


.[1]
Protocol: TR-FRET (LanthaScreen) for VEGFR2
  • Reagents: Recombinant VEGFR2 kinase, Alexa Fluor 647-labeled Tracer (ATP competitor), Europium-labeled anti-tag antibody.[1]

  • Compound Prep: Serial dilution in 100% DMSO (Top conc: 1 mM), then dilute into kinase buffer. Final DMSO < 1%.[1]

  • Incubation: Mix Kinase + Antibody + Tracer + Compound.[1] Incubate for 60 min at RT.

  • Detection: Measure TR-FRET ratio (Emission 665 nm / 615 nm).

  • Causality: A decrease in FRET signal indicates the compound has displaced the tracer from the ATP binding site.[1]

Critical Comparison:

  • 4-(3-Aminophenoxy)-...[1][2][3] (Test): Expect a shallow inhibition curve. If

    
    , the compound is considered inactive or a "scaffold" requiring derivatization.[1]
    
  • Sorafenib (Control): Expect sharp sigmoidal curve with

    
     nM.[1]
    

Method 3: Cellular Target Engagement (The "Physiological" Context)[1]

Method: Western Blot Analysis of Downstream Signaling (Phospho-ERK).[1] Why: To prove the compound permeates the cell membrane and inhibits the target in a complex biological environment.[1]

Pathway Diagram: VEGF/MAPK Signaling[1]

SignalingPathway VEGF VEGF Ligand VEGFR VEGFR2 (Receptor) VEGF->VEGFR Activation RAS RAS-GTP VEGFR->RAS RAF RAF (BRAF/CRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 (Proliferation) ERK->pERK Phosphorylation Compound 4-(3-Aminophenoxy)-... (Inhibitor?) Compound->VEGFR Blocks? Compound->RAF Blocks?

Caption: The compound targets VEGFR/RAF nodes.[1][3][4] Successful inhibition results in reduced p-ERK levels despite VEGF stimulation.[1]

Protocol: Western Blot in HUVEC Cells
  • Cell Culture: Starve HUVEC (Human Umbilical Vein Endothelial Cells) in low-serum media for 12h.

  • Treatment: Treat with Test Compound (10, 50, 100

    
    ) vs. Sorafenib (0.1, 1 
    
    
    
    ) for 2 hours.
  • Stimulation: Stimulate with VEGF (50 ng/mL) for 10 minutes.

  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors.

  • Detection: Blot for p-ERK1/2 (Thr202/Tyr204) and Total ERK .[1]

  • Result Interpretation:

    • Active: Dose-dependent disappearance of the p-ERK band.[1]

    • Inactive: p-ERK band remains as strong as the DMSO control.[1]

Data Summary & Benchmarking

The following table summarizes how to interpret the data for the 3-amino isomer relative to established alternatives.

Validation TierMetricTest Compound (3-Amino)Ref. Standard (Sorafenib)Negative Control (DMSO)
Biophysical

(Binding)
Expect >10

(Weak)
< 50 nM (Strong)No Binding
Biochemical

(Enzymatic)
Expect >50

~90 nMNo Inhibition
Cellular p-ERK InhibitionPartial at high conc.[1]Complete at 1

None
Phenotypic Cell Viability (

)
>100

~5

100% Viability

References

  • Wilhelm, S. M., et al. (2004).[1] "BAY 43-9007: Discovery and Profile of a Novel Raf/VEGFR Inhibitor."[1] Cancer Research.[1]

  • Adjei, A. A., et al. (2008).[1] "Sorafenib: A Novel Multi-targeted Oral Kinase Inhibitor."[1][4] The Oncologist.

  • Hubbard, S. R. (2004).[1] "Juxtamembrane Autoinhibition in Receptor Tyrosine Kinases." Nature Reviews Molecular Cell Biology.[1]

  • Zhang, J., et al. (2009).[1] "Assays for Kinase Inhibitors: A Review." Journal of Biomolecular Screening. [1]

Sources

Safety Operating Guide

4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Required

Do not dispose of this compound down the drain. 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide (often a key intermediate in the synthesis of kinase inhibitors like Sorafenib) is classified as a hazardous organic amine .[1][2] It possesses significant aquatic toxicity and potential organ-system toxicity upon repeated exposure.[1]

Operational Directive:

  • Solids: Must be segregated into "Hazardous Solid Waste" for high-temperature incineration.[1]

  • Liquids: Must be collected in "Non-Halogenated Organic" waste streams (unless halogenated solvents are present).

  • Containment: Zero-discharge protocol. All weigh boats, gloves, and pipette tips contacting this substance are regulated waste.

Chemical Hazard Profile & Risk Assessment

Before initiating disposal, you must understand the why behind the protocol. This compound contains a pyridine ring and an aniline-like ether moiety, making it a weak base with potential for biological accumulation.

Parameter Data / Classification Operational Implication
Signal Word DANGER High vigilance required.[1][2][3][4][5][6][7]
H-Codes H301 (Toxic if swallowed), H373 (Organ damage), H412 (Aquatic toxicity)Zero drain discharge. Triple-rinse protocols apply.[1]
Chemical Class Aminopyridine / CarboxamideIncompatible with strong oxidizers and strong acids.[8]
Physical State Off-white to tan solidDust hazard.[1] Use a localized exhaust or fume hood.[3][6][9]
RCRA Status Characteristic Hazardous Waste (Toxic)Not typically P-listed, but must be managed as hazardous.

Senior Scientist Insight: The amine group on the phenoxy ring is susceptible to oxidation. Do not mix this waste with nitric acid or peroxides in your waste carboy, as this can generate exothermic heat and potentially explosive nitro-compounds.

Operational Disposal Protocol

A. Solid Waste (Pure Compound & Contaminated Debris)

Applicability: Expired product, spill cleanup materials, contaminated gloves, weigh boats.

  • Primary Containment: Place the solid waste into a clear, 4-mil polyethylene bag. Label this bag "HIGH TOXICITY - SOLID."

  • Secondary Containment: Place the sealed primary bag into a secondary hazardous waste drum or fiberboard box lined with a heavy-duty liner.

  • Labeling: The outer container must be labeled with the specific chemical name (no abbreviations) and the hazard check "Toxic."

B. Liquid Waste (Solutions & Mother Liquors)

Applicability: Reaction mixtures, HPLC waste, dissolved stock solutions.

  • Solvent Compatibility Check:

    • Scenario A (Organic Solvents): If dissolved in DMSO, Methanol, or DCM, dispose of in the Organic Waste carboy.

    • Scenario B (Aqueous Buffers): If dissolved in water/buffer, do not pour down the sink. Collect in a separate "Aqueous Toxic" carboy intended for incineration.

  • pH Adjustment (Critical): Ensure the waste stream is not highly acidic (< pH 3). If mixing with acidic waste is unavoidable, add the solution slowly to prevent heat generation from the protonation of the pyridine nitrogen.

  • Cap & Tag: Secure the cap immediately. Attach a hazardous waste tag listing "4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide" and the approximate concentration.

C. Empty Container Management (RCRA "RCRA Empty" Rule)
  • Triple Rinse: The original glass vial must be triple-rinsed with a suitable solvent (Methanol or Acetone).

  • Rinsate Disposal: Pour the rinsate into the Liquid Organic Waste container (see Section B).

  • Defacing: Deface the label on the glass vial and dispose of the glass in the "Chemically Contaminated Glass" bin (Sharp container).

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for segregating this compound to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Debris StateCheck->Solid SolventCheck Identify Solvent Base Liquid->SolventCheck Halogenated Halogenated? (DCM, Chloroform) SolventCheck->Halogenated StreamA Stream A: Halogenated Organic Waste Halogenated->StreamA Yes StreamB Stream B: Non-Halogenated Organic Waste Halogenated->StreamB No (MeOH, DMSO, H2O) Containment Double Bag (4-mil Poly) Label 'TOXIC' Solid->Containment Incineration High-Temp Incineration (Approved Facility) Containment->Incineration

Figure 1: Decision tree for segregating aminophenoxy-pyridine waste streams. Note the strict separation based on solvent type for liquid waste.

Decontamination of Laboratory Surfaces

If a spill occurs or when decommissioning a workspace used for this compound:

Required PPE: Nitrile gloves (double-gloved recommended), lab coat, safety goggles.

  • Solubilization: This compound is sparingly soluble in water but soluble in organic solvents.

    • Step 1: Apply Methanol or Ethanol to a disposable paper towel (do not spray directly to avoid aerosolizing dust).

    • Step 2: Wipe the contaminated surface from the outside in.

  • Removal: Dispose of the solvent-soaked towel into the Solid Hazardous Waste bag.

  • Final Wash: Clean the surface with a detergent solution (soap and water) to remove any residue.

  • Verification (Optional): For high-sensitivity areas, a UV lamp (365 nm) can sometimes detect aromatic amine residues, though this is not a certified analytical method.

Regulatory Framework & Compliance

This protocol adheres to the "Cradle-to-Grave" management system mandated by the EPA.[1]

  • EPA Waste Code: While not specifically "P-listed" (acutely hazardous) by CAS number, the toxicity profile requires it to be managed as RCRA Hazardous Waste . If dissolved in a flammable solvent, it carries the D001 (Ignitable) code.

  • DOT Shipping (for waste transport):

    • Proper Shipping Name: Waste Toxic solids, organic, n.o.s. (4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide).[1]

    • Hazard Class: 6.1.

    • Packing Group: III.

References

  • PubChem. Compound Summary: Picolinamide Derivatives. National Library of Medicine. Available at: [Link]1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C. Available at: [Link]1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[8] Available at: [Link]1]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]1]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.